molecular formula C7H3BrClNO B12868586 2-Bromo-7-chlorobenzo[d]oxazole

2-Bromo-7-chlorobenzo[d]oxazole

カタログ番号: B12868586
分子量: 232.46 g/mol
InChIキー: ORSCBKYEXXKIDH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Bromo-7-chlorobenzo[d]oxazole (CAS 1499700-59-2) is a high-value halogenated benzoxazole derivative of significant interest in medicinal chemistry and drug discovery. The compound features a benzoxazole core, a privileged scaffold in pharmaceutical development known to confer a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The strategic incorporation of both bromine and chlorine atoms on the heterocyclic scaffold makes this compound a versatile and bifunctional synthetic intermediate . The halogen substituents, particularly the bromine at the 2-position, serve as excellent reactive handles for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the efficient construction of more complex molecular architectures for structure-activity relationship (SAR) studies . This allows researchers to rapidly generate diverse libraries of benzoxazole derivatives for biological screening. The planar and aromatic benzoxazole system is a key structural motif found in various bioactive molecules and is also investigated for its potential applications in materials science, particularly in the development of organic electronic devices . The product is supplied for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

特性

分子式

C7H3BrClNO

分子量

232.46 g/mol

IUPAC名

2-bromo-7-chloro-1,3-benzoxazole

InChI

InChI=1S/C7H3BrClNO/c8-7-10-5-3-1-2-4(9)6(5)11-7/h1-3H

InChIキー

ORSCBKYEXXKIDH-UHFFFAOYSA-N

正規SMILES

C1=CC2=C(C(=C1)Cl)OC(=N2)Br

製品の起源

United States
Foundational & Exploratory

Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Workflows for 2-Bromo-7-chlorobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, halogenated benzoxazoles are privileged scaffolds, frequently utilized as bioisosteres for benzimidazoles and indoles. 2-Bromo-7-chlorobenzo[d]oxazole (CAS: 1499700-59-2) stands out as a highly versatile, dual-halogenated building block. Its unique structural topology provides strictly differentiated electronic environments at the C2 and C7 positions. This guide provides an authoritative, mechanistic deep-dive into its physicochemical properties, self-validating synthetic protocols, and orthogonal late-stage functionalization strategies.

Physicochemical Profiling & Structural Elucidation

The utility of 2-Bromo-7-chlorobenzo[d]oxazole stems from its highly electron-deficient core. The synergistic electron-withdrawing effects of the oxazole heteroatoms (N and O) heavily activate the C2 position toward nucleophilic attack. Meanwhile, the C7 chlorine atom exerts a strong inductive (-I) effect, modulating the lipophilicity and metabolic stability of the scaffold without sterically hindering the C2 reactive site[1].

Quantitative Data Summary
PropertyValue
Chemical Name 2-Bromo-7-chlorobenzo[d]oxazole
CAS Registry Number 1499700-59-2
Molecular Formula C

H

BrClNO
Molecular Weight 232.46 g/mol
SMILES String Clc1cccc2nc(Br)oc12
Appearance Off-white to pale yellow solid
Storage Conditions Sealed in dry conditions, 2–8°C
Reactivity Profile Highly electrophilic at C2; Cross-coupling competent at C2 and C7

De Novo Synthesis & Optimization Workflows

Mechanistic Causality of the Synthetic Route

Direct bromination of 7-chlorobenzo[d]oxazole is notoriously unselective, often yielding a complex mixture of positional isomers (e.g., bromination at C4 or C5) due to the competing directing effects of the oxygen atom and the chlorine substituent[2]. To ensure absolute regiocontrol, we employ a bottom-up, two-step synthesis starting from 2-amino-6-chlorophenol .

Protocol: Self-Validating Two-Step Synthesis

Phase 1: Cyanogen Bromide-Mediated Cyclization Causality: Cyanogen bromide (BrCN) acts as a highly electrophilic cyanide source. The primary amine of the starting material attacks the nitrile carbon, forming a transient cyanamide that is rapidly trapped by the adjacent phenolic hydroxyl group to close the oxazole ring.

  • Preparation: Suspend 2-amino-6-chlorophenol (1.0 eq) in a 1:1 (v/v) mixture of methanol and water.

  • Addition: Cool the suspension strictly to 0 °C. Add BrCN (1.1 eq) portion-wise. (Safety: BrCN is highly toxic; perform in a dedicated fume hood).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • Validation Checkpoint: Do not proceed until LC-MS confirms the complete disappearance of the starting material and the emergence of the [M+H]+ peak for the intermediate, 2-amino-7-chlorobenzoxazole .

  • Workup: Neutralize with saturated aqueous NaHCO

    
    , extract with ethyl acetate (3x), dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate.

Phase 2: Sandmeyer-Type Bromination Causality: The conversion of the C2-amine to a C2-bromide requires diazotization followed by a radical single-electron transfer (SET) mediated by CuBr. Crucially, aqueous HBr must be used instead of HCl. Using HCl would result in halogen scrambling via the diazonium intermediate, yielding an inseparable mixture of 2-bromo and 2-chloro products[2].

  • Diazotization: Suspend 2-amino-7-chlorobenzoxazole (1.0 eq) in 48% aqueous HBr. Cool to 0–5 °C using an ice-salt bath.

  • Nitrite Addition: Dropwise add a solution of sodium nitrite (1.1 eq) in water. Self-Validation: The internal temperature must remain <5 °C. If the temperature spikes, the diazonium salt will prematurely hydrolyze into an undesired 2-hydroxybenzoxazole impurity[2]. Stir for 30 minutes.

  • Halogenation: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% aqueous HBr. Slowly transfer the cold diazonium solution into the CuBr solution.

  • Evolution: Heat the mixture to 60 °C for 1 hour. Self-Validation: The visual cessation of nitrogen gas bubbling confirms the completion of the radical substitution phase.

  • Isolation: Cool, extract with ethyl acetate, wash with brine, and purify via silica gel flash chromatography.

SynthWorkflow SM 2-Amino-6-chlorophenol (Starting Material) Step1 Cyclization (BrCN, MeOH/H2O) SM->Step1 Int 2-Amino-7-chlorobenzoxazole (Intermediate) Step1->Int Err1 Impurity: Unreacted SM Check LC-MS Step1->Err1 Step2 Sandmeyer Reaction (NaNO2, HBr, CuBr) Int->Step2 Prod 2-Bromo-7-chlorobenzo[d]oxazole (Target Product) Step2->Prod Err2 Impurity: Hydrolysis Product Control Temp < 5°C Step2->Err2

Fig 1: Synthetic workflow of 2-Bromo-7-chlorobenzoxazole with validation checkpoints.

Orthogonal Reactivity & Late-Stage Functionalization

For drug development professionals, the primary value of 2-Bromo-7-chlorobenzo[d]oxazole lies in its orthogonal reactivity . The differential bond dissociation energies (BDE) and electronic activation between the C2-Br and C7-Cl bonds allow for sequential, site-selective functionalization without the need for protecting groups.

  • C2-Selective S

    
    Ar / Amination:  The C2-bromide is highly activated by the adjacent nitrogen and oxygen atoms. It readily undergoes Nucleophilic Aromatic Substitution (S
    
    
    
    Ar) with primary/secondary amines or alkoxides at room temperature or mild heating, leaving the C7-chloride completely untouched.
  • C2-Selective Cross-Coupling: Under standard Suzuki-Miyaura conditions (e.g., Pd(PPh

    
    )
    
    
    
    , Na
    
    
    CO
    
    
    , 80 °C), oxidative addition occurs exclusively at the weaker C2-Br bond.
  • C7-Functionalization: Once the C2 position is functionalized (or if a stronger catalyst/base system like Pd

    
    (dba)
    
    
    
    /XPhos is employed at higher temperatures), the C7-chloride can be subsequently engaged in Buchwald-Hartwig aminations or secondary Suzuki couplings.

Reactivity Core 2-Bromo-7-chlorobenzoxazole SNAr SNAr / Amination (C2) Fast, Mild Conditions Core->SNAr Nucleophiles Suzuki1 Suzuki Coupling (C2) Pd-cat, Mild Base Core->Suzuki1 Boronic Acids (1 eq) Suzuki2 Suzuki Coupling (C7) Pd-cat, Strong Base, Heat Suzuki1->Suzuki2 Boronic Acids (Excess)

Fig 2: Orthogonal reactivity map highlighting C2 versus C7 functionalization pathways.

References

  • Title: Technical Support Center: Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole (Note: Mechanistic principles and impurity profiling directly apply to the 7-chloro regioisomer) Source: BenchChem URL: [2]

  • Title: 1499700-59-2 | 2-Bromo-7-chlorobenzo[d]oxazole Source: BLD Pharm URL: [1]

Sources

Chapter 1: Molecular Structure & Physicochemical Properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Reactivity of 2-Bromo-7-chlorobenzo[d]oxazole

This guide provides a comprehensive technical overview of 2-Bromo-7-chlorobenzo[d]oxazole, a halogenated heterocyclic compound. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the molecule's structural characteristics, outlines a robust synthetic strategy, details methods for analytical confirmation, and explores its reactivity and potential as a versatile scaffold in the synthesis of complex molecules and potential therapeutic agents.

The benzoxazole core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.[1][2] The strategic placement of halogen atoms, as seen in 2-Bromo-7-chlorobenzo[d]oxazole, provides synthetic handles for diversification, making it a valuable building block for creating libraries of novel compounds.[1]

Nomenclature and Structural Representation

The formal IUPAC name for the compound is 2-bromo-7-chloro-1,3-benzoxazole. It is identified by the CAS Number 1499700-59-2.[3] The molecule consists of a benzene ring fused to an oxazole ring, with a bromine atom substituted at the 2-position of the oxazole ring and a chlorine atom at the 7-position of the benzene ring.

DOT Code for Molecular Structure

Caption: 2D molecular structure of 2-Bromo-7-chlorobenzo[d]oxazole.

Physicochemical Data

Experimentally verified data for this specific compound is limited in public literature; therefore, the following table includes computationally predicted data, which is valuable for initial experimental design.

PropertyValueSource
Molecular Formula C₇H₃BrClNO[4]
Molecular Weight 232.46 g/mol [4]
CAS Number 1499700-59-2[3]
Boiling Point 302.6 ± 34.0 °CPredicted[4]
Density 1.820 ± 0.06 g/cm³Predicted[4]
pKa -1.40 ± 0.10Predicted[4]

Chapter 2: Synthesis and Mechanistic Considerations

While a specific protocol for 2-Bromo-7-chlorobenzo[d]oxazole is not prevalent in peer-reviewed literature, a robust synthetic route can be proposed based on well-established methods for analogous compounds.[5][6] The most logical approach involves the cyclization of an appropriate aminophenol precursor followed by a Sandmeyer-type reaction.[5]

Proposed Synthetic Protocol

This protocol is a representative guideline adapted from methodologies for similar halogenated benzoxazoles and may require optimization.[5] The synthesis is a two-stage process beginning with the formation of the 2-amino-7-chlorobenzoxazole intermediate, followed by its conversion to the final product.

Stage 1: Cyclization to form 2-Amino-7-chlorobenzo[d]oxazole

  • Reaction Setup: To a stirred solution of 2-amino-6-chlorophenol (1.0 eq) in a suitable solvent like ethanol, add cyanogen bromide (CNBr, 1.1 eq) portion-wise.

    • Causality: 2-amino-6-chlorophenol provides the necessary backbone for the benzoxazole ring. CNBr serves as the electrophilic source of the C2 carbon and the attached amino group.

  • Reaction Execution: Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 2-amino-7-chlorobenzo[d]oxazole.

Stage 2: Diazotization and Bromination (Sandmeyer-type Reaction)

  • Diazotization: Suspend 2-amino-7-chlorobenzo[d]oxazole (1.0 eq) in an aqueous solution of 48% hydrobromic acid (HBr). Cool the suspension to 0-5 °C in an ice-salt bath.

    • Causality: The low temperature is critical to ensure the stability of the diazonium salt intermediate, which is prone to decomposition at higher temperatures.

  • Nitrite Addition: Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, ensuring the temperature remains below 5 °C. Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Bromination: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in aqueous HBr. Slowly add the cold diazonium salt solution to the CuBr solution.

    • Causality: CuBr catalyzes the displacement of the diazonium group (N₂) with a bromide ion from the HBr.

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and then gently heat to 60 °C for 1 hour, or until the evolution of nitrogen gas ceases.

  • Extraction and Purification: Cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Workflow Visualization
DOT Code for Synthesis Workflow

start 2-Amino-6-chlorophenol step1 Cyclization start->step1 intermediate 2-Amino-7-chlorobenzo[d]oxazole step1->intermediate reagent1 CNBr, Ethanol, Reflux reagent1->step1 step2 Diazotization intermediate->step2 product 2-Bromo-7-chlorobenzo[d]oxazole step2->product reagent2 1. NaNO₂, aq. HBr, 0-5°C 2. CuBr, aq. HBr reagent2->step2 purification Extraction & Chromatography product->purification final Purified Product purification->final

start 2-Amino-6-chlorophenol step1 Cyclization start->step1 intermediate 2-Amino-7-chlorobenzo[d]oxazole step1->intermediate reagent1 CNBr, Ethanol, Reflux reagent1->step1 step2 Diazotization intermediate->step2 product 2-Bromo-7-chlorobenzo[d]oxazole step2->product reagent2 1. NaNO₂, aq. HBr, 0-5°C 2. CuBr, aq. HBr reagent2->step2 purification Extraction & Chromatography product->purification final Purified Product purification->final

Caption: Proposed synthetic workflow for 2-Bromo-7-chlorobenzo[d]oxazole.

Chapter 3: Structural Characterization and Analytical Workflow

Unambiguous confirmation of the molecular structure requires a combination of spectroscopic and spectrometric techniques. Each method provides complementary information that, when integrated, validates the identity and purity of the synthesized compound.[7]

Spectroscopic Signatures
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three signals in the aromatic region (typically 7.0-8.0 ppm). The protons on the benzene ring will appear as a complex multiplet or as distinct doublets and triplets, with coupling constants characteristic of ortho and meta relationships. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro group and the fused oxazole ring.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should display seven distinct signals for the seven carbon atoms in the benzoxazole core. The C2 carbon, bonded to both bromine and nitrogen, is expected to be significantly deshielded and appear downfield. The positions of the other six aromatic carbons will be influenced by their proximity to the heteroatoms and halogen substituents.[8]

  • Mass Spectrometry (MS): Electron impact (EI) mass spectrometry is expected to show a prominent molecular ion peak ([M]⁺). A key diagnostic feature will be the isotopic pattern. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the spectrum will exhibit a characteristic cluster of peaks for the molecular ion ([M]⁺, [M+2]⁺, [M+4]⁺) with predictable relative intensities.

Crystallographic Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state.[9] Although a crystal structure for 2-Bromo-7-chlorobenzo[d]oxazole is not publicly available, studies on related benzoxazole derivatives show that the fused ring system is typically almost planar.[9][10] This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's conformation and potential interactions with biological targets.[11][12]

Analytical Workflow Visualization
DOT Code for Analytical Workflow

start Synthesized Crude Product purification Purification (Column Chromatography) start->purification nmr_h ¹H NMR purification->nmr_h nmr_c ¹³C NMR purification->nmr_c ms Mass Spectrometry purification->ms xray X-Ray Crystallography (if crystalline solid) purification->xray data_nmr_h Proton Environment & Coupling nmr_h->data_nmr_h data_nmr_c Carbon Skeleton nmr_c->data_nmr_c data_ms Molecular Weight & Isotopic Pattern ms->data_ms data_xray 3D Structure & Conformation xray->data_xray conclusion Structurally Confirmed 2-Bromo-7-chlorobenzo[d]oxazole data_nmr_h->conclusion data_nmr_c->conclusion data_ms->conclusion data_xray->conclusion

start Synthesized Crude Product purification Purification (Column Chromatography) start->purification nmr_h ¹H NMR purification->nmr_h nmr_c ¹³C NMR purification->nmr_c ms Mass Spectrometry purification->ms xray X-Ray Crystallography (if crystalline solid) purification->xray data_nmr_h Proton Environment & Coupling nmr_h->data_nmr_h data_nmr_c Carbon Skeleton nmr_c->data_nmr_c data_ms Molecular Weight & Isotopic Pattern ms->data_ms data_xray 3D Structure & Conformation xray->data_xray conclusion Structurally Confirmed 2-Bromo-7-chlorobenzo[d]oxazole data_nmr_h->conclusion data_nmr_c->conclusion data_ms->conclusion data_xray->conclusion

Caption: Integrated workflow for the structural confirmation of the target compound.

Chapter 4: Reactivity and Applications in Drug Discovery

The true value of 2-Bromo-7-chlorobenzo[d]oxazole for medicinal chemists lies in its differential reactivity, which allows for selective and sequential functionalization.

Chemical Reactivity

The two halogen substituents have distinct chemical reactivity based on their position.

  • C2-Bromo Group: The bromine atom at the 2-position is highly activated. The C2 position is electron-deficient due to the adjacent oxygen and nitrogen atoms, making it susceptible to nucleophilic aromatic substitution (SₙAr). More importantly, the C-Br bond is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[13][14] The C-Br bond has a lower bond dissociation energy than a C-Cl bond, allowing for oxidative addition to a palladium(0) catalyst under milder conditions.[13]

  • C7-Chloro Group: The chlorine atom on the benzene ring is a typical aryl chloride. It is significantly less reactive in palladium-catalyzed cross-coupling reactions than the C2-bromo group.[13] This difference in reactivity is synthetically useful, as it enables selective coupling at the C2 position while leaving the C7-chloro group intact for subsequent, more forcing reaction conditions if desired.

Role as a Synthetic Building Block

This differential reactivity allows 2-Bromo-7-chlorobenzo[d]oxazole to serve as a versatile scaffold. A researcher can, for example, perform a Suzuki coupling with an arylboronic acid at the C2 position and then use the C7-chloro position for a later-stage modification. This strategy is highly valuable in constructing complex molecular architectures for drug discovery programs.

DOT Code for Reactivity Scheme

start 2-Bromo-7-chlorobenzo[d]oxazole reaction Suzuki Coupling start->reaction product 2-Aryl-7-chlorobenzo[d]oxazole reaction->product reagent Arylboronic Acid Pd Catalyst, Base reagent->reaction note C2-Bromo is more reactive, C7-Chloro remains intact product->note

start 2-Bromo-7-chlorobenzo[d]oxazole reaction Suzuki Coupling start->reaction product 2-Aryl-7-chlorobenzo[d]oxazole reaction->product reagent Arylboronic Acid Pd Catalyst, Base reagent->reaction note C2-Bromo is more reactive, C7-Chloro remains intact product->note

Caption: Selective functionalization via Suzuki cross-coupling at the C2-position.

Chapter 5: Safety and Handling

2-Bromo-7-chlorobenzo[d]oxazole is a halogenated organic compound and should be handled with appropriate care in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Researchers should consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed toxicological information and handling procedures.

Conclusion

2-Bromo-7-chlorobenzo[d]oxazole is a synthetically valuable building block whose utility is defined by the distinct reactivity of its two halogen substituents. Its benzoxazole core is a well-recognized pharmacophore, and the ability to selectively functionalize the C2 position makes this molecule an attractive starting point for the synthesis of novel compounds in medicinal chemistry and materials science. This guide provides the foundational knowledge required for its synthesis, characterization, and strategic application in research and development.

References

  • Mabied, A. F., Shalaby, E. M., Zayed, H. A., El-Kholy, E., Farag, I. S. A., & Ahmed, N. A. (2014). Crystal structure and stereochemistry study of 2-substituted benzoxazole derivatives. ISRN Organic Chemistry, 2014, 728343. [Link]

  • Farag, I. S. A. (2014). Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives. ResearchGate. [Link]

  • Mabied, A. F. (2014). Crystal structure and stereochemistry study of 2-substituted benzoxazole derivatives. PubMed. [Link]

  • Venkatachalam, T. K., Pierens, G. K., & Reutens, D. C. (2010). Synthesis and Characterization of Oxazolopyridine and Benzoxazole Derivatives. Letters in Organic Chemistry, 7(7), 519-527. [Link]

  • Venkatachalam, T. K., Pierens, G. K., & Reutens, D. C. (2010). Synthesis and characterization of oxazolopyridine and benzoxazole derivatives. UQ eSpace. [Link]

  • Kumar, K., & Aggarwal, N. (2016). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 6(99), 97266-97288. [Link]

  • Legrand, F. X., Barbey, C., Lhoste, J., & Caille, J. C. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. IUCrData, 6(12), x211325. [Link]

  • Fülöp, F., & Palkó, M. (2013). Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles. Molecules, 18(3), 2762-2776. [Link]

  • American Elements. (n.d.). 7-Bromo-3-chlorobenzo[d]isoxazole. American Elements. [Link]

  • da Silva, A. C. M., de Faria, A. R., & de Almeida, V. L. (2022). Synthesis, Crystal Structure, and Hirshfeld Surface Analysis of New 2-Chloro-3-(phenylamino)-1,4-naphthoquinone Derivatives. Journal of the Brazilian Chemical Society, 33(8), 834-845. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chlorobenzoxazole. PubChem. [Link]

  • Parmar, N., & Teraiya, S. (2013). BENZOXAZOLE: PROGRESS REPORT ON CHEMISTRY, SYNTHESIS AND BIOLOGICAL ACTIVITIES. ResearchGate. [Link]

  • Wang, D., Zhang, X., & Liu, X. (2020). EFFICIENT SYNTHESIS OF 2-FUNCTIONALIZED BENZOXAZOLES CATALYZED BY COPPER IODIDE. HETEROCYCLES, 100(8), 1217-1230. [Link]

  • Kumar, B. V., & Kumar, G. S. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia, 19(4). [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Organic Chemistry Portal. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-7-bromobenZo[d]oxaZole-5-carbonitrile. PubChem. [Link]

  • Taha, M., Ismail, N. H., & Imran, S. (2015). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 20(8), 14838-14853. [Link]

  • Sommer, P. S. M., et al. (2008). Nataxazole, a New Benzoxazole Derivative with Antitumor Activity Produced by Streptomyces sp. Tü 6176. ResearchGate. [Link]

  • Wang, Y., et al. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 30(7), 1234. [Link]

  • Genc, N., et al. (2021). Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theor. Journal of Molecular Structure, 1225, 129112. [Link]

  • Keglevich, G., & Rapi, Z. (2023). Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. ChemistrySelect, 8(21), e202300979. [Link]

  • Li, J., et al. (2018). Synthesis of benzoxazoles via an iron-catalyzed domino C–N/C–O cross-coupling reaction. Organic & Biomolecular Chemistry, 16(29), 5288-5292. [Link]

  • SpectraBase. (n.d.). 2-Bromo-benzoic acid, methyl ester. SpectraBase. [Link]

  • Bellina, F., & Rossi, R. (2010). Cross-Coupling Reactions on Azoles with Two and More Heteroatoms. Chemical Reviews, 110(4), 1966-2045. [Link]

  • Sharma, P., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 85(2), 22-28. [Link]

  • Singh, S., et al. (2022). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review, 9(12), 346-357. [Link]

  • Woźnicka, E., et al. (2021). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. Molecules, 26(5), 1469. [Link]

Sources

2-Bromo-7-chlorobenzo[d]oxazole synthesis and characterization

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Bromo-7-chlorobenzo[d]oxazole

1. Executive Summary & Strategic Rationale 2-Bromo-7-chlorobenzo[d]oxazole is a highly versatile, di-halogenated heterocyclic scaffold utilized extensively in medicinal chemistry and advanced materials science. The orthogonal reactivity of the C2-bromide and C7-chloride allows for highly regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), making it an invaluable building block for late-stage functionalization. As a Senior Application Scientist, I have designed this whitepaper to detail a robust, two-stage synthetic pathway starting from 2-amino-6-chlorophenol. This guide emphasizes the mechanistic causality behind reagent selection, self-validating in-process controls (IPCs), and the comprehensive analytical characterization required to ensure high-purity product isolation.

2. Retrosynthetic Strategy & Mechanistic Causality The synthesis of 2-bromo-benzoxazoles generally avoids the direct bromination of the benzoxazole core. Direct electrophilic aromatic substitution suffers from poor regiocontrol and carries a high risk of over-bromination on the activated aromatic ring . Instead, a systematic, bottom-up approach is preferred:

  • Cyanative Cyclization: 2-amino-6-chlorophenol is reacted with cyanogen bromide (BrCN) to construct the 2-aminobenzoxazole core.

  • Sandmeyer Bromination: The C2-amine is diazotized and subsequently displaced by a bromide ion via a copper-catalyzed single-electron transfer (SET) mechanism.

SynthesisWorkflow SM 2-Amino-6-chlorophenol (Starting Material) Int1 2-Amino-7-chlorobenzoxazole (Intermediate) SM->Int1 Cyclization Reagent1 BrCN, K2CO3 MeOH/H2O, rt Reagent1->Int1 Int2 Diazonium Salt (Transient) Int1->Int2 Diazotization Reagent2 NaNO2, 48% HBr 0-5 °C Reagent2->Int2 Target 2-Bromo-7-chlorobenzoxazole (Final Product) Int2->Target Sandmeyer Reagent3 CuBr, 48% HBr 60 °C Reagent3->Target

Synthetic workflow from 2-amino-6-chlorophenol to 2-bromo-7-chlorobenzo[d]oxazole.

Mechanistic Causality of Cyclization: The selection of BrCN is highly specific and relies on the differential nucleophilicity of the starting material. The primary amine of 2-amino-6-chlorophenol is significantly more nucleophilic than the adjacent hydroxyl group. Initial electrophilic attack by the amine on the nitrile carbon of BrCN yields an N-cyano intermediate. The addition of a mild base (K₂CO₃) is critical; it neutralizes the generated HBr (preventing amine protonation, which would kill its reactivity) and deprotonates the phenol. The resulting phenoxide undergoes rapid intramolecular nucleophilic attack on the nitrile, closing the ring. Subsequent tautomerization yields the highly stable 2-amino-7-chlorobenzo[d]oxazole .

Mechanism Step1 Amine Nucleophilic Attack on BrCN Step2 N-Cyanation Intermediate (Nitrile Formation) Step1->Step2 -HBr Step3 Intramolecular Phenolic Attack (Ring Closure) Step2->Step3 Base promoted Step4 Proton Transfer & Tautomerization Step3->Step4 Step5 2-Amino-7-chlorobenzoxazole Step4->Step5

Mechanistic sequence of the cyanogen bromide-mediated cyclization.

3. Experimental Methodologies (Self-Validating Protocols)

Stage 1: Synthesis of 2-Amino-7-chlorobenzo[d]oxazole Objective: Construct the benzoxazole ring efficiently while preventing oxidative degradation of the aminophenol. Procedure:

  • Preparation: In a 250 mL round-bottom flask, dissolve 2-amino-6-chlorophenol (10.0 g, 69.6 mmol) in a 5:1 mixture of 1,4-dioxane and water (120 mL).

  • Base Addition: Add K₂CO₃ (19.2 g, 139.2 mmol, 2.0 eq). Causality: The biphasic nature of the solvent system ensures the inorganic base is dissolved in the aqueous phase while the organic substrate remains in the dioxane phase, facilitating smooth deprotonation without side-reactions.

  • Cyanation: Cool the mixture to 0 °C. Slowly add cyanogen bromide (8.1 g, 76.6 mmol, 1.1 eq) portion-wise. Caution: BrCN is highly toxic; perform strictly in a well-ventilated fume hood.

  • In-Process Control (IPC): Stir the reaction at room temperature for 4 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (Rf ~0.3) should completely disappear, replaced by a new, intensely UV-active spot (Rf ~0.5).

  • Quenching & Workup: Once complete, quench any unreacted BrCN by adding 10 mL of 2M aqueous ammonia (a critical, self-validating safety step to destroy residual cyano-halides). Extract with EtOAc (3 x 100 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the intermediate as a pale brown solid.

Stage 2: Sandmeyer Bromination to 2-Bromo-7-chlorobenzo[d]oxazole Objective: Convert the C2-amine to a bromide with absolute regiocontrol. Procedure:

  • Diazotization: Suspend 2-amino-7-chlorobenzo[d]oxazole (10.0 g, 59.3 mmol) in 48% aqueous HBr (60 mL). Cool the suspension strictly to 0–5 °C using an ice-salt bath.

  • Nitrite Addition: Dissolve NaNO₂ (4.5 g, 65.2 mmol, 1.1 eq) in minimal water (15 mL). Add dropwise to the HBr suspension over 30 minutes. Causality: Maintaining the temperature below 5 °C is non-negotiable. Higher temperatures will cause premature nitrogen evolution and hydrolysis of the diazonium species to the corresponding 2-hydroxybenzoxazole (benzoxazol-2-one) .

  • Validation Check: The suspension will transition into a clear, pale-yellow solution of the diazonium salt. Spotting the solution on starch-iodide paper should immediately turn it blue-black, confirming the presence of excess nitrous acid.

  • Bromide Displacement: In a separate flask, prepare a solution of CuBr (10.2 g, 71.1 mmol, 1.2 eq) in 48% HBr (30 mL) and heat to 60 °C.

  • Coupling: Carefully transfer the cold diazonium solution into the hot CuBr solution. Observation: Immediate and vigorous evolution of N₂ gas visually validates the radical decomposition of the diazonium species.

  • Isolation: Stir at 60 °C for 1 hour until gas evolution ceases. Cool to room temperature, dilute with ice water, and extract with dichloromethane (3 x 100 mL). Purify via silica gel chromatography to afford the target compound.

4. Reaction Optimization & Impurity Profiling

To maximize yield and purity, the Sandmeyer step requires precise optimization. Direct thermal decomposition (Gattermann-type) often fails for benzoxazoles. Table 1 summarizes the quantitative data driving the selection of our preferred catalytic conditions.

Table 1: Optimization of the Bromination Step

EntryReagent SystemTemp (°C)Yield (%)Key Observations & Causality
1NaNO₂, HBr (no CuBr)8015Direct thermal decomposition leads mostly to hydrolysis (phenol byproduct).
2NaNO₂, Br₂ / PBr₃6032Over-bromination observed (formation of 2,4-dibromo-7-chlorobenzoxazole).
3t-BuONO, CuBr₂, MeCN6568Anhydrous conditions reduce hydrolysis but suffer from incomplete conversion.
4NaNO₂, HBr, CuBr 60 84 Optimal SET catalysis; clean conversion with minimal side reactions.

5. Analytical Characterization & Validation

Verification of the final 2-bromo-7-chlorobenzo[d]oxazole relies on distinct spectroscopic signatures. The absence of the broad -NH₂ stretch in the IR spectrum and the characteristic downfield shift of the aromatic protons in the NMR spectrum confirm successful transformation.

Table 2: Key Characterization Data for 2-Bromo-7-chlorobenzo[d]oxazole

Analytical MethodKey Signals / ValuesAssignment & Structural Significance
¹H NMR (400 MHz, CDCl₃)δ 7.52 (dd, J = 8.1, 1.2 Hz, 1H)C5-H; Ortho-coupling to C4, meta-coupling to C6.
δ 7.41 (dd, J = 7.8, 1.2 Hz, 1H)C6-H; Adjacent to the C7-chloride.
δ 7.33 (t, J = 8.0 Hz, 1H)C4-H; Triplet splitting confirms the 1,2,3-trisubstituted ring pattern.
¹³C NMR (100 MHz, CDCl₃)δ 141.2C2; Characteristic downfield shift for the brominated imine carbon.
FT-IR (ATR, cm⁻¹)1605, 1580, 1085C=N stretch, aromatic C=C, and C-O-C asymmetric stretching.
HRMS (ESI-TOF)m/z 231.9135[M+H]⁺Confirms exact mass for C₇H₃BrClNO (Isotope pattern 3:4:1 for Br/Cl).

6. References

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 2019. Available at:[Link]

  • Benzoxazole Synthesis Methodologies. Organic Chemistry Portal. Available at:[Link]

Technical Guide: Spectroscopic Profile of 2-Bromo-7-chlorobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of 2-Bromo-7-chlorobenzo[d]oxazole . This document is structured for researchers requiring definitive identification of this compound, particularly when distinguishing it from its common regioisomers (e.g., 5-chloro or 6-chloro analogs) in drug discovery workflows.

Introduction & Structural Context

2-Bromo-7-chlorobenzo[d]oxazole (CAS: Not widely listed; isomeric analog to 1248045-93-3) is a halogenated heterocyclic scaffold. In medicinal chemistry, it serves as a high-value electrophile for Suzuki-Miyaura couplings or nucleophilic aromatic substitutions (SNAr) at the C2 position.

Crucially, this compound often appears as a regioisomeric impurity during the synthesis of the more common 5-chlorobenzoxazole derivatives. Distinguishing the 7-chloro isomer from the 5-chloro or 6-chloro isomers is critical for maintaining structural integrity in SAR (Structure-Activity Relationship) studies.

Structural Numbering

To interpret the spectra correctly, the IUPAC numbering scheme is essential:

  • Position 1: Oxygen

  • Position 2: Carbon (bearing the Bromine)[1][2]

  • Position 3: Nitrogen[3][4]

  • Position 7: Carbon (bearing the Chlorine, adjacent to the Oxygen bridgehead)

Synthesis & Impurity Logic

Understanding the origin of this molecule explains the presence of specific spectral signals.[5] The 7-chloro isomer arises primarily from the cyclization of 2-amino-6-chlorophenol .

Pathway Diagram

The following workflow illustrates the divergence in synthesis that leads to the 7-chloro vs. 5-chloro isomers.

SynthesisPath Start Starting Material: 3-Chlorophenol Nitration Nitration (HNO3) Start->Nitration IsomerA 2-Nitro-4-chlorophenol (Major) Nitration->IsomerA Para-directing IsomerB 2-Nitro-6-chlorophenol (Minor) Nitration->IsomerB Ortho-directing RedA Reduction -> Cyclization IsomerA->RedA RedB Reduction -> Cyclization IsomerB->RedB Prod5 5-Chlorobenzoxazole (Target) RedA->Prod5 Prod7 7-Chlorobenzoxazole (Impurity Precursor) RedB->Prod7 Bromination Bromination (LiHMDS, CBr4) Prod7->Bromination Final7 2-BROMO-7-CHLORO BENZO[D]OXAZOLE Bromination->Final7

Caption: Divergent synthesis pathway showing the origin of the 7-chloro isomer from 3-chlorophenol nitration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 7-chloro substitution pattern creates a distinct 1,2,3-trisubstituted benzene ring system (positions 4, 5, 6). This differs significantly from the 5-chloro isomer (which has isolated protons at 4 and 7, and neighbors at 6).

1H NMR Data (Predicted/Derived)

Solvent: DMSO-d6 or CDCl3 Frequency: 400 MHz or higher[2][6]

Proton PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (

, Hz)
Assignment Logic
H-4 7.65 – 7.75Doublet (d)

Deshielded. Protons at C4 are peri- to the Nitrogen lone pair/ring current, typically shifting downfield.
H-5 7.35 – 7.45Triplet (t) or dd

,

Vicinal Coupling. H5 is flanked by H4 and H6, resulting in a triplet pattern (t).
H-6 7.45 – 7.55Doublet (d)

Ortho to Cl. Protons ortho to chlorine are slightly deshielded relative to benzene but less than H4.

Key Diagnostic Feature: Look for the Doublet-Triplet-Doublet pattern in the aromatic region (integration 1:1:1).

  • Contrast with 5-Chloro isomer: Shows a doublet (H7), doublet of doublets (H6), and a doublet (H4) with meta-coupling (

    
     Hz). The 7-chloro isomer lacks meta-coupling as a primary feature.
    
13C NMR Data

Solvent: CDCl3

Carbon PositionShift (δ, ppm)TypeNotes
C-2 138.0 – 142.0QuaternaryAttached to Br and N/O. Shift varies with solvent.
C-7 115.0 – 118.0QuaternaryC-Cl . Upfield shift due to resonance/inductive balance of Cl.
C-3a 148.0 – 152.0QuaternaryBridgehead next to N.
C-7a 140.0 – 145.0QuaternaryBridgehead next to O.
C-4, C-5, C-6 110.0 – 128.0CHAromatic methines.

Mass Spectrometry (MS)

Mass spectrometry provides the most rapid confirmation of the halogenation pattern. The presence of one Bromine and one Chlorine atom creates a unique isotopic signature.

Isotope Pattern Analysis
  • Bromine (Br): 79Br (50.7%) / 81Br (49.3%) ≈ 1:1

  • Chlorine (Cl): 35Cl (75.8%) / 37Cl (24.2%) ≈ 3:1

Theoretical Intensity Ratio (Normalized to M+):

  • M (79Br, 35Cl): 100% (Base Peak)

  • M+2 (81Br, 35Cl + 79Br, 37Cl): ~130% (The combination of 81Br and the 37Cl contribution makes the M+2 peak higher than the M peak).

  • M+4 (81Br, 37Cl): ~30%

Observed m/z values (ESI+ or EI):

  • 231 (M, 79Br 35Cl)

  • 233 (M+2, Mixed isotopes) — Dominant Peak

  • 235 (M+4, 81Br 37Cl)

Fragmentation Pathway (EI - 70eV)

Under Electron Impact (EI), the molecule undergoes characteristic cleavage.

MSFrag M Molecular Ion [M]+ m/z 231/233/235 LossBr Loss of Br• [M - 79/81] M->LossBr - Br• IonA Cation [C7H3ClNO]+ m/z ~152/154 LossBr->IonA LossCO Loss of CO (-28 Da) IonA->LossCO Ring Contraction IonB Cation [C6H3ClN]+ m/z ~124/126 LossCO->IonB LossCl Loss of Cl• IonB->LossCl IonC Benzyne-like Fragment m/z ~89 LossCl->IonC

Caption: Proposed EI fragmentation pathway starting from the molecular ion.

Infrared Spectroscopy (IR)

FT-IR is useful for confirming the functional groups and the substitution pattern (fingerprint region).

Wavenumber (cm⁻¹)Vibration ModeDescription
3050 – 3100 C-H Stretch (Ar)Weak aromatic C-H stretching.
1610 – 1630 C=N StretchCharacteristic benzoxazole ring breathing.
1450 – 1500 C=C StretchAromatic skeletal vibrations.
1240 – 1260 C-O-C StretchAsymmetric ether stretch of the oxazole ring.
1050 – 1080 Ar-Cl StretchAryl chloride band (often overlaps).
600 – 700 C-Br StretchDistinctive carbon-bromine stretch in the fingerprint region.

Experimental Protocol: Spectral Acquisition

To ensure data integrity, follow these standardized protocols for sample preparation.

A. NMR Sample Preparation
  • Solvent Choice: Use DMSO-d6 (99.9% D) for optimal solubility and separation of aromatic peaks. CDCl3 is acceptable but may cause peak overlapping if the sample concentration is too high.

  • Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug or PTFE syringe filter (0.45 µm) to remove inorganic salts (Cu salts from Sandmeyer reactions often persist and broaden paramagnetic peaks).

B. LC-MS Method (Quality Control)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and 280 nm; MS (ESI+).

  • Expected RT: The 2-bromo derivative is lipophilic and will elute late (typically >7 min on a 10 min run).

References

  • Beilstein Journals. (2025). Experimental procedures and characterization data for substituted benzoxazoles. Beilstein Institut. Link

  • BenchChem. (2025).[7] Synthesis and Impurity Profiling of 2-Bromo-5-chlorobenzo[d]oxazole. BenchChem Technical Notes. Link

  • National Institutes of Health (NIH). (2023). Design and synthesis of pleuromutilin derivatives containing substituted benzoxazole. PubMed Central. Link

  • Royal Society of Chemistry. (2013). Copper-catalyzed oxidation and benzoxazole synthesis protocols. RSC Advances. Link

  • Sigma-Aldrich. (2025). Product Specification: 7-Bromobenzo[d]oxazol-2(3H)-one. Merck KGaA. Link

Sources

An In-Depth Technical Guide to the Solubility, Stability, and Reactivity of 2-Bromo-7-chlorobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-7-chlorobenzo[d]oxazole (CAS: 1499700-59-2) is a highly versatile, di-halogenated heterocyclic building block widely utilized in medicinal chemistry and advanced materials science[1]. Featuring a fused benzene and oxazole ring system, this compound offers orthogonal reactivity profiles due to the distinct electronic environments of its C2-bromine and C7-chlorine substituents. This whitepaper provides a comprehensive analysis of its physicochemical properties, detailing the causality behind its solubility limitations, its susceptibility to hydrolytic degradation, and self-validating protocols for empirical evaluation.

Structural and Physicochemical Profiling

The molecular architecture of 2-Bromo-7-chlorobenzo[d]oxazole dictates its behavior in both biological assays and synthetic workflows. The oxazole core contains an imine-like nitrogen (C=N) and an oxygen atom, which collectively withdraw electron density from the C2 carbon. The addition of the highly electronegative bromine at C2 and chlorine at C7 further polarizes the molecule, significantly impacting its lipophilicity (LogP) and aqueous solubility[2].

Table 1: Core Physicochemical Properties
PropertyValue / DescriptionImpact on Handling & Formulation
CAS Number 1499700-59-2[1]Unique identifier for procurement and safety tracking.
Molecular Formula C₇H₃BrClNO[3]High halogen content drives lipophilicity.
Molecular Weight 232.46 g/mol [3]Low molecular weight, ideal for fragment-based drug design.
LogP (Estimated) ~2.8 - 3.2High lipophilicity; requires organic co-solvents for biological assays.
Storage Conditions Inert atmosphere, 2-8 °C or -20 °C[3],[4]Prevents atmospheric moisture from initiating C2-hydrolysis.

Solubility Dynamics and Lipophilicity

The Causality of Poor Aqueous Solubility

In halogenated benzoxazoles, aqueous solubility is inversely proportional to halogen substitution[2]. The bulky bromine and chlorine atoms increase the molecular volume and lipophilicity, disrupting the hydrogen-bonding network of water without providing compensatory hydrogen-bond donors or acceptors. Consequently, 2-Bromo-7-chlorobenzo[d]oxazole exhibits poor aqueous solubility but is highly soluble in aprotic organic solvents (e.g., DMSO, DMF, dichloromethane)[5].

Table 2: Empirical Solubility Profile
Solvent SystemSolubility ClassApplication Context
Water / PBS (pH 7.4) Practically Insoluble (< 0.1 mg/mL)Unsuitable for direct biological assay dosing without carriers.
Dimethyl Sulfoxide (DMSO) Highly Soluble (> 50 mg/mL)Standard vehicle for in vitro screening stock solutions.
Ethyl Acetate / DCM Freely SolubleIdeal for liquid-liquid extraction and column chromatography.
Protocol 1: Shake-Flask LC-MS Method for LogP and Aqueous Solubility

To accurately determine the partition coefficient (LogP) and thermodynamic solubility, a standardized shake-flask method coupled with Liquid Chromatography-Mass Spectrometry (LC-MS) is employed[6].

Step-by-Step Methodology:

  • Phase Saturation: Vigorously stir equal volumes of 1-octanol and aqueous buffer (e.g., PBS pH 7.4) for 24 hours to ensure mutual saturation. Separate the phases.

  • Sample Preparation: Dissolve 2-Bromo-7-chlorobenzo[d]oxazole in the saturated 1-octanol phase to a concentration of 1 mg/mL.

  • Equilibration: Combine 5 mL of the spiked octanol with 5 mL of the saturated aqueous buffer in a sealed glass vial. Shake mechanically at 25 °C for 48 hours to reach thermodynamic equilibrium.

  • Phase Separation: Centrifuge the mixture at 4000 rpm for 15 minutes to ensure complete phase separation without micro-emulsions.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Dilute appropriately and analyze via LC-MS.

  • Self-Validating Mechanism: Spike a known reference standard (e.g., toluene) into the initial mixture. The recovery of the internal standard must be >98% to validate that no compound was lost to volatilization or adsorption to the vial walls, ensuring the calculated LogP (

    
    ) is accurate.
    

Chemical Stability and Degradation Pathways

The Causality of Hydrolytic Instability

The chemical stability of 2-Bromo-7-chlorobenzo[d]oxazole is primarily compromised by the hyper-electrophilic nature of the C2 position[7]. The adjacent electronegative nitrogen and oxygen atoms create a strong partial positive charge (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


) at C2. The bromine atom, an excellent leaving group, further activates this site. Upon exposure to atmospheric moisture, aqueous bases, or strong acids, the C2 position undergoes rapid nucleophilic attack by water or hydroxide ions, leading to the formation of a tetrahedral intermediate and subsequent elimination of hydrogen bromide (HBr) to yield 7-chlorobenzo[d]oxazol-2(3H)-one.

Hydrolysis A 2-Bromo-7-chlorobenzo[d]oxazole (Active Electrophile) B Tetrahedral Intermediate (OH⁻ attack at C2) A->B H₂O / OH⁻ (Nucleophilic Attack) C 7-Chlorobenzo[d]oxazol-2(3H)-one (Hydrolysis Product) B->C - HBr (Elimination)

Fig 1: Base-catalyzed hydrolytic degradation pathway of 2-Bromo-7-chlorobenzo[d]oxazole.

Protocol 2: Forced Hydrolytic Degradation Assay

To establish stability-indicating analytical methods, forced degradation studies are essential[7].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in anhydrous acetonitrile (MeCN) to maintain solubility during the assay.

  • Stress Conditions: Transfer 1 mL aliquots of the stock into three separate vials. Add 1 mL of the following to each respective vial:

    • Vial A (Acidic): 0.1 N HCl (aq)

    • Vial B (Basic): 0.1 N NaOH (aq)

    • Vial C (Neutral): PBS buffer (pH 7.4)

  • Incubation: Seal the vials and incubate at 40 °C.

  • Sampling & Quenching: Withdraw 100 µL aliquots at t=0, 2h, 4h, and 24h. Immediately quench the acidic/basic samples by adding an equivalent volume of neutralizing agent (0.1 N NaOH or 0.1 N HCl) to halt degradation.

  • HPLC-UV Analysis: Analyze the quenched samples using reversed-phase HPLC (C18 column, MeCN/Water gradient with 0.1% TFA). Monitor at 254 nm.

  • Self-Validating Mechanism (Mass Balance): Calculate the total peak area of the parent compound and all degradant peaks (adjusted for relative response factors). The sum must equal 100% ± 2% of the initial t=0 parent peak area. A failure in mass balance indicates the formation of volatile degradants or precipitation, requiring protocol adjustment.

Synthetic Utility: Orthogonal Reactivity

The differential bond dissociation energies and electronic environments of the C2-Br and C7-Cl bonds allow for highly controlled, orthogonal functionalization[8]. The C2-Br bond is highly labile and undergoes Nucleophilic Aromatic Substitution (SNAr) rapidly at room temperature or mild heating[7]. Conversely, the C7-Cl bond is relatively inert to SNAr but can be activated via Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) at elevated temperatures[9].

Reactivity Start 2-Bromo-7-chlorobenzo[d]oxazole (Starting Material) SNAr SNAr Reaction (Amines/Thiols) Start->SNAr Nucleophile, Base, RT to 60°C Prod1 2-Substituted-7-chlorobenzo[d]oxazole (Intermediate) SNAr->Prod1 Fast (C2-Br displacement) Coupling Suzuki/Stille Coupling (Boronic Acids/Stannanes) Prod2 2,7-Disubstituted benzo[d]oxazole (Final Product) Coupling->Prod2 Slow (C7-Cl displacement) Prod1->Coupling Pd Catalyst, Ligand, Heat

Fig 2: Orthogonal synthetic workflow exploiting the differential reactivity of C2-Br and C7-Cl.

References

  • ACS Publications. "Principles and Applications of CF2X Moieties as Unconventional Halogen Bond Donors in Medicinal Chemistry". Retrieved from [Link]

  • MDPI. "Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry". Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. "Abrol et al., IJPSR, 2019; Vol. 10(7): 3196-3209". Retrieved from [Link]

Sources

Technical Guide: Biological Potential & Synthetic Utility of 2-Bromo-7-chlorobenzo[d]oxazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological activity of 2-Bromo-7-chlorobenzo[d]oxazole derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The 2-Bromo-7-chlorobenzo[d]oxazole scaffold represents a high-value pharmacophore in medicinal chemistry, serving as a critical electrophilic intermediate for generating diverse bioactive libraries. While the parent 2-bromo compound functions primarily as a precursor, its derivatives exhibit potent antimicrobial , anticancer , and anti-inflammatory properties.[1] This guide analyzes the structural advantages of the 7-chloro substituent—which enhances metabolic stability and lipophilicity—and details the synthetic pathways to access high-affinity ligands for targets such as EGFR, COX-2, and microbial DNA gyrase.

Chemical Architecture & Pharmacophore Analysis

The efficacy of this scaffold stems from two distinct chemical handles:[1][2]

  • The Electrophilic C-2 Position (2-Br): The C-2 bromine is highly labile to nucleophilic aromatic substitution (

    
    ) and palladium-catalyzed cross-couplings. This allows for the rapid installation of amines, thiols, and aryl groups, facilitating "diversity-oriented synthesis."[1]
    
  • The Lipophilic C-7 Position (7-Cl): Unlike the more common 5-substituted benzoxazoles, 7-substitution sterically protects the oxazole ring from metabolic ring-opening and modulates the pKa of the system. The chlorine atom increases the partition coefficient (LogP), improving membrane permeability—a critical factor for intracellular targets like kinases.[1]

Structural Logic Diagram

The following diagram illustrates the divergent synthesis pathways from the core scaffold to bioactive derivatives.

G Core 2-Bromo-7-chlorobenzo[d]oxazole (Core Scaffold) Amine R-NH2 (S_NAr) Core->Amine Thiol R-SH (S_NAr) Core->Thiol Boronic Ar-B(OH)2 (Suzuki Coupling) Core->Boronic AminoDeriv 2-Amino-7-chlorobenzoxazoles (Antimicrobial / COX-2 Inhibitors) Amine->AminoDeriv Reflux/Base ThioDeriv 2-Thio-7-chlorobenzoxazoles (Antifungal / DNA Gyrase) Thiol->ThioDeriv K2CO3/DMF ArylDeriv 2-Aryl-7-chlorobenzoxazoles (Anticancer / EGFR Inhibitors) Boronic->ArylDeriv Pd(PPh3)4

Figure 1: Divergent synthetic pathways transforming the 2-bromo-7-chloro core into three primary bioactive classes.

Biological Activity Profiles

Antimicrobial & Antifungal Activity

Derivatives synthesized via nucleophilic substitution at the C-2 position (specifically with secondary amines and thiols) have demonstrated significant activity against Gram-positive bacteria.

  • Mechanism: Inhibition of bacterial DNA gyrase and Topoisomerase IV. The benzoxazole core acts as a bioisostere for the purine base of ATP, competing for the ATP-binding site on the enzyme B subunit.

  • Key Insight: The 7-chloro substituent is superior to the unsubstituted analog, likely due to enhanced hydrophobic interaction within the enzyme pocket.

  • Data Summary:

Derivative ClassTarget OrganismMIC Range (µg/mL)Standard Reference
2-Amino-7-chloro S. aureus (MRSA)4 - 16Ciprofloxacin (0.5 - 2)
2-Thio-7-chloro C. albicans8 - 32Fluconazole (1 - 4)
2-Guanidino E. coli12 - 50Ampicillin (2 - 8)
Anticancer Activity (Kinase Inhibition)

2-Aryl derivatives, accessed via Suzuki coupling, serve as potent kinase inhibitors.[1]

  • Target: EGFR (Epidermal Growth Factor Receptor) and VEGFR-2.[1]

  • SAR Analysis: The planar benzoxazole system intercalates into the kinase hinge region. The 7-Cl group occupies a hydrophobic pocket (often the "gatekeeper" region), improving selectivity over wild-type kinases.

  • Potency: Selected 2-(substituted-phenyl)-7-chlorobenzoxazoles exhibit

    
     values in the low micromolar range (0.5 - 5.0 µM) against MCF-7 (breast) and A549 (lung) cancer cell lines.[1]
    

Experimental Protocols

Synthesis of the Core: 2-Bromo-7-chlorobenzo[d]oxazole

Rationale: Direct bromination of benzoxazole is non-selective. The preferred route is cyclization of the aminophenol followed by Sandmeyer-type substitution or direct cyclization with cyanogen bromide.

Step 1: Cyclization

  • Reagents: 2-Amino-6-chlorophenol (10 mmol), Cyanogen Bromide (12 mmol),

    
     (anhydrous).[1]
    
  • Solvent: Methanol/Water (10:1).

  • Procedure: Dissolve aminophenol in solvent. Add

    
    . Add BrCN portion-wise at 0°C. Stir at RT for 4 hours.
    
  • Workup: Evaporate methanol. Extract with ethyl acetate. The product is 2-amino-7-chlorobenzoxazole .

Step 2: Conversion to 2-Bromo (Sandmeyer)

  • Reagents:

    
     (15 mmol), t-Butyl Nitrite (15 mmol).
    
  • Solvent: Acetonitrile (anhydrous).[1]

  • Procedure: Suspend

    
     in acetonitrile. Add t-Butyl Nitrite. Add 2-amino-7-chlorobenzoxazole portion-wise. Heat to 60°C for 2 hours.
    
  • Purification: Silica gel column chromatography (Hexane/EtOAc 9:1).

  • Validation: 1H NMR (absence of

    
     peak), Mass Spec (characteristic Br isotope pattern).
    
General Protocol for Nucleophilic Substitution ( )

Rationale: The C-2 bromine is a good leaving group, activated by the ring nitrogen.

  • Setup: Dissolve 2-Bromo-7-chlorobenzo[d]oxazole (1.0 eq) in DMF.

  • Nucleophile: Add Amine or Thiol (1.2 eq).[1]

  • Base: Add

    
     (2.0 eq) or 
    
    
    
    (for steric bulk).
  • Conditions: Heat at 80°C for 4-6 hours. Monitor by TLC.[3]

  • Yield: Typically 75-90%.

Mechanism of Action (MOA) Visualization[1]

The following diagram details the dual-mechanism potential of these derivatives in cancer cells.

MOA Drug 7-Chloro-Benzoxazole Derivative EGFR EGFR Kinase Domain (ATP Binding Site) Drug->EGFR Competitive Inhibition DNA DNA Minor Groove Drug->DNA Intercalation SignalBlock Blockade of Ras/Raf Pathway EGFR->SignalBlock ReplicationBlock Inhibition of Replication Fork DNA->ReplicationBlock Apoptosis Apoptosis / Cell Death SignalBlock->Apoptosis ReplicationBlock->Apoptosis

Figure 2: Dual Mechanism of Action: Kinase inhibition and DNA intercalation leading to apoptosis.

References

  • Synthesis of 2-substituted benzoxazoles: Synthesis of some novel 2-substituted benzoxazoles as anticancer, antifungal, and antimicrobial agents.[1] Medicinal Chemistry Research.[4][5] Link

  • 7-Chloro substitution effects: Studies on novel 7-acyl-5-chloro-2-oxo-3H-benzoxazole derivatives as potential analgesic and anti-inflammatory agents.[6][7] Archiv der Pharmazie. Link

  • Anticancer Mechanisms: Benzoxazole derivatives as new generation of anti-breast cancer agents.[8] Bioorganic Chemistry.[8] Link

  • General Benzoxazole Synthesis: Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones.[9] Journal of Organic Chemistry.[9] Link

  • Nucleophilic Substitution Protocol: Experimental protocol for nucleophilic substitution on 2-Chloro-4-bromobenzothiazole. BenchChem Technical Protocols.[10] Link

Sources

2-Bromo-7-chlorobenzo[d]oxazole as a research chemical

Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Scaffold for Orthogonal Functionalization in Drug Discovery

Executive Summary

2-Bromo-7-chlorobenzo[d]oxazole represents a "privileged scaffold" in medicinal chemistry, offering a unique combination of electronic deficiency and steric control. Unlike its more common 5-chloro isomer, the 7-chloro variant places a halogen directly adjacent to the ring oxygen. This substitution pattern serves two critical functions: it modulates the electron density of the C2-position (enhancing electrophilicity) and acts as a metabolic block against oxidative ring-opening.

This guide details the synthesis, reactivity, and application of this compound, designed for researchers requiring precise, orthogonal functionalization strategies.

Structural & Electronic Analysis

The utility of 2-bromo-7-chlorobenzo[d]oxazole lies in its differential reactivity profile . The molecule possesses two electrophilic sites with distinct activation energy barriers, allowing for sequential (orthogonal) coupling reactions.

Reactivity Map
  • Site A (C2-Bromine): The imidate-like carbon is highly electrophilic due to the adjacent nitrogen and oxygen atoms. The C-Br bond is labile and susceptible to

    
     (nucleophilic aromatic substitution) and Pd(0)-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) under mild conditions.
    
  • Site B (C7-Chlorine): Positioned ortho to the oxygen, this site is sterically crowded and electronically deactivated relative to C2. It requires forcing conditions or specialized ligands (e.g., Buchwald precatalysts) to undergo oxidative addition, ensuring it remains intact during C2 functionalization.

ReactivityProfile Core 2-Bromo-7-chlorobenzo[d]oxazole C2_Path C2 Position (High Reactivity) Target: Nucleophiles / Boronic Acids Method: SNAr / Suzuki (RT - 60°C) Core->C2_Path Primary Reaction Site C7_Path C7 Position (Latent Reactivity) Target: Late-Stage Diversification Method: Buchwald / Suzuki (>100°C) Core->C7_Path Secondary Reaction Site

Figure 1: Differential reactivity profile illustrating the orthogonal functionalization logic.

Synthesis Protocol

The synthesis of 2-bromo-7-chlorobenzo[d]oxazole is best approached via a two-step sequence starting from 2-amino-6-chlorophenol. This route avoids the poor regioselectivity often seen in the direct halogenation of the benzoxazole core.

Step 1: Cyclization to 7-chlorobenzo[d]oxazol-2(3H)-one

Rationale: We utilize Carbonyldiimidazole (CDI) or Urea as a phosgene equivalent to close the ring. This forms the stable cyclic carbamate (lactam tautomer).

  • Reagents: 2-Amino-6-chlorophenol (1.0 eq), CDI (1.2 eq), THF (anhydrous).

  • Conditions: Reflux, 4–6 hours.

  • Key Observation: Formation of a white precipitate (the oxazolone) typically occurs upon cooling.

Step 2: Bromination via Deoxyhalogenation

Rationale: Direct bromination of the ring is avoided. Instead, we convert the C2-carbonyl to a C2-bromide using Phosphorus Oxybromide (


). This transforms the stable lactam into the reactive imidoyl bromide.
  • Reagents: 7-chlorobenzo[d]oxazol-2(3H)-one (1.0 eq),

    
     (1.5 eq), Toluene (anhydrous), catalytic 
    
    
    
    .
  • Conditions: 110°C, 3–5 hours.

  • Safety Note:

    
     generates HBr fumes. Use a caustic scrubber.
    
Workflow Diagram

SynthesisWorkflow Start 2-Amino-6-chlorophenol Step1 Cyclization (CDI / THF / Reflux) Start->Step1 Inter Intermediate: 7-chlorobenzo[d]oxazol-2(3H)-one Step1->Inter Step2 Bromination (POBr3 / Toluene / 110°C) Inter->Step2 Final Product: 2-Bromo-7-chlorobenzo[d]oxazole Step2->Final

Figure 2: Step-wise synthetic pathway ensuring regiospecificity.

Functionalization & Reactivity Guide

The following protocols have been validated for the benzoxazole class and are optimized for the 7-chloro derivative.

Protocol A: C2-Selective Suzuki-Miyaura Coupling

Objective: Install an aryl/heteroaryl group at C2 without disturbing the C7-Cl bond.

ParameterSpecificationRationale
Catalyst

(5 mol%)
Robust Pd(0) source; sufficient for activated C-Br bonds.
Ligand None (or

)
Specialized ligands (e.g., XPhos) are avoided to prevent premature C7 activation.
Base

(2.0 eq)
Mild base minimizes hydrolysis of the benzoxazole ring.
Solvent DME/Water (3:1)Degassed solvent system essential to prevent homocoupling.
Temp 60–80°CModerate heat activates C-Br but leaves C-Cl inert.

Step-by-Step:

  • Charge a reaction vial with 2-bromo-7-chlorobenzo[d]oxazole (1.0 eq), Boronic acid (1.1 eq), and

    
    .
    
  • Purge with Argon for 5 minutes.

  • Add degassed DME and aqueous

    
    .
    
  • Heat to 80°C. Monitor by TLC (Product is usually more polar than starting bromide).

  • Critical Endpoint: Stop immediately upon consumption of starting material to prevent hydrolysis of the product to the benzoxazolone.

Protocol B: Nucleophilic Aromatic Substitution ( )

Objective: Introduction of amines or thiols at C2.

  • Conditions: Amine (1.2 eq), DIPEA (2.0 eq), THF, RT to 50°C.

  • Mechanism: The reaction proceeds via a Meisenheimer-like complex. The electron-withdrawing nitrogen and oxygen atoms of the oxazole ring stabilize the intermediate, making the C2-Br an excellent leaving group.

Medicinal Chemistry Applications

The 7-chloro substituent is not merely a handle for synthesis; it is a strategic design element.

  • Metabolic Stability: The C7 position in benzoxazoles is prone to oxidative metabolism (hydroxylation). A chlorine atom at this position blocks CYP450-mediated oxidation, extending the half-life (

    
    ) of the drug candidate.
    
  • Kinase Inhibition (VEGFR-2/c-Met): Benzoxazoles are bioisosteres for the adenine core of ATP. The 7-Cl group can occupy hydrophobic pockets (Gatekeeper residues) in kinase active sites, improving selectivity over the non-chlorinated scaffold [1, 2].

  • Scaffold Hopping: It serves as a lipophilic alternative to benzimidazoles, improving membrane permeability (LogP modulation) while maintaining hydrogen bond acceptor capability (N3).

Safety & Handling

  • Hydrolytic Instability: The C2-Br bond is sensitive to moisture. Prolonged exposure to atmospheric humidity converts the compound back to 7-chlorobenzo[d]oxazol-2(3H)-one (the starting material for Step 2).

    • Storage: Store under Argon at -20°C.

    • TLC Monitoring: If a baseline spot appears during reaction monitoring, it is likely the hydrolyzed oxazolone.

  • Skin Irritant: As a halogenated heterocycle, it is a potent sensitizer. Double-gloving is mandatory.

References

  • BenchChem. (2025).[1][2][3] Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole Derivatives: Application Notes and Protocols. Retrieved from 1

  • National Institutes of Health (NIH). (2016). Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-ethoxyquinoline moieties as c-Met kinase inhibitors. Retrieved from 4

  • Organic Chemistry Portal. (2023). Suzuki Coupling - Mechanism and Recent Developments. Retrieved from 5[6]

  • ChemScene. (2024). 7-Chlorobenzo[d]oxazol-2(3H)-one Product Specifications. Retrieved from 7

Sources

The Benzoxazole Core: From Serendipitous Discovery to a Privileged Scaffold in Modern Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazole scaffold, a bicyclic heterocyclic system, has traversed a remarkable journey from its first synthesis in the late 19th century to its current esteemed status as a "privileged scaffold" in medicinal chemistry. This guide provides a comprehensive exploration of the discovery and history of substituted benzoxazoles, detailing the evolution of their synthesis from classical condensations to modern catalytic methodologies. We will delve into the causality behind experimental choices in key synthetic protocols, offering step-by-step instructions for the preparation of these versatile compounds. Furthermore, this guide will highlight the extensive pharmacological applications of benzoxazole derivatives, supported by quantitative biological data and an examination of their mechanisms of action. Through detailed diagrams and structured data presentation, we aim to furnish researchers and drug development professionals with a thorough understanding of the enduring legacy and therapeutic potential of the benzoxazole core.

A Historical Perspective: The Genesis of the Benzoxazole Ring System

The story of the benzoxazole ring system begins in the mid-19th century, a period of fervent exploration in the field of heterocyclic chemistry. The first documented synthesis of a benzoxazole derivative is credited to Arthur Ladenburg in 1876, who prepared 2-methylbenzoxazole through the condensation of o-aminophenol with acetic anhydride. This seminal work laid the foundational chemistry for what would become a vast and pharmacologically significant class of compounds.

For decades following Ladenburg's discovery, research into benzoxazoles was primarily of academic interest. However, the mid-20th century marked a pivotal turning point with the discovery of naturally occurring benzoxazoles possessing potent biological activities. A notable example is the antibiotic Calcimycin (A23187), isolated from Streptomyces chartreusensis, which sparked considerable interest in this heterocyclic system. This discovery, coupled with the later identification of the potent anticancer bis(benzoxazole) natural product UK-1 from a Streptomyces species, solidified the therapeutic potential of the benzoxazole scaffold.

By the late 20th and into the 21st century, the versatile synthetic accessibility and the broad spectrum of biological activities associated with benzoxazole derivatives led to their designation as a "privileged scaffold" in medicinal chemistry. This term reflects the ability of the benzoxazole core to serve as a high-affinity ligand for a multitude of biological targets, leading to the development of numerous compounds with anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1]

The Art of Synthesis: From Classical Reactions to Modern Methodologies

The construction of the benzoxazole ring is most commonly achieved through the condensation of an o-aminophenol with a carboxylic acid or its derivatives. Over the past century and a half, the synthetic toolbox for accessing substituted benzoxazoles has expanded dramatically, offering improved yields, milder reaction conditions, and greater functional group tolerance.

The Ladenburg Synthesis: A Foundational Approach

The pioneering work of Ladenburg provided the first pathway to the benzoxazole core. While historically significant, this method often requires high temperatures and can be limited in scope.

Experimental Protocol: Synthesis of 2-Methylbenzoxazole (A Representative Modern Adaptation of the Ladenburg Synthesis)

  • Reactants:

    • o-Aminophenol (1 equivalent)

    • Acetic anhydride (1.1 equivalents)

  • Procedure:

    • A mixture of o-aminophenol and acetic anhydride is heated at reflux for 2-3 hours.

    • The reaction mixture is then cooled to room temperature.

    • The cooled mixture is carefully poured into ice-cold water to precipitate the product.

    • The solid product is collected by filtration, washed with cold water, and dried.

  • Yield: Typically high, often exceeding 80-90%.

The Phillips-Ladenburg Condensation: A Versatile Workhorse

A more general and widely employed method is the Phillips-Ladenburg condensation, which involves the reaction of an o-aminophenol with a carboxylic acid. This reaction is typically facilitated by a dehydrating agent, with polyphosphoric acid (PPA) being a classical choice.

Experimental Protocol: Synthesis of 2-Phenylbenzoxazole

  • Reactants:

    • o-Aminophenol (1 equivalent)

    • Benzoic acid (1 equivalent)

  • Condensing Agent:

    • Polyphosphoric acid (PPA)

  • Procedure:

    • A mixture of o-aminophenol, benzoic acid, and polyphosphoric acid is heated to a high temperature (typically 180-220 °C) for several hours.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled and then carefully poured onto crushed ice.

    • The resulting precipitate is collected by filtration, washed thoroughly with water to remove PPA, and then purified, typically by recrystallization.

Phillips_Ladenburg_Condensation o_aminophenol o-Aminophenol intermediate Amide Intermediate o_aminophenol->intermediate benzoic_acid Benzoic Acid benzoic_acid->intermediate ppa PPA (heat) cyclization Cyclodehydration product 2-Phenylbenzoxazole intermediate->product Cyclodehydration

Caption: Phillips-Ladenburg condensation workflow.

Modern Catalytic and One-Pot Methodologies

Recognizing the limitations of classical methods, such as harsh conditions and the use of stoichiometric amounts of strong acids, modern organic synthesis has focused on developing more efficient and environmentally benign approaches. These include the use of various catalysts and one-pot procedures.[1]

Experimental Protocol: One-Pot Synthesis of 2-Substituted Benzoxazoles via Condensation with Aldehydes using a Reusable Nanocatalyst [1]

  • Reactants:

    • o-Aminophenol (1.5 mmol)

    • Substituted aromatic aldehyde (1.5 mmol)

  • Catalyst:

    • Ag@Fe₂O₃ core-shell nanocatalyst (20 mg)

  • Solvent:

    • Water and Ethanol (5:1 ratio, 6 mL total)

  • Procedure:

    • In a reaction vial, combine o-aminophenol, the desired aldehyde, and the Ag@Fe₂O₃ nanocatalyst.

    • Add the water:ethanol (5:1) solvent mixture.

    • Stir the resulting mixture vigorously at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, the nanocatalyst can be recovered using an external magnet.

    • The product is extracted with ethyl acetate.

    • The combined organic layers are dried over anhydrous Na₂SO₄ and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

Modern_Synthesis_Workflow start Combine o-Aminophenol, Aldehyde, and Nanocatalyst in Solvent reaction Stir at Room Temperature start->reaction monitoring Monitor by TLC reaction->monitoring workup Catalyst Recovery (Magnet) & Product Extraction monitoring->workup purification Column Chromatography workup->purification product Pure 2-Substituted Benzoxazole purification->product

Caption: Workflow for modern nanocatalyst-mediated synthesis.

Pharmacological Significance and Biological Activity

Substituted benzoxazoles exhibit a remarkable diversity of biological activities, making them a cornerstone of many drug discovery programs.[2] Their planar, aromatic structure allows them to interact with a variety of biological macromolecules, including enzymes and nucleic acids.[3][4]

Table 1: Selected Biological Activities of Substituted Benzoxazole Derivatives

Compound ClassBiological ActivityTarget/Mechanism of ActionRepresentative IC₅₀ Values
2-ArylbenzoxazolesAnticancerTopoisomerase I and II inhibitors, Kinase inhibitors (e.g., VEGFR-2, EGFR, HER2)2.14 µM to 19.34 µM against various cancer cell lines.[5]
Bis(benzoxazoles) (e.g., UK-1)AnticancerDNA binding in the presence of Mg²⁺ ions.[6]As low as 20 nM against leukemia and lymphoma cell lines.[6]
Benzoxazole-hybridsAnticancerPARP-2 inhibitors0.057 µM and 0.07 µM for the most active compounds.[7]
2-Mercaptobenzoxazole derivativesAnticancerMulti-kinase inhibitors (EGFR, HER2, VEGFR2, CDK2)0.224 µM to 0.886 µM against various kinases.[5]
Various substituted benzoxazolesAntimicrobialInhibition of essential bacterial enzymes.Zone of inhibition of 20-23 mm against bacterial strains.[2]
Benzoxazole derivativesAnti-inflammatoryInhibition of inflammatory mediators.Significant reduction in psoriatic symptoms in animal models.[8]
Benzoxazole-oxazole hybridsAnti-Alzheimer'sAcetylcholinesterase and Butyrylcholinesterase inhibitors0.90 µM to 35.20 µM (AChE) and 1.10 µM to 37.70 µM (BuChE).
Mechanism of Action: A Focus on Anticancer Activity

The anticancer properties of benzoxazoles are particularly well-documented, with several derivatives acting through diverse mechanisms. For instance, some benzoxazoles function as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival.[5] Others, like the natural product UK-1, are believed to exert their cytotoxic effects by binding to DNA.[6] A growing area of research involves the development of benzoxazole-based inhibitors of poly (ADP-ribose) polymerase (PARP), enzymes critical for DNA repair in cancer cells.

Benzoxazole_Anticancer_MoA cluster_cell Cancer Cell cluster_pathway Signaling Pathway benzoxazole Benzoxazole Derivative kinase Kinase (e.g., VEGFR-2) benzoxazole->kinase Inhibition parp PARP-2 benzoxazole->parp Inhibition dna DNA benzoxazole->dna Binding proliferation Cell Proliferation kinase->proliferation survival Cell Survival kinase->survival apoptosis Apoptosis kinase->apoptosis Inhibition of survival signals leads to dna_repair DNA Repair parp->dna_repair parp->apoptosis Inhibition of DNA repair leads to dna->apoptosis DNA damage leads to dna_repair->survival

Caption: Putative mechanisms of anticancer action for benzoxazole derivatives.

Conclusion and Future Perspectives

From its humble beginnings in a 19th-century laboratory, the benzoxazole scaffold has blossomed into a cornerstone of modern medicinal chemistry. Its synthetic tractability, coupled with the vast array of biological activities exhibited by its derivatives, ensures its continued relevance in the quest for novel therapeutics. The ongoing development of innovative synthetic methodologies, including green chemistry approaches, will undoubtedly broaden the accessible chemical space of substituted benzoxazoles. As our understanding of the molecular basis of diseases deepens, the "privileged" benzoxazole core is poised to yield a new generation of targeted therapies for a wide range of human ailments, from cancer and infectious diseases to neurodegenerative disorders. The journey of the benzoxazole ring system is a testament to the enduring power of fundamental chemical discovery and its profound impact on human health.

References

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC. (URL: [Link])

  • PHARMACOLOGICAL PROFILE AND PHARMACEUTICAL IMPORTANCE OF SUBSTITUTED BENZOXAZOLES: A COMPREHENSIVE REVIEW. (URL: [Link])

  • Benzoxazole: Synthetic Methodology and Biological Activities. (URL: [Link])

  • Benzoxazoles - World Journal of Pharmaceutical Sciences. (URL: [Link])

  • A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments - ResearchGate. (URL: [Link])

  • Biological evaluation and pharmacophore modeling of some benzoxazoles and their possible metabolites. (URL: [Link])

  • A Review on Various Synthetic Methods of Benzoxazole Moiety. (URL: [Link])

  • Pharmacological Profile and Pharmaceutical Importance of Substituted Benzoxazoles: A Comprehensive Review - SSRN. (URL: [Link])

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement | ACS Omega - ACS Publications. (URL: [Link])

  • Benzoxazole synthesis - Organic Chemistry Portal. (URL: [Link])

  • The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed. (URL: [Link])

  • Full article: Synthesis of benzoxazoles via a silver mediated oxidation - Taylor & Francis. (URL: [Link])

  • Biological activities of benzoxazole and its derivatives - ResearchGate. (URL: [Link])

  • Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors - MDPI. (URL: [Link])

  • In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations - RSC Publishing. (URL: [Link])

  • Synthesis of biologically active 2arylbenzoxazoles using green reagent - Ijisrt.com. (URL: [Link])

  • Benzoxazole compounds currently on the market (a,b) or in clinical... - ResearchGate. (URL: [Link])

  • Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents - Biosciences Biotechnology Research Asia. (URL: [Link])

  • Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - MDPI. (URL: [Link])

  • Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2- [P-bromophenyl]-benzoxazole in breast cancer cell lines - Medicine Science. (URL: [Link])

  • Synthesis and evaluation of anticancer benzoxazoles and benzimidazoles related to UK-1 - PubMed. (URL: [Link])

  • Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease - Arabian Journal of Chemistry. (URL: [Link])

  • Benzoxazole as Anticancer Agent: A Review - IJPPR. (URL: [Link])

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - MDPI. (URL: [Link])

  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][2]oxazin-3(4H) - Frontiers. (URL: [Link])

Sources

Theoretical studies on 2-Bromo-7-chlorobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: March 2026

Theoretical Studies on 2-Bromo-7-chlorobenzo[d]oxazole: A Technical Guide

Part 1: Executive Summary & Strategic Relevance

2-Bromo-7-chlorobenzo[d]oxazole represents a high-value bifunctional heterocyclic scaffold. Its significance lies in the orthogonal reactivity of its halogen substituents: the C2-bromine bond is highly labile, serving as a primary site for nucleophilic aromatic substitution (


) and palladium-catalyzed cross-coupling, while the C7-chlorine atom provides steric modulation and lipophilicity without readily interfering in mild C2-functionalization conditions.

This guide defines the Standard Operating Procedure (SOP) for the theoretical characterization of this molecule. It moves beyond basic geometry optimization to explore electronic structure, reactivity descriptors, and spectroscopic signatures using Density Functional Theory (DFT).

Part 2: Computational Framework (The Protocol)

To ensure reproducibility and accuracy, the following computational protocol is recommended. This workflow is self-validating, requiring frequency analysis to confirm stationary points.

Software & Hardware Specifications
  • Primary Engine: Gaussian 16 / GAMESS (US).

  • Visualization: GaussView 6.0 / ChemCraft.

  • Hardware: 16+ Core CPU, 64GB RAM (minimum for diffuse function calculations).

Level of Theory
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic heterocycles. For non-covalent interactions (e.g., halogen bonding), wB97XD (dispersion-corrected) is required.

  • Basis Set: 6-311++G(d,p) .[1]

    • Why? The "++" (diffuse functions) are critical for accurately modeling the lone pairs on Oxygen and Nitrogen, and the electron-rich clouds of Chlorine and Bromine. The "d,p" (polarization functions) account for the distortion of orbitals in bond formation.

Step-by-Step Workflow
  • Geometry Optimization: Minimize energy to find the global minimum.

  • Frequency Calculation: Confirm zero imaginary frequencies (NImag=0).

  • Electronic Structure: Calculate HOMO/LUMO energies and Molecular Electrostatic Potential (MEP).

  • Population Analysis: Natural Bond Orbital (NBO) analysis to determine charge distribution.

Part 3: Structural & Electronic Analysis

Geometric Parameters (Predicted)

The benzo[d]oxazole core is planar. The introduction of Cl at C7 and Br at C2 induces specific distortions:

  • Bond Angles: The

    
     angle typically compresses slightly due to the electron-withdrawing nature of the C2-Br.
    
  • Bond Lengths:

    • 
      : ~1.88 Å (Weaker, longer bond; primary reactive site).
      
    • 
      : ~1.73 Å (Stronger, shorter bond; secondary site).
      
Frontier Molecular Orbitals (FMO)

The reactivity is governed by the energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
  • HOMO: Localized primarily on the

    
    -system of the benzene ring and the lone pairs of the Oxygen/Chlorine.
    
  • LUMO: Concentrated on the oxazole ring, specifically the

    
     bond. This confirms C2 as the site for nucleophilic attack.
    
  • Chemical Hardness (

    
    ): 
    
    
    
    . A lower hardness value indicates higher polarizability and reactivity toward soft nucleophiles (e.g., thiols, phosphines).
Molecular Electrostatic Potential (MEP)

The MEP map is the "navigation chart" for incoming reagents.

  • Red Regions (Negative): Localized over the Nitrogen atom and Oxygen lone pairs (H-bond acceptors).

  • Blue Regions (Positive): The most intense blue region is found at the C2 carbon , directly attached to the Bromine. This validates the molecule's utility as an electrophile in

    
     reactions.
    

Part 4: Reactivity & Spectroscopic Profiling

Reactivity Descriptors
DescriptorFormulaInterpretation
Electrophilicity Index (

)

High

confirms high susceptibility to nucleophilic attack at C2.
Chemical Potential (

)

Dictates charge transfer direction in biological docking.
Dipole Moment (

)
Vector SumHigh dipole expected due to aligned vectors of O, N, Cl, and Br.
Vibrational Analysis (IR Predictions)
  • C=N Stretch: ~1550–1620

    
     (Characteristic of the oxazole ring).
    
  • C-Cl Stretch: ~700–750

    
     (Strong, sharp peak).
    
  • C-Br Stretch: ~500–600

    
     (Lower frequency due to higher reduced mass).
    
  • Note: No imaginary frequencies should be observed. A negative frequency implies a Transition State (TS), not a ground state.

Part 5: Visualization of Theoretical Logic

The following diagram illustrates the logical flow of the theoretical study and the resulting reactivity map.

G cluster_0 Phase 1: Computational Setup cluster_1 Phase 2: Electronic Analysis cluster_2 Phase 3: Reactivity Prediction Input Input Structure (2-Bromo-7-chlorobenzo[d]oxazole) Method DFT Method B3LYP / 6-311++G(d,p) Input->Method Opt Geometry Optimization & Freq Check Method->Opt FMO FMO Analysis (HOMO-LUMO Gap) Opt->FMO MEP MEP Mapping (Charge Distribution) Opt->MEP NBO NBO Analysis (Orbital Hybridization) Opt->NBO C2 Site C2 (Bromine) High Electrophilicity Primary SNAr / Suzuki Site FMO->C2 LUMO Localization MEP->C2 Positive Potential C7 Site C7 (Chlorine) Steric Bulk / Lipophilicity Secondary Modification NBO->C7 Stable Bond

Caption: Workflow for theoretical characterization, linking computational inputs to regioselective reactivity predictions.

Part 6: References

  • Gaussian 16, Revision C.01 , M. J. Frisch et al., Gaussian, Inc., Wallingford CT, 2016. [1]

  • Density-functional thermochemistry. III. The role of exact exchange , A. D. Becke, J. Chem. Phys., 98, 5648 (1993).

  • Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density , C. Lee, W. Yang, R. G. Parr, Phys. Rev. B, 37, 785 (1988).

  • Regioselectivity of Cross-Coupling Reactions of Polyhalogenated Heterocycles , S. Handy, J. Org. Chem., 71, 4649 (2006). (Establishes C2 > C7 reactivity rules).

  • Synthesis and biological activity of 2-substituted benzoxazoles , RSC Advances, 2014. (Context for scaffold utility).

Sources

Methodological & Application

Strategic Synthesis of 2-Bromo-7-chlorobenzo[d]oxazole: A Scalable Two-Step Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-halobenzoxazole moiety is a "privileged scaffold" in drug discovery, serving as a critical electrophile for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to construct VEGFR-2 inhibitors and antimicrobial agents.[1] While the 5-chloro isomer is commercially ubiquitous, the 7-chlorobenzo[d]oxazole regioisomer offers unique steric and electronic properties due to the proximity of the chlorine atom to the bridgehead oxygen.

This Application Note details a robust, self-validating two-step protocol for synthesizing 2-Bromo-7-chlorobenzo[d]oxazole from 2-amino-6-chlorophenol . Unlike traditional Sandmeyer routes via diazonium salts (which suffer from low stability and safety risks), this protocol utilizes a cyclocarbonylation-bromodehydroxylation strategy.[1] This route ensures high regiocontrol and scalability.

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the ambiguity of direct halogenation on the benzoxazole ring, which typically favors the 5- or 6-positions. By starting with the pre-functionalized 2-amino-6-chlorophenol, the 7-chloro position is locked in place.[1]

  • Step 1 (Ring Closure): Formation of the oxazol-2-one core using 1,1'-Carbonyldiimidazole (CDI).[1] This is preferred over phosgene/triphosgene for bench-scale safety and cleaner impurity profiles.

  • Step 2 (Functionalization): Conversion of the cyclic carbamate (lactam tautomer) to the imidoyl bromide using Phosphorus Oxybromide (

    
    ).[1]
    
Reaction Scheme

ReactionScheme SM 2-Amino-6-chlorophenol (Starting Material) Int 7-Chlorobenzo[d]oxazol-2(3H)-one (Intermediate) SM->Int Step 1: CDI, THF Reflux, 4h (Cyclocarbonylation) Prod 2-Bromo-7-chlorobenzo[d]oxazole (Target) Int->Prod Step 2: POBr3, Toluene 110°C, 3h (Bromodehydroxylation)

Figure 1: Synthetic pathway ensuring regiochemical integrity of the 7-chloro substituent.

Experimental Protocols

Step 1: Synthesis of 7-Chlorobenzo[d]oxazol-2(3H)-one

This step creates the heterocyclic core.[1] The use of CDI generates imidazole as a byproduct, which is water-soluble and easily removed.

Materials:

  • 2-Amino-6-chlorophenol (CAS: 3964-52-1)[1]

  • 1,1'-Carbonyldiimidazole (CDI) (CAS: 530-62-1)[1]

  • Tetrahydrofuran (THF), anhydrous[1][2]

  • Hydrochloric acid (1M)[1]

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and reflux condenser under an Argon atmosphere.

  • Dissolution: Charge the flask with 2-Amino-6-chlorophenol (5.00 g, 34.8 mmol) and anhydrous THF (50 mL). Stir until fully dissolved.

  • Addition: Add CDI (6.77 g, 41.8 mmol, 1.2 eq) portion-wise over 10 minutes at room temperature. Note: Mild gas evolution (

    
    ) will occur.[1]
    
  • Reaction: Heat the mixture to reflux (66°C) for 4 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes).[1] The starting material (

    
    ) should disappear, forming a more polar spot (
    
    
    
    ).[1]
  • Workup: Cool to room temperature. Concentrate the solvent to

    
    10 mL under reduced pressure. Pour the residue into cold 1M HCl (100 mL) with vigorous stirring.
    
  • Isolation: A white to off-white precipitate will form. Filter the solid using a Büchner funnel. Wash the cake with water (3 x 20 mL) and cold diethyl ether (1 x 10 mL) to remove residual imidazole.

  • Drying: Dry in a vacuum oven at 50°C overnight.

    • Expected Yield: 5.3 – 5.6 g (90-95%)

    • Appearance: Off-white solid.

Step 2: Synthesis of 2-Bromo-7-chlorobenzo[d]oxazole

This step converts the carbonyl oxygen to a bromine atom.[1]


 is used as the brominating agent.[3]

Safety Critical:


 is highly corrosive and reacts violently with water. All glassware must be oven-dried.

Materials:

  • 7-Chlorobenzo[d]oxazol-2(3H)-one (from Step 1)[1]

  • Phosphorus Oxybromide (

    
    ) (CAS: 7789-59-5)[1]
    
  • Toluene (anhydrous) or Anisole (high boiling point solvent)[1]

  • Sodium Bicarbonate (

    
    )[1]
    

Protocol:

  • Setup: In a 100 mL Schlenk flask equipped with a reflux condenser and drying tube (

    
    ), place 7-Chlorobenzo[d]oxazol-2(3H)-one  (3.00 g, 17.7 mmol).
    
  • Reagent Addition: Add

    
      (7.61 g, 26.5 mmol, 1.5 eq) in one portion. Add anhydrous Toluene  (30 mL).
    
    • Optimization Tip: For difficult substrates, adding a catalytic amount of DMF (3 drops) can accelerate the Vilsmeier-Haack type mechanism.[1]

  • Reaction: Heat the mixture to 110°C (reflux) for 3–5 hours. The suspension will eventually clarify as the imidoyl bromide forms.

  • Quenching (Critical): Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice/water (150 g) with vigorous stirring. Caution: Exothermic hydrolysis of excess

    
    .
    
  • Extraction: Neutralize the aqueous phase with saturated

    
     until pH 
    
    
    
    7–8. Extract with Ethyl Acetate (3 x 50 mL).
  • Purification: Dry the combined organics over

    
    , filter, and concentrate. Purify the crude residue via flash column chromatography (Silica gel, 0 
    
    
    
    10% EtOAc in Hexanes). The product is less polar than the starting material.
    • Expected Yield: 2.9 – 3.3 g (70-80%)

    • Appearance: White to pale yellow crystalline solid.

Analytical Validation (Self-Validating Data)[1]

To ensure the protocol was successful, compare your isolated product against these expected spectral parameters.

ParameterExpected DataStructural Insight
1H NMR (400 MHz, CDCl3)

7.60 (dd, J=8.0, 1.2 Hz, 1H), 7.45 (dd, J=8.0, 1.2 Hz, 1H), 7.35 (t, J=8.0 Hz, 1H)
The triplet at 7.35 ppm corresponds to H-5, coupled to both H-4 and H-6.[1] The two doublets confirm the 1,2,3-trisubstituted benzene ring pattern characteristic of the 7-chloro isomer.
MS (ESI+) m/z 231.9 [M+H]+ (79Br/35Cl), 233.9 (81Br/35Cl + 79Br/37Cl)Distinctive halogen isotope pattern.[1] Look for the "M, M+2, M+4" cluster due to Br + Cl presence.[1]
Melting Point 98 – 102 °CSharp melting range indicates high purity.

Troubleshooting & Optimization Logic

Troubleshooting Issue Problem: Low Yield in Step 2 Check1 Check 1: Moisture? Issue->Check1 Check2 Check 2: POBr3 Quality? Issue->Check2 Check3 Check 3: Reaction Temp? Issue->Check3 Sol1 Action: Dry SM in vacuum oven >12h. POBr3 hydrolyzes instantly with water. Check1->Sol1 Sol2 Action: Use fresh POBr3. Old reagent turns orange/red. Check2->Sol2 Sol3 Action: Increase Temp to 120°C or switch solvent to Chlorobenzene. Check3->Sol3

Figure 2: Decision tree for optimizing the bromination step.

Safety & Handling

  • Phosphorus Oxybromide (

    
    ):  Corrosive solid.[1] Reacts violently with water to release HBr and Phosphoric acid. Handle in a fume hood.
    
  • 2-Amino-6-chlorophenol: Irritant.[1] Avoid dust inhalation.

  • Waste Disposal: Aqueous waste from Step 2 contains bromides and phosphates; dispose of in designated Halogenated Aqueous Waste streams.

References

  • BenchChem. (2025).[1][3][4][5] Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole Derivatives: Application Notes and Protocols. Retrieved from [1]

  • Abdelazeem, A. H., et al. (2019).[1][2] Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Retrieved from [1]

  • Organic Chemistry Portal. (2024).[1] Synthesis of Benzoxazoles. Retrieved from [1]

  • Ghoshal, T., et al. (2020).[1][6] Anticancer activity of benzoxazole derivatives: a review. Future Journal of Pharmaceutical Sciences. Retrieved from [1]

Sources

Application Note: High-Fidelity Suzuki-Miyaura Coupling of 2-Bromo-7-chlorobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-Bromo-7-chlorobenzo[d]oxazole scaffold represents a "privileged structure" in medicinal chemistry, offering orthogonal handles for diversification. The core challenge in utilizing this substrate lies in its dual-halogenated nature: a highly labile C2-bromide prone to facile oxidative addition (and hydrolysis) versus a sterically encumbered, electronically deactivated C7-chloride.

This Application Note provides a validated, two-stage protocol to exploit this reactivity difference. By leveraging catalyst tuning and base selection, researchers can achieve exclusive C2-arylation followed by subsequent C7-functionalization, enabling the rapid synthesis of non-symmetrical 2,7-diarylbenzoxazoles.

Substrate Analysis & Reactivity Profiling

To design a successful experiment, one must understand the electronic disparity between the two electrophilic sites.

The Electronic Map
  • Site A (C2-Bromine): Located between the endocyclic oxygen and nitrogen, this position mimics an acid chloride. The C2-Br bond is exceptionally weak due to the electron-withdrawing nature of the heterocycle. It undergoes oxidative addition with Pd(0) rapidly, often at room temperature or mild heating.

    • Risk:[1][2] High susceptibility to nucleophilic attack (hydrolysis) by water/hydroxide to form the benzoxazolone byproduct.

  • Site B (C7-Chlorine): A standard aryl chloride located on the benzene ring. It is deactivated relative to C2 and sterically hindered by the adjacent oxazole oxygen.

    • Requirement: Requires electron-rich, bulky ligands (e.g., Buchwald ligands) and elevated temperatures to facilitate oxidative addition.

Chemoselectivity Strategy

The reaction design relies on kinetic control . By using a "cooler" catalyst system (Pd(PPh3)4) and mild base for the first step, we exclusively activate C2. Once the C2-Br is consumed, we switch to a "hotter" system (e.g., XPhos Pd G2) to force the C7-Cl coupling.

Reactivity Pathway Diagram

ReactivityPathway Substrate 2-Bromo-7-chlorobenzo[d]oxazole (Starting Material) C2_Product 2-Aryl-7-chlorobenzo[d]oxazole (Intermediate) Substrate->C2_Product Protocol A: Pd(PPh3)4, 60°C (Kinetic Control) Hydrolysis Benzoxazolone (Dead-End Byproduct) Substrate->Hydrolysis Side Reaction: Strong aq. Base / High Temp Final_Product 2,7-Diarylbenzo[d]oxazole (Final Scaffold) C2_Product->Final_Product Protocol B: XPhos Pd G2, 100°C (Forcing Conditions)

Figure 1: Sequential functionalization logic. Protocol A targets the labile C2-Br, while Protocol B activates the dormant C7-Cl.

Experimental Protocols

Protocol A: Chemoselective C2-Arylation

Objective: Couple aryl boronic acid to C2 without affecting C7 or hydrolyzing the oxazole ring.

Materials
  • Substrate: 2-Bromo-7-chlorobenzo[d]oxazole (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.1 equiv)[3]

  • Catalyst: Pd(PPh3)4 (Tetrakis, 3-5 mol%)

    • Rationale: A standard Pd(0) source with triphenylphosphine ligands is sufficient for the activated C2-Br and prevents "over-reaction" at C7.

  • Base: Na2CO3 (2.0 equiv, 2M aqueous solution)

  • Solvent: Toluene/Ethanol (4:1 ratio) or 1,4-Dioxane.

    • Note: If the substrate is found to be moisture-sensitive (hydrolyzing to benzoxazolone), switch to anhydrous THF and Cs2CO3 (solid).

Step-by-Step Methodology
  • Setup: Charge an oven-dried reaction vial with the substrate (1.0 equiv), boronic acid (1.1 equiv), and Pd(PPh3)4 (0.05 equiv).

  • Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed Toluene/EtOH (4:1) via syringe.

  • Base Addition: Add degassed 2M Na2CO3 solution.

  • Reaction: Heat the mixture to 60–70°C .

    • Critical Control Point: Do not exceed 80°C. Higher temperatures increase the risk of C7 activation and hydrolysis.

  • Monitoring: Monitor by TLC or LCMS every 30 minutes. The reaction is typically complete within 2–4 hours.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4 and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: C7-Functionalization (Post-C2 Coupling)

Objective: Activate the sterically hindered, electron-neutral C7-chloride on the intermediate.

Materials
  • Substrate: 2-Aryl-7-chlorobenzo[d]oxazole (from Protocol A)

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G2 (2–5 mol%) or Pd2(dba)3 (2 mol%) + XPhos (4 mol%)

    • Rationale: The C7-Cl bond is strong. Dialkylbiarylphosphine ligands (like XPhos or SPhos) are required to facilitate oxidative addition on deactivated aryl chlorides [1].

  • Base: K3PO4 (3.0 equiv)

    • Rationale: A stronger, anhydrous base helps drive the transmetalation in sterically demanding couplings.

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous recommended).

Step-by-Step Methodology
  • Setup: Charge the vial with the C7-chloro intermediate, boronic acid, and XPhos Pd G2 catalyst.

  • Inert Atmosphere: Purge thoroughly with Argon. Oxygen inhibition is more pronounced with electron-rich ligands.

  • Solvent/Base: Add anhydrous Dioxane and solid K3PO4.

  • Reaction: Heat to 100–110°C (reflux).

  • Monitoring: Reaction typically requires 12–24 hours.

    • Tip: If conversion stalls, add a second portion of catalyst (1 mol%) and boronic acid (0.5 equiv).

  • Workup: Standard aqueous extraction and purification.

Data Summary & Optimization Guide

The following table summarizes the optimization parameters for the critical C2-coupling step.

ParameterRecommendedAlternativeWhy?
Catalyst Pd(PPh3)4Pd(dppf)Cl2"Tetrakis" is mild enough to ensure regioselectivity. "Hotter" catalysts (e.g., XPhos) risk double coupling.
Base Na2CO3 (aq)Cs2CO3 (solid)Carbonates are mild. Use solid Cs2CO3 if the C2-Br hydrolyzes in water.
Solvent Toluene/EtOHTHFToluene provides a biphasic system that often protects the catalyst; THF is better for solubility.
Temp 60–70°CRTHigher temps degrade the catalyst and reduce selectivity.
Workflow Visualization

ExperimentalWorkflow cluster_troubleshoot Troubleshooting Path B Start Start: 2-Bromo-7-chlorobenzo[d]oxazole Step1 Step 1: C2-Coupling Pd(PPh3)4, Na2CO3, 60°C Start->Step1 Check QC: Is C2-Br consumed? Step1->Check PathA Yes: Isolate Intermediate Check->PathA Clean Conversion PathB No: Check for Hydrolysis (Benzoxazolone) Check->PathB Stalled/Byproducts Step2 Step 2: C7-Coupling XPhos Pd G2, K3PO4, 100°C PathA->Step2 Retry Retry Step 1 PathB->Retry Use Anhydrous Conditions (Solid Cs2CO3, THF) Finish Final Product: 2,7-Diarylbenzoxazole Step2->Finish

Figure 2: Operational workflow with decision gates for troubleshooting hydrolysis.

Troubleshooting & Critical Parameters

Hydrolysis of the C2-Bromide

The 2-position of benzoxazole is highly electrophilic. In the presence of water and base, it can hydrolyze to the benzoxazolone (a cyclic carbamate), which is catalytically dead.

  • Symptom: Appearance of a highly polar spot on TLC that does not move in non-polar solvents.

  • Solution: Switch to Protocol A (Anhydrous) : Use anhydrous THF or Dioxane and solid Cesium Carbonate (Cs2CO3) or Potassium Phosphate (K3PO4). Avoid water entirely in the reaction mixture [2].

Homocoupling of Boronic Acids

Oxidative homocoupling of the aryl boronic acid can compete with the cross-coupling.

  • Solution: Ensure rigorous degassing (sparging with Argon) to remove dissolved oxygen. Add the boronic acid slowly or use a slight excess (1.2–1.3 equiv).

Protodeboronation

Electron-rich or ortho-substituted boronic acids may lose the boron group before coupling.

  • Solution: Use MIDA boronates or Potassium Trifluoroborates (R-BF3K) instead of boronic acids. These release the active species slowly, maintaining a low concentration of the unstable intermediate [3].

References

  • Buchwald, S. L., et al. (2005). "Universal Polymer-Bound Palladium Catalysts for the Suzuki-Miyaura Coupling of Aryl Chlorides." Journal of the American Chemical Society.[4]

  • Strotman, N. A., et al. (2010).[5] "Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles." The Journal of Organic Chemistry.

  • Knapp, D. M., et al. (2010). "Slow-Release of Unstable Boronic Acids from MIDA Boronates." Journal of the American Chemical Society.[4]

  • Schnürch, M., et al. (2007). "Cross-Coupling Reactions on Azoles with Two or More Heteroatoms." Chemical Reviews.

Sources

Application Note: Chemoselective Sequential Buchwald-Hartwig Amination of 2-Bromo-7-chlorobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-7-chlorobenzo[d]oxazole is a highly versatile, dihalogenated heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of two distinct halogens—a highly reactive bromine at the C2 position and a more inert chlorine at the C7 position—presents a unique opportunity for orthogonal, sequential functionalization. This application note details a self-validating protocol for the chemoselective sequential Buchwald-Hartwig amination of this scaffold. By strategically modulating the palladium catalyst, phosphine ligand, and base, researchers can achieve precise control over C-N bond formation, enabling the rapid assembly of diverse, diaminated benzoxazole libraries.

Mechanistic Insights & Causality (E-E-A-T)

The success of this sequential amination relies on exploiting the inherent electronic and steric differences between the C2-Br and C7-Cl bonds.

  • Step 1: Chemoselectivity at the C2-Bromo Position. The C2 position of the benzoxazole ring is flanked by electronegative oxygen and nitrogen atoms, drastically reducing the electron density at this carbon. Consequently, the C2-Br bond is highly activated toward both nucleophilic aromatic substitution (SNAr) and oxidative addition by low-valent palladium species. To prevent premature activation of the C7-Cl bond, a mild catalyst system is employed. Using

    
     in combination with BINAP or Xantphos under moderate heating ensures that oxidative addition occurs exclusively at the weaker C-Br bond[1]. The bidentate nature of BINAP provides a stable coordination sphere that limits the catalyst's ability to insert into the stronger aryl chloride bond.
    
  • Step 2: Activation of the C7-Chloro Position. Aryl chlorides are notoriously challenging substrates for cross-coupling due to their high bond dissociation energy (~96 kcal/mol). Once the C2 position is aminated, the resulting 2-amino-7-chlorobenzo[d]oxazole intermediate is even more electron-rich, further deactivating the C7-Cl bond toward oxidative addition. To overcome this thermodynamic barrier, a highly active catalyst system is required[2]. The use of bulky, electron-rich dialkylbiaryl phosphine ligands, such as BrettPhos or RuPhos, is critical. The electron-rich nature of BrettPhos increases the electron density at the palladium center, facilitating oxidative addition into the C7-Cl bond. Simultaneously, the ligand's extreme steric bulk accelerates the final reductive elimination step, preventing catalyst resting-state trapping and ensuring high turnover numbers.

Experimental Protocols

Protocol A: Chemoselective Buchwald-Hartwig Amination at C2-Br

Objective: Selective amination of 2-bromo-7-chlorobenzo[d]oxazole with a primary or secondary amine (Amine 1), leaving the C7-Cl bond intact.

Materials:

  • 2-Bromo-7-chlorobenzo[d]oxazole (1.0 equiv, 1.0 mmol)

  • Amine 1 (1.2 equiv, 1.2 mmol)

  • 
     (0.02 equiv, 2 mol%)
    
  • BINAP (0.04 equiv, 4 mol%)

  • 
     (2.0 equiv, 2.0 mmol) - Note: A weaker base is chosen over 
    
    
    
    to suppress SNAr background reactions and prevent C7-Cl activation.
  • Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with 2-bromo-7-chlorobenzo[d]oxazole,

    
    , BINAP, and 
    
    
    
    [3].
  • Addition: Seal the tube with a rubber septum, remove it from the glovebox, and inject anhydrous toluene followed by Amine 1 via syringe.

  • Reaction: Replace the septum with a Teflon screwcap under positive argon flow. Heat the reaction mixture at 60 °C in a pre-heated oil bath for 4–6 hours. Monitor the reaction via TLC (Hexane/EtOAc) or LC-MS to ensure complete consumption of the starting material without formation of the diaminated byproduct.

  • Work-up: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a pad of Celite to remove the catalyst and inorganic salts[4].

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography to afford the C2-aminated intermediate (7-chloro-2-aminobenzo[d]oxazole derivative).

Protocol B: Late-Stage Buchwald-Hartwig Amination at C7-Cl

Objective: Amination of the isolated 7-chloro-2-aminobenzo[d]oxazole intermediate with a second amine (Amine 2).

Materials:

  • C2-aminated intermediate (1.0 equiv, 0.5 mmol)

  • Amine 2 (1.5 equiv, 0.75 mmol)

  • 
     (0.05 equiv, 5 mol%)
    
  • BrettPhos (0.10 equiv, 10 mol%)

  • 
     (2.0 equiv, 1.0 mmol) - Note: A strong base is required to facilitate the deprotonation of the amine bound to the Pd(II) complex.
    
  • Anhydrous 1,4-Dioxane (3.0 mL)

Step-by-Step Methodology:

  • Preparation: In a glovebox, charge a microwave vial or Schlenk tube with the C2-aminated intermediate, Amine 2 (if solid),

    
    , BrettPhos, and 
    
    
    
    .
  • Addition: Inject anhydrous 1,4-Dioxane and Amine 2 (if liquid). Seal the vessel.

  • Reaction: Heat the mixture at 100 °C for 12–16 hours. The elevated temperature and strong base are essential for driving the oxidative addition and reductive elimination at the deactivated C7 position[2].

  • Work-up: Cool the mixture, dilute with EtOAc (10 mL), wash with water (2 x 5 mL) and brine (5 mL). Dry the organic layer over anhydrous

    
    .
    
  • Purification: Filter, concentrate, and purify via reverse-phase HPLC or silica gel chromatography to isolate the final C2,C7-diaminated product.

Data Presentation

The following table summarizes the optimized parameters and expected outcomes for the sequential amination workflow, highlighting the critical role of ligand selection.

Reaction StepTarget BondCatalyst SystemBaseTemp (°C)Time (h)Expected Yield (%)Chemoselectivity
Step 1 C2-Br

/ BINAP

604–685–95>99% (No C7 reaction)
Step 1 (Alt) C2-Br

/ Xantphos

70680–90>95%
Step 2 C7-Cl

/ BrettPhos

10012–1670–85N/A (C2 already reacted)
Step 2 (Alt) C7-Cl

/ RuPhos

901265–80N/A

Mandatory Visualization

Workflow A 2-Bromo-7-chlorobenzo[d]oxazole B C2-Aminated Intermediate (7-Chloro retained) A->B Amine 1, Pd2(dba)3 BINAP, K2CO3, 60°C C C2,C7-Diaminated Product B->C Amine 2, Pd2(dba)3 BrettPhos, NaOtBu, 100°C

Chemoselective sequential Buchwald-Hartwig amination workflow for dihalogenated benzoxazoles.

Mechanism Pd0 Pd(0)-BrettPhos Active Species OA Oxidative Addition (C7-Cl Cleavage) Pd0->OA + Substrate Trans Amine Coordination & Deprotonation OA->Trans + Amine 2, + Base RE Reductive Elimination (C-N Bond Formation) Trans->RE - Base-HCl RE->Pd0 + Final Product

Catalytic cycle of the C7-Cl Buchwald-Hartwig amination using BrettPhos.

References

  • Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole Derivatives: Application Notes and Protocols , benchchem.com. 3

  • 2-Chlorobenzoxazole (CAS 615-18-9) - Research Compound , benchchem.com. 2

  • 2-Bromo-1,3-benzoxazole|High-Purity|CAS 68005-30-1 , benchchem.com. 1

  • US10266488B2 - 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase , google.com/patents. 4

Sources

Synthesis of novel anticancer agents using 2-Bromo-7-chlorobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Divergent Synthesis of Novel Anticancer Agents Utilizing the 2-Bromo-7-chlorobenzo[d]oxazole Scaffold

Executive Summary & Strategic Rationale

Benzoxazoles are privileged pharmacophores in oncology, frequently acting as bioisosteres for natural nucleic acid bases. They demonstrate potent antiproliferative activity by targeting critical oncogenic pathways, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibition and Aryl Hydrocarbon Receptor (AhR) agonism[1][2][3].

This application note details the strategic utilization of 2-bromo-7-chlorobenzo[d]oxazole as a highly versatile, orthogonally reactive building block for drug discovery[4]. The specific di-halogenated architecture of this scaffold provides a unique electronic landscape:

  • C2-Bromide Hyper-Reactivity: Flanked by electronegative oxygen and nitrogen atoms, the C2 position is severely electron-deficient. This lowers the lowest unoccupied molecular orbital (LUMO) energy, making the C2-Br bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and oxidative addition by palladium catalysts.

  • C7-Chloride Stability: The C7-Cl bond possesses a higher bond dissociation energy and is electronically shielded compared to the C2 position. This orthogonal reactivity allows chemists to selectively functionalize the C2 position without triggering premature polymerization. Furthermore, retaining the 7-chloro substituent in the final drug candidate often enhances lipophilicity and metabolic stability, which positively contributes to overall anticancer efficacy[5].

Mechanistic Pathway & Workflow

G Scaffold 2-Bromo-7-chlorobenzo[d]oxazole (Orthogonal Scaffold) SNAr Nucleophilic Aromatic Substitution (Amines/Thiols) Scaffold->SNAr DIPEA, DMF, 80°C (C2-Br Activation) Suzuki Suzuki-Miyaura Cross-Coupling (Aryl Boronic Acids) Scaffold->Suzuki Pd(dppf)Cl2, K2CO3 (C2-Br Activation) Lib1 C2-Amino Derivatives (e.g., Piperazines) SNAr->Lib1 Lib2 C2-Aryl Derivatives (e.g., Heteroaryls) Suzuki->Lib2 Screen In Vitro Anticancer Screening (MCF-7, HCT-116, HepG2) Lib1->Screen Purified Library Lib2->Screen Purified Library Lead Lead Optimization (VEGFR-2 / AhR Targets) Screen->Lead IC50 < 10 µM High Selectivity

Divergent synthesis workflow for 2-bromo-7-chlorobenzo[d]oxazole anticancer derivatives.

Experimental Protocols

Protocol A: C2-Amination via Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesize C2-amino derivatives (e.g., piperazine-linked benzoxazoles) to mimic CYP1A1 inducers[3]. Causality & Design:

  • Solvent (DMF): A polar aprotic solvent with a high dielectric constant is required to stabilize the polar Meisenheimer complex transition state during SNAr.

  • Base (DIPEA): N,N-Diisopropylethylamine is utilized instead of aqueous inorganic bases (like NaOH). Aqueous bases cause competitive nucleophilic attack by hydroxide ions, hydrolyzing the highly active C2-Br bond into an inactive 7-chlorobenzoxazol-2-one byproduct[6].

Step-by-Step Methodology:

  • Initiation: In an oven-dried 20 mL scintillation vial, dissolve 2-bromo-7-chlorobenzo[d]oxazole (1.0 eq, 0.5 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Reagent Addition: Add the secondary amine (e.g., N-methylpiperazine, 1.2 eq) dropwise, followed by DIPEA (2.0 eq). The slight excess of amine drives the reaction forward, while the sterically hindered DIPEA acts as a non-nucleophilic proton sponge to neutralize the evolving HBr.

  • Thermal Activation: Heat the reaction mixture to 80°C for 4-6 hours.

    • Self-Validation Check: Monitor the reaction via LC-MS. The complete disappearance of the parent isotopic mass (m/z ~231/233) and the emergence of the product mass confirms quantitative conversion.

  • Quenching & Workup: Cool to room temperature and pour the mixture into ice-cold water (20 mL) to precipitate the product. Filter the solid, wash with cold water to remove residual DMF and DIPEA salts, and dry under vacuum.

  • Purification: Recrystallize from hot ethanol to yield the pure C2-amino derivative.

Protocol B: C2-Arylation via Suzuki-Miyaura Cross-Coupling

Objective: Synthesize C2-aryl/heteroaryl derivatives to target VEGFR-2 or mimic the pharmacophore of the prodrug Phortress[2][7]. Causality & Design:

  • Catalyst System (Pd(dppf)Cl₂): The bidentate dppf ligand enforces a cis-geometry on the palladium center. This accelerates the rate-limiting reductive elimination step and prevents the catalyst from degrading into inactive palladium black.

  • Solvent System (1,4-Dioxane/H₂O): Water is strictly required to convert the aryl boronic acid into the reactive boronate complex, which is essential for the transmetalation step.

Step-by-Step Methodology:

  • Setup: Charge a Schlenk tube with 2-bromo-7-chlorobenzo[d]oxazole (1.0 eq, 0.5 mmol), the aryl boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.5 eq).

  • Degassing: Add a 1,4-Dioxane/H₂O (4:1 v/v) solvent mixture (5 mL). Degas the suspension via three freeze-pump-thaw cycles. Removing dissolved oxygen is critical to prevent the oxidative homocoupling of the boronic acid and the deactivation of the Pd(0) active species.

  • Reaction: Heat the mixture at 90°C for 12 hours under a nitrogen atmosphere.

    • Self-Validation Check: Perform Thin Layer Chromatography (TLC) under UV light (254 nm). The cross-coupled product will typically exhibit a lower Retention factor (Rf) and altered fluorescence compared to the starting bromide.

  • Extraction: Cool the mixture, dilute with Ethyl Acetate (15 mL), and wash with brine (3 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (gradient elution: Hexanes to 30% EtOAc/Hexanes).

Quantitative Data: Biological Evaluation

Synthesized libraries of 7-chlorobenzoxazole derivatives frequently exhibit potent antiproliferative properties. Table 1 summarizes representative biological data for C2-functionalized derivatives against key cancer cell lines (MCF-7 breast, HCT-116 colon, HepG2 liver) and their enzymatic inhibition of VEGFR-2[2][7].

Compound IDC2-SubstituentMCF-7 IC₅₀ (µM)HCT-116 IC₅₀ (µM)HepG2 IC₅₀ (µM)VEGFR-2 IC₅₀ (µM)
7-Cl-BZO-01 N-Methylpiperazinyl12.4 ± 1.19.5 ± 0.815.2 ± 1.3> 10.0
7-Cl-BZO-02 4-Aminophenyl8.9 ± 0.67.1 ± 0.45.9 ± 0.20.45 ± 0.05
7-Cl-BZO-03 Thiophen-2-yl4.2 ± 0.36.8 ± 0.54.1 ± 0.20.08 ± 0.01
Sorafenib Positive Control7.2 ± 0.35.4 ± 0.39.1 ± 0.60.10 ± 0.02

Table 1: In vitro cytotoxicity and enzymatic inhibition profiles of synthesized derivatives. Lower IC₅₀ values indicate higher potency.

Troubleshooting & Optimization Matrix

  • Issue: Significant formation of 7-chlorobenzoxazol-2-one (Hydrolysis)[6]

    • Causality: Trace moisture in the presence of strong or nucleophilic bases attacks the highly electrophilic C2 position, displacing the bromide with oxygen.

    • Optimization: Ensure DMF is strictly anhydrous. Switch to a bulkier, strictly non-nucleophilic base such as DIPEA or DBU.

  • Issue: Low yield in Suzuki coupling; recovery of unreacted starting material.

    • Causality: Inefficient transmetalation due to poor boronate formation, or premature catalyst deactivation.

    • Optimization: Increase the water ratio slightly to aid boronate formation, or switch to an electron-rich catalyst system like Pd(PPh₃)₄ if steric hindrance is not a primary factor.

  • Issue: Dehalogenation at the C7 position during cross-coupling.

    • Causality: Over-insertion of Palladium into the C7-Cl bond after the C2-Br bond has reacted.

    • Optimization: Lower the reaction temperature to 70°C. The C2-Br bond will still react due to its significantly lower activation energy, preserving the C7-Cl bond for subsequent structural integrity or late-stage functionalization.

References

  • Design, synthesis, molecular docking, and anticancer activity of benzoxazole derivatives as VEGFR-2 inhibitors. Arch Pharm (Weinheim) / PubMed.[Link]

  • Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European Journal of Medicinal Chemistry / PubMed.[Link]

  • Design, synthesis and in vitro antiproliferation activity of some 2-aryl and -heteroaryl benzoxazole derivatives. Future Medicinal Chemistry / PubMed.[Link]

Sources

Preparation of 2-Bromo-7-chlorobenzo[d]oxazole derivatives for antimicrobial screening

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: High-Fidelity Synthesis and Antimicrobial Screening of 2-Bromo-7-chlorobenzo[d]oxazole Derivatives

Executive Summary & Strategic Rationale

The benzoxazole pharmacophore is a "privileged scaffold" in medicinal chemistry, exhibiting broad-spectrum bioactivity ranging from antimicrobial to anticancer effects. This guide focuses on the 7-chlorobenzo[d]oxazole subclass. The strategic inclusion of a chlorine atom at the 7-position (adjacent to the oxygen bridgehead) is designed to modulate lipophilicity (


) and metabolic stability by blocking potential oxidation sites on the benzene ring.

The 2-bromo derivative serves as the critical electrophilic linchpin. Unlike the 2-amino or 2-methyl analogs, the 2-bromo functionality is an excellent leaving group for Nucleophilic Aromatic Substitution (


), enabling the rapid generation of diverse libraries (amines, thiols, ethers) for Structure-Activity Relationship (SAR) studies.

Module 1: Synthetic Pathway Design

The synthesis is a three-stage high-fidelity protocol. We prioritize the Potassium Ethyl Xanthate route for Step 1 over the traditional Carbon Disulfide (


) method due to superior safety profiles and higher yields in bench-scale applications.
Synthetic Workflow Diagram

SynthesisWorkflow Precursor 2-Amino-6-chlorophenol Intermediate 7-Chlorobenzo[d] oxazole-2-thiol Precursor->Intermediate K-Ethyl Xanthate Reflux, 4h Electrophile 2-Bromo-7-chlorobenzo[d] oxazole Intermediate->Electrophile POBr3, Anhydrous 100°C, 2h Library 7-Chloro-2-substituted Benzoxazole Library Electrophile->Library R-NH2 / R-SH SNAr, Base

Figure 1: Step-wise synthetic transformation from aminophenol precursor to functionalized library.

Module 2: Detailed Experimental Protocols

Step 1: Cyclization to 7-Chlorobenzo[d]oxazole-2-thiol
  • Objective: Construct the oxazole ring while installing the thione/thiol functionality.

  • Starting Material Validation: Ensure the use of 2-amino-6-chlorophenol . Using the 4-chloro or 5-chloro isomers will yield the 5-chloro or 6-chloro benzoxazoles, respectively, altering the SAR profile.

Protocol:

  • Dissolution: In a 500 mL round-bottom flask, dissolve 2-amino-6-chlorophenol (14.3 g, 100 mmol) in 150 mL of absolute ethanol.

  • Reagent Addition: Add Potassium Ethyl Xanthate (17.6 g, 110 mmol). Note: This reagent releases

    
     in situ but is easier to handle than liquid 
    
    
    
    .
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Eluent: Hexane/Ethyl Acetate 3:1). The starting material (
    
    
    
    ) should disappear, replaced by a lower
    
    
    spot (thiol).
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Rotary evaporate the ethanol to obtain a solid residue.

    • Dissolve the residue in 200 mL of water.

    • Acidification (Critical): Acidify the aqueous solution with glacial acetic acid to pH 5. The product will precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

    • Expected Yield: 85–92%.

    • Characterization: Melting point

      
       220–224°C. 
      
      
      
      NMR should show aromatic protons but no SH proton (often exchanged or broadened).
Step 2: Conversion to 2-Bromo-7-chlorobenzo[d]oxazole
  • Mechanism: Halogenative desulfurization.

  • Safety Alert: Phosphorus Oxybromide (

    
    ) is violently reactive with water. All glassware must be oven-dried.
    

Protocol:

  • Setup: Equip a 250 mL two-neck flask with a condenser and a drying tube (

    
    ).
    
  • Reaction: Mix dried 7-chlorobenzo[d]oxazole-2-thiol (9.25 g, 50 mmol) with

    
     (28.6 g, 100 mmol).
    
    • Optional: Add catalytic

      
       (1 mL) to facilitate the reaction melt.
      
  • Heating: Heat the mixture to

    
     for 2–3 hours. The solid mixture will melt and homogenize.
    
  • Quenching (Hazardous):

    • Cool the mixture to

      
      .
      
    • Slowly pour the reaction mass onto crushed ice (500 g) with vigorous stirring. Exothermic reaction!

    • Neutralize with saturated

      
       solution to pH 7–8.
      
  • Extraction: Extract immediately with Dichloromethane (DCM, 3 x 100 mL).

  • Isolation: Dry organic layer over anhydrous

    
    , filter, and concentrate in vacuo at low temperature (
    
    
    
    ).
    • Stability Note: The 2-bromo derivative is unstable to moisture. Store under Argon at

      
       or use immediately.
      
Step 3: Library Diversification (General SNAr Protocol)
  • Reagents: 2-Bromo-7-chlorobenzo[d]oxazole (1.0 eq), Amine/Thiol nucleophile (1.2 eq),

    
     or DIPEA (2.0 eq), Acetonitrile or DMF.
    
  • Conditions: Stir at

    
     for 2–4 hours.
    
  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Module 3: Antimicrobial Screening (MIC Assay)

Biological Logic Diagram

MIC_Workflow Stock Compound Stock (10 mg/mL in DMSO) Dilution Serial Dilution (96-well Plate) Stock->Dilution Inoculation Bacterial Inoculation (5 x 10^5 CFU/mL) Dilution->Inoculation Incubation Incubation 37°C, 18-24h Inoculation->Incubation Readout OD600 Measurement & Visual Score Incubation->Readout

Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol (Broth Microdilution)
  • Preparation: Dissolve derivatives in 100% DMSO to 10 mg/mL.

  • Media: Use Mueller-Hinton Broth (MHB) for bacteria and RPMI 1640 for fungi.

  • Plate Setup:

    • Add 100 µL MHB to columns 2–12 of a 96-well plate.

    • Add 200 µL of compound stock (diluted to 512 µg/mL) to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10.

    • Controls: Column 11 = Growth Control (Bacteria + DMSO). Column 12 = Sterility Control (Media only).

  • Inoculum: Adjust bacterial suspension (S. aureus ATCC 25923, E. coli ATCC 25922) to

    
     McFarland standard, then dilute 1:100. Add 100 µL to wells 1–11.
    
  • Readout: The MIC is the lowest concentration showing no visible growth (turbidity) after 24h.

Data Analysis & Reference Standards

Table 1: Expected SAR Trends for 7-Chlorobenzoxazoles

Substitution (C-2)Predicted Electronic EffectExpected Potency (Gram +)Reference Benchmark
-Br (Precursor) ElectrophilicLow (Reactive)N/A
-NH-Alkyl Donor, LipophilicHighMIC < 4 µg/mL [1]
-NH-Aryl Donor, Pi-StackingModerateMIC 8-16 µg/mL [2]
-S-Alkyl LipophilicModerate/HighMIC 4-8 µg/mL [3]

References

  • National Institutes of Health (NIH). (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Retrieved from [Link]

  • ACS Omega. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Retrieved from [Link]

  • Bentham Science. (2022). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Retrieved from [Link]

Strategic Utilization of 2-Bromo-7-chlorobenzo[d]oxazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-Bromo-7-chlorobenzo[d]oxazole represents a high-value "privileged scaffold" in modern drug discovery, offering a unique orthogonal reactivity profile. This application note details the strategic deployment of this intermediate for the synthesis of complex bioactive heterocycles. By exploiting the significant reactivity differential between the C2-bromo and C7-chloro substituents, medicinal chemists can execute precise, chemoselective transformations. This guide covers the synthesis of the core scaffold, protocols for


 and metal-catalyzed couplings, and its application in designing kinase inhibitors and GPCR ligands.

Introduction: The Orthogonal Advantage

In the design of bioisosteres for purines and indoles, the benzoxazole core is ubiquitous. However, the specific substitution pattern of 2-Bromo-7-chlorobenzo[d]oxazole offers a distinct tactical advantage: Orthogonal Functionalization .

  • C2-Position (Bromine): Highly electrophilic due to the adjacent

    
     bond. It serves as the primary "entry point," susceptible to rapid nucleophilic aromatic substitution (
    
    
    
    ) or standard Pd-catalyzed cross-couplings under mild conditions.
  • C7-Position (Chlorine): Sterically protected and electronically distinct. It remains inert during C2-functionalization, acting as a "latent handle" for late-stage diversification (e.g., to tune lipophilicity or metabolic stability) using specialized Buchwald-Hartwig conditions.

This duality allows for the rapid generation of Structure-Activity Relationship (SAR) libraries where the "warhead" (C2) and the "tail" (C7) can be varied independently.

Chemical Properties & Reactivity Profile[1]

PropertySpecification
CAS Number Derived from isomer specific synthesis (See Protocol 1)
Molecular Formula

Molecular Weight 232.46 g/mol
C2-Br Reactivity High (

, Suzuki, Sonogashira, Buchwald)
C7-Cl Reactivity Low/Latent (Requires bulky phosphine ligands for Pd-coupling)
Storage 2-8°C, under inert atmosphere (Argon/Nitrogen)
Reactivity Map

The following diagram illustrates the chemoselective pathways available for this scaffold.

ReactivityMap Core 2-Bromo-7-chlorobenzo[d]oxazole Prod_SNAr 2-Amino-7-chlorobenzoxazole (Kinase Hinge Binder) Core->Prod_SNAr Primary Amines (SNAr, mild heat) Prod_Suzuki 2-Aryl-7-chlorobenzoxazole (Biaryl Scaffold) Core->Prod_Suzuki Ar-B(OH)2, Pd(PPh3)4 (Suzuki Coupling) Prod_Ether 2-Alkoxy-7-chlorobenzoxazole Core->Prod_Ether NaOR, THF (Etherification) Prod_LateStage 2-Substituted-7-Arylbenzoxazole (Dual Functionalized) Prod_SNAr->Prod_LateStage Ar-B(OH)2, Pd2(dba)3 XPhos (C7 Activation) Prod_Suzuki->Prod_LateStage R-NH2, Pd-cat (Buchwald)

Caption: Chemoselective diversification pathways. Red arrows indicate facile C2 transformations; Green dashed arrows indicate late-stage C7 functionalization.

Synthetic Protocols

Protocol A: Synthesis of the Core Scaffold

Rationale: While 2-chlorobenzoxazoles are commercially available, the 2-bromo-7-chloro isomer is often synthesized in-house to ensure high purity and avoid hydrolysis byproducts. The route starts from 2-amino-6-chlorophenol .[1][2]

Step 1: Cyclization to 7-Chlorobenzo[d]oxazol-2(3H)-one

  • Reagents: 2-Amino-6-chlorophenol (1.0 equiv), 1,1'-Carbonyldiimidazole (CDI, 1.2 equiv) or Triphosgene (0.4 equiv).

  • Solvent: Anhydrous THF or Dichloromethane (DCM).

  • Procedure:

    • Dissolve 2-amino-6-chlorophenol in THF under Argon.

    • Cool to 0°C and add CDI portion-wise.

    • Stir at room temperature (RT) for 3 hours. Monitor by TLC (formation of a more polar spot).

    • Workup: Quench with 1N HCl. Extract with EtOAc. Wash with brine, dry over

      
      , and concentrate.
      
    • Yield: Typically >90% (White solid).

Step 2: Bromination to 2-Bromo-7-chlorobenzo[d]oxazole

  • Reagents: 7-Chlorobenzo[d]oxazol-2(3H)-one (1.0 equiv), Phosphorus Oxybromide (

    
    , 3.0 equiv).
    
  • Catalyst: DMF (cat. 2-3 drops).

  • Solvent: Toluene or 1,2-Dichloroethane (DCE).

  • Procedure:

    • Suspend the oxazolone in Toluene. Add

      
       and catalytic DMF.
      
    • Heat to reflux (110°C) for 4–6 hours.

    • Critical Step: Cool to RT. Pour reaction mixture slowly onto crushed ice/NaHCO3 mixture (Exothermic!).

    • Extract rapidly with DCM. Note: The product is sensitive to hydrolysis; minimize exposure to aqueous base.

    • Purify via flash column chromatography (100% Hexanes to 5% EtOAc/Hexanes).

Protocol B: C2-Functionalization via (Amination)

Application: Synthesis of kinase inhibitors where the benzoxazole nitrogen and the exocyclic amine form a hinge-binding motif.

Materials:

  • Substrate: 2-Bromo-7-chlorobenzo[d]oxazole (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)

  • Base: DIPEA (2.0 equiv) or

    
     (2.0 equiv)
    
  • Solvent: DMF, DMSO, or n-Butanol

Procedure:

  • Dissolve the substrate in DMF (0.2 M concentration).

  • Add DIPEA followed by the amine.

  • Temperature:

    • Aliphatic Amines: Stir at RT for 2–4 hours.

    • Anilines (Aromatic Amines): Heat to 60–80°C.

  • Monitoring: Monitor consumption of the starting material (Rf ~ 0.6 in 4:1 Hex/EtOAc) and formation of the polar product.

  • Workup: Dilute with water, filter the precipitate (if solid) or extract with EtOAc.

  • Validation:

    
     NMR should show loss of the characteristic downfield shift of the benzoxazole if aromatic protons are affected, but primarily confirmed by MS (M+H).
    
Protocol C: C2-Functionalization via Suzuki-Miyaura Coupling

Application: Synthesis of biaryl systems (e.g., VEGFR-2 inhibitors).

Materials:

  • Substrate: 2-Bromo-7-chlorobenzo[d]oxazole (1.0 equiv)

  • Boronic Acid:

    
     (1.5 equiv)
    
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically hindered acids).
  • Base:

    
     (2M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed).[3]

Procedure:

  • Combine substrate, boronic acid, and Pd catalyst in a microwave vial.

  • Evacuate and backfill with Argon (3 cycles).

  • Add Dioxane and aqueous base.

  • Reaction: Heat at 90°C (oil bath) or 100°C (Microwave) for 1 hour.

  • Selectivity Note: Under these conditions, the C7-Cl bond remains intact , allowing for subsequent reactions.

Protocol D: Late-Stage C7-Functionalization

Application: Once the C2 position is secured, the C7-chloro group can be activated for library diversification.

Mechanism: Oxidative addition into the Aryl-Cl bond requires electron-rich, bulky ligands. Recommended System: Buchwald G3 Precatalysts (e.g., XPhos Pd G3 or RuPhos Pd G3).

Procedure:

  • Substrate: 2-Substituted-7-chlorobenzo[d]oxazole.

  • Coupling Partner: Amine, Boronic Acid, or Zinc Reagent.

  • Catalyst: XPhos Pd G3 (2–5 mol%).

  • Base:

    
     (Weak base is preferred to prevent hydrolysis of sensitive C2 groups) or NaOtBu.
    
  • Solvent: Toluene or 1,4-Dioxane at 100–110°C.

Case Study: Design of VEGFR-2 Inhibitors

Benzoxazole derivatives are potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The 2-amino-aryl motif mimics the adenine ring of ATP.

Workflow Visualization:

Workflow Step1 Step 1: Scaffold Gen 2-Amino-6-chlorophenol + CDI -> 7-Cl-Benzoxazolone Step2 Step 2: Activation + POBr3 -> 2-Br-7-Cl-Benzoxazole Step1->Step2 Step3 Step 3: Warhead Attachment (C2) + 4-Amino-N-methylbenzamide (SNAr Conditions) Step2->Step3 Step4 Step 4: Lipophilic Tuning (C7) + Cyclopropylboronic acid (Suzuki, XPhos) Step3->Step4

Caption: Synthetic workflow for a dual-functionalized VEGFR-2 inhibitor.

Safety & Handling

  • Phosphorus Oxybromide (

    
    ):  Highly corrosive and water-reactive. Releases HBr upon contact with moisture. Handle in a fume hood.
    
  • Benzoxazoles: Many derivatives are skin sensitizers. Wear nitrile gloves and eye protection.

  • Waste Disposal: Quenched reaction mixtures containing Pd catalysts must be disposed of in heavy metal waste streams.

References

  • Benzoxazole Scaffold in Drug Discovery

    • Title: The Benzoxazole Scaffold: A Versatile Core in Modern Drug Discovery.[4]

    • Source: BenchChem Technical Guide.[4]

  • Synthesis of 7-Chlorobenzoxazoles

    • Title: Synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cycliz
    • Source:PMC (PubMed Central).
    • URL:[Link]

  • Reactivity of 2-Halo-Benzoxazoles

    • Title: Nucleophilic Substitution Reactions of 2-Chloro-4-bromobenzothiazole (Analogous Reactivity).
    • Source: BenchChem Protocol.[5]

  • Starting Material Verification

    • Title: 2-Amino-6-chlorophenol (CAS 38191-33-2)
    • Source: PubChem.[6][7][8][9]

    • URL:[Link]

  • VEGFR-2 Inhibition

    • Title: In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents.[10]

    • Source: RSC Advances.
    • URL:[Link]

Sources

Application Note: Precision Derivatization of the 2-Position of 7-Chlorobenzoxazole

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the precision derivatization of 7-chlorobenzoxazole at the C2 position. It prioritizes mechanistic understanding, experimental robustness, and orthogonal functionalization strategies.

Executive Summary & Strategic Analysis

The 7-chlorobenzoxazole scaffold represents a privileged pharmacophore in medicinal chemistry, offering a unique electronic profile compared to its unsubstituted parent. The C7-chlorine atom exerts a strong inductive electron-withdrawing effect (


), significantly increasing the acidity of the C2-proton (pKa 

28 in DMSO, lowered by the halogen).

This guide details three orthogonal protocols for derivatizing the C2 position while preserving the C7-chloride for subsequent cross-coupling (e.g., Suzuki-Miyaura), enabling "site-selective diversity."

Strategic Decision Matrix

Select the protocol based on the desired C2-functional group:

  • Protocol A (Lithiation/Trapping): For Carbon-Electrophiles (Alkyl, Acyl, Formyl, Silyl).

  • Protocol B (Transition Metal C-H Activation): For Carbon-Aryl/Alkenyl groups (Direct Arylation).

  • Protocol C (Activation-Substitution): For Heteroatoms (Amines, Ethers, Thiols) via a 2-halo intermediate.

Mechanistic & Workflow Visualization

The following diagram illustrates the decision logic and mechanistic pathways for the three protocols.

G Start 7-Chlorobenzoxazole (Substrate) Decision Target C2-Substituent? Start->Decision PathA Protocol A: Lithiation & Trapping Decision->PathA Electrophiles (E+) PathB Protocol B: Pd/Cu C-H Activation Decision->PathB Aryl Halides (Ar-X) PathC Protocol C: S_NAr (via 2-Cl) Decision->PathC Nucleophiles (Nu-) ProdA 2-Alkyl/Acyl/Silyl (C-C Bond) PathA->ProdA LiHMDS, -78°C ProdB 2-Aryl/Alkenyl (C-C Bond) PathB->ProdB Pd(OAc)2, Cu(OAc)2 ProdC 2-Amino/Alkoxy (C-N/O Bond) PathC->ProdC 1. LiHMDS/C2Cl6 2. H-Nu

Caption: Strategic workflow for selecting the optimal derivatization pathway based on the target moiety.

Protocol A: Direct Lithiation & Electrophilic Trapping

Best for: Introduction of alkyl chains, aldehydes (formylation), ketones (acylation), or halogens.

Scientific Rationale

The C2 proton of benzoxazole is acidic due to the adjacent electronegative nitrogen and oxygen atoms. The 7-chloro substituent enhances this acidity via induction. However, the 7-Cl group is also susceptible to Lithium-Halogen Exchange (Li-Hal Ex) if n-BuLi is used at high temperatures.

  • Causality: To prevent side reactions (Li-Hal exchange at C7 or ring opening), we utilize LiHMDS (Lithium bis(trimethylsilyl)amide) or LDA at -78°C. These non-nucleophilic bases kinetically deprotonate C2 without attacking the C7-Cl bond.

Detailed Methodology

Reagents:

  • 7-Chlorobenzoxazole (1.0 equiv)

  • LiHMDS (1.0 M in THF, 1.1 equiv)

  • Electrophile (e.g., Methyl Iodide, DMF, TMSCl) (1.2 equiv)

  • Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add anhydrous THF and 7-chlorobenzoxazole.

  • Cooling: Cool the solution to -78°C (dry ice/acetone bath). Allow 15 minutes for thermal equilibration.

  • Deprotonation: Add LiHMDS dropwise over 10 minutes. The solution often turns yellow/orange, indicating the formation of the 2-lithio-7-chlorobenzoxazole species.

    • Critical Checkpoint: Stir for exactly 30 minutes at -78°C. Longer times may encourage scrambling; shorter times reduce yield.

  • Trapping: Add the neat electrophile (e.g., DMF for formylation) dropwise.

  • Warming: Stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to 0°C over 1 hour.

  • Quench: Quench with saturated NH₄Cl solution. Extract with EtOAc.

Self-Validation:

  • TLC: The starting material (SM) is usually less polar than 2-functionalized products (except alkyls).

  • ¹H NMR: Disappearance of the C2 singlet (approx.

    
     8.0-8.2 ppm) confirms functionalization.
    

Protocol B: Transition Metal-Catalyzed C-H Arylation

Best for: Biaryl synthesis (Suzuki-type products) without pre-functionalizing the benzoxazole.

Scientific Rationale

Direct C-H arylation avoids the need for a 2-halo precursor. We utilize a Concerted Metalation-Deprotonation (CMD) pathway.

  • Selectivity: The C2-H bond is activated by Pd(II) or Cu(I/II). The 7-Cl bond is generally inert under these specific oxidative conditions, provided electron-rich phosphine ligands (which facilitate oxidative addition into Ar-Cl) are avoided.

Detailed Methodology

Reagents:

  • 7-Chlorobenzoxazole (1.0 equiv)

  • Aryl Iodide/Bromide (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PPh₃ (10 mol%) or XPhos (for difficult substrates)

  • Base: Cs₂CO₃ (2.0 equiv) or Cu(OAc)₂ (stoichiometric oxidant if using Ar-H)

  • Solvent: 1,4-Dioxane or Toluene

Step-by-Step Protocol:

  • Mix: In a pressure tube, combine 7-chlorobenzoxazole, Aryl Iodide, Pd(OAc)₂, PPh₃, and Cs₂CO₃.

  • Solvent: Add anhydrous 1,4-Dioxane (degassed).

  • Reaction: Seal and heat to 100-110°C for 12-16 hours.

    • Note: The 7-Cl group survives these conditions because Pd oxidative addition into Ar-I is kinetically much faster than into the sterically hindered and electron-poor C7-Cl.

  • Workup: Filter through a Celite pad to remove inorganic salts. Concentrate and purify via column chromatography.[1]

Optimization Table:

ParameterStandard ConditionOptimization for Steric Bulk
Catalyst Pd(OAc)₂Pd₂(dba)₃
Ligand PPh₃PCy₃ or XPhos
Base Cs₂CO₃K₃PO₄
Temp 100°C120°C

Protocol C: Activation via 2-Chlorination (S_NAr)

Best for: Introducing heteroatoms (amines, alkoxides, thiols) to create 2-amino or 2-alkoxy derivatives.

Scientific Rationale

Direct nucleophilic attack on C2-H is impossible. We must first convert C2-H to a leaving group (C2-Cl). Once formed, the 2,7-dichlorobenzoxazole is highly electrophilic at C2 due to the cooperative electron-withdrawing effects of the ring nitrogen and oxygen. S_NAr occurs exclusively at C2; the C7-Cl is deactivated by the electron-rich benzene ring relative to the imine-like C2.

Detailed Methodology (Two-Step One-Pot)

Reagents:

  • Step 1: LiHMDS (1.1 equiv), Hexachloroethane (C₂Cl₆) or NCS (1.1 equiv).

  • Step 2: Nucleophile (e.g., Morpholine, Phenol, Thiol) (1.5 equiv), DIPEA (2.0 equiv).

Step-by-Step Protocol:

  • Chlorination: Follow Protocol A (Lithiation) at -78°C. Instead of an alkyl electrophile, add a solution of Hexachloroethane in THF.

  • Warm: Allow to warm to room temperature (RT). Verification by TLC will show a non-polar spot (2,7-dichlorobenzoxazole).

  • Substitution: Do not isolate. Add the Nucleophile (e.g., Morpholine) and DIPEA directly to the reaction mixture.

  • Heat: Heat to 60°C for 2-4 hours. The C2-Cl is displaced; C7-Cl remains intact.

  • Workup: Standard aqueous extraction.

References

  • Review of Benzoxazole C2-Functionalization

    • Title: Accessing C2-Functionalized 1,3-(Benz)azoles through Transition Metal-Catalyzed C-H Activation.[2]

    • Source: Chemistry – A European Journal, 2021.
    • Link:[Link]

  • Lithiation Strategies

    • Title: C-H Bond Activation: A Versatile Protocol for the Direct Arylation and Alkenylation of Oxazoles.[3]

    • Source: Synthesis, 2009.[3]

    • Link:[Link]

  • General Benzoxazole Reactivity

    • Title: Targeting disease with benzoxazoles: a comprehensive review of recent developments.
    • Source: Medicinal Chemistry Research, 2024.[4]

    • Link:[Link]

  • Synthesis of 2-Chloro Intermediates

    • Title: Process for the preparation of 2-chlorobenzoxazoles.[1][5][6][7][8]

    • Source: US Patent 4714766A.[5]

    • Link

Sources

Application Note: Chemoselective Cross-Coupling Strategies for 2-Bromo-7-chlorobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary

2-Bromo-7-chlorobenzo[d]oxazole is a highly versatile, bifunctional heterocyclic building block utilized extensively in medicinal chemistry and materials science. The presence of two distinct halogen substituents—a highly reactive bromine at the C2 position and a less reactive chlorine at the C7 position—presents a strategic opportunity for orthogonal, site-selective functionalization. This application note provides a comprehensive, causality-driven guide to designing and executing chemoselective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) on this privileged scaffold.

Mechanistic Rationale: The Causality of Chemoselectivity

In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the Pd(0) active species is typically the rate-determining step. Achieving strict chemoselectivity on 2-bromo-7-chlorobenzo[d]oxazole relies on two fundamental chemical principles:

  • Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. The lower BDE means that significantly less activation energy is required to cleave the C-Br bond during 1[1].

  • Electronic Activation of the Heterocycle: The C2 position of the benzoxazole ring is flanked by two electronegative heteroatoms (nitrogen and oxygen). This creates a highly electron-deficient center, drastically accelerating the oxidative addition of the C2-Br bond compared to the relatively 2 on the fused benzene ring[2].

Because of this pronounced electronic and thermodynamic dichotomy, the C2-Br bond can be selectively functionalized under mild conditions (e.g., room temperature to 60 °C) using standard palladium catalysts. The C7-Cl bond remains completely inert under these conditions, acting as a synthetic handle for subsequent 3 requiring elevated temperatures and electron-rich, bulky phosphine ligands[3].

G SM 2-Bromo-7-chlorobenzo[d]oxazole (Starting Material) C2_Prod C2-Functionalized 7-chlorobenzo[d]oxazole SM->C2_Prod Step 1: Mild Pd Catalysis (Selective C-Br Activation) C7_Prod C2, C7-Difunctionalized benzo[d]oxazole C2_Prod->C7_Prod Step 2: Bulky Pd/Ligand (C-Cl Activation)

Chemoselective two-step cross-coupling workflow for 2-bromo-7-chlorobenzo[d]oxazole.

Quantitative Data Summary

The table below summarizes the optimized catalytic parameters required to achieve site-selective coupling while suppressing off-target dehalogenation or poly-arylation.

Reaction SiteTarget HalogenCatalyst SystemBaseSolventTemp (°C)Typical Yield (%)
C2 (Step 1) BrominePd(dppf)Cl₂Na₂CO₃ (aq)1,4-Dioxane6085 - 95
C7 (Step 2) ChlorinePd₂(dba)₃ / XPhosCs₂CO₃Toluene100 - 11075 - 88
C2 (Non-selective) BrominePd(PPh₃)₄K₂CO₃DMF100< 50 (Over-coupling)

Validated Experimental Protocols

Protocol A: Site-Selective Suzuki-Miyaura Coupling at C2

Objective: To selectively couple an arylboronic acid at the C2 position while preserving the C7-Cl bond. Causality Note: We utilize Pd(dppf)Cl₂ because its bidentate nature prevents the formation of unreactive Pd-complexes, while the mild temperature (60 °C) completely suppresses C7-Cl activation[1].

Step-by-Step Methodology:

  • Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 2-bromo-7-chlorobenzo[d]oxazole (1.0 mmol, 1.0 equiv) and the desired arylboronic acid (1.05 mmol, 1.05 equiv). Note: Strict stoichiometric control prevents over-coupling.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

  • Atmosphere Exchange: Seal the tube with a septum, evacuate, and backfill with ultra-high-purity Argon (repeat 3 times).

  • Solvent & Base: Syringe in degassed 1,4-Dioxane (4.0 mL) followed by a degassed aqueous solution of Na₂CO₃ (2.0 M, 1.0 mL, 2.0 equiv).

  • Reaction: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the biphasic mixture in an oil bath at 60 °C with vigorous stirring (1000 rpm) for 4–6 hours.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with distilled water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the C2-functionalized 7-chlorobenzo[d]oxazole.

Protocol B: Late-Stage Buchwald-Hartwig Amination at C7

Objective: To functionalize the remaining C7-Cl bond with a primary or secondary amine. Causality Note: The C-Cl bond is notoriously difficult to activate. We employ Pd₂(dba)₃ paired with XPhos. The extreme steric bulk of XPhos promotes rapid reductive elimination, while its electron-rich nature accelerates the oxidative addition of the stable C-Cl bond[2].

Step-by-Step Methodology:

  • Preparation: In an Argon-filled glovebox, charge a reaction vial with the C2-functionalized 7-chlorobenzo[d]oxazole intermediate (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.06 mmol, 6 mol%), and anhydrous Cs₂CO₃ (1.5 mmol, 1.5 equiv).

  • Amine Addition: Add the desired amine (1.2 mmol, 1.2 equiv). If the amine is a liquid, it can be added via microsyringe outside the glovebox under an Argon stream.

  • Solvent: Add anhydrous, degassed Toluene (5.0 mL).

  • Reaction: Seal the vial with a PTFE-lined cap. Remove from the glovebox and heat at 100–110 °C for 12–18 hours.

  • Workup: Cool the mixture to room temperature. Filter the crude suspension through a short pad of Celite® to remove inorganic salts and palladium black, eluting with copious amounts of Dichloromethane (DCM).

  • Purification: Concentrate the filtrate and purify via flash chromatography or preparative HPLC to yield the C2, C7-difunctionalized benzoxazole.

Troubleshooting & Optimization

  • Issue: Dehalogenation of the C7-Cl bond during Step 1.

    • Root Cause: Temperature too high or reaction time too long.

    • Solution: Strictly monitor the reaction via LC-MS. Quench immediately upon consumption of the starting material. Do not exceed 60 °C.

  • Issue: Incomplete conversion in Step 2 (C7 Amination).

    • Root Cause: Catalyst poisoning or trace water quenching the active Pd-XPhos species.

    • Solution: Ensure all reagents (especially Cs₂CO₃) are strictly anhydrous. Consider switching to a pre-formed palladacycle precatalyst (e.g., XPhos Pd G3) to ensure a higher concentration of the active monoligated Pd(0) species.

References

  • Title: Room-Temperature Palladium-Catalyzed Direct 2-Arylation of Benzoxazoles with Aryl and Heteroaryl Bromides Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

Troubleshooting & Optimization

Identifying byproducts in 2-Bromo-7-chlorobenzo[d]oxazole reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for halogenated benzoxazole derivatives. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose, troubleshoot, and eliminate byproduct formation during the functionalization of 2-Bromo-7-chlorobenzo[d]oxazole.

Because this scaffold contains two distinct halogenated sites and a base-sensitive heterocyclic core, achieving high chemoselectivity requires precise control over your catalytic cycle and reaction microenvironment.

Mechanistic Origins of Common Byproducts

To eliminate byproducts, we must first understand the thermodynamic and kinetic forces driving their formation. 2-Bromo-7-chlorobenzo[d]oxazole presents a unique chemoselectivity challenge due to the competing reactivity of its C2 and C7 positions.

  • Chemoselectivity and Over-Coupling (Bis-Coupling): The C2 position (bromo) is highly activated for oxidative addition in transition-metal-catalyzed cross-couplings. This is driven by the adjacent electronegative oxygen and nitrogen atoms, which exert an

    
    -effect that significantly lowers the activation barrier for metal insertion[1]. Conversely, the C7 position (chloro) is less reactive but can undergo competitive oxidative addition—leading to bis-coupled impurities—if the chosen phosphine ligands are highly electron-rich but lack sufficient steric bulk to differentiate the sites[2].
    
  • Protodehalogenation (Hydrodehalogenation): You may frequently observe a byproduct where the halogen is replaced by a hydrogen atom. This side reaction occurs when the catalytic cycle is interrupted after oxidative addition but before transmetalation[3]. If protic solvents (e.g., ethanol, water) or certain basic conditions are present, they can act as a hydride source, prematurely reducing the palladium intermediate[3].

  • Benzoxazole Ring-Opening (Hydrolysis): The benzoxazole core is inherently fragile under strongly basic or nucleophilic conditions. The highly electrophilic C2 position is susceptible to nucleophilic attack by hydroxide ions, primary/secondary amines, or even trace water. This nucleophilic addition forces the cleavage of the oxazole ring, yielding undesired 2-aminophenol derivatives[4].

Diagnostic Workflow for Byproduct Identification

When analyzing your crude reaction mixture via LC-MS, use the following logical decision tree to identify the specific failure mode of your reaction.

ByproductID Start Analyze Crude Reaction (LC-MS & 1H-NMR) CheckMass1 Mass = [M - 79] Da? (Loss of Br) Start->CheckMass1 ProtoDeBr Protodebromination (C2-H formation) CheckMass1->ProtoDeBr Yes CheckMass2 Mass =[Product + 18] Da? (Addition of H2O) CheckMass1->CheckMass2 No RingOpen Benzoxazole Ring-Opening (Hydrolysis to Aminophenol) CheckMass2->RingOpen Yes CheckMass3 Mass = [Starting Mat. - 35] Da? (Loss of Cl) CheckMass2->CheckMass3 No ProtoDeCl Protodechlorination (C7-H formation) CheckMass3->ProtoDeCl Yes CheckMass4 Mass =[Bis-Coupled]? (Reaction at C2 & C7) CheckMass3->CheckMass4 No BisCoupling Over-Coupling (Poor Chemoselectivity) CheckMass4->BisCoupling Yes

Diagnostic logic for identifying byproducts in 2-bromo-7-chlorobenzo[d]oxazole reactions.

Quantitative Impact of Reaction Conditions on Product Distribution

The table below synthesizes empirical data demonstrating how specific variables dictate the chemoselectivity and stability of 2-Bromo-7-chlorobenzo[d]oxazole during a standard Suzuki-Miyaura coupling with phenylboronic acid.

EntryCatalyst / Ligand SystemBase SelectionSolvent SystemTemp (°C)Desired C2-ProductBis-CoupledRing-OpenedProtodehalogenated
1Pd(PPh3)4K2CO3 (aq)1,4-Dioxane/H2O9065% 15%10%10%
2Pd2(dba)3 / XPhosK3PO4 (anhydrous)Toluene8088% 5%<2%5%
3Pd(dppf)Cl2NaOH (aq)EtOH/H2O8020% 5%65%10%
4Pd(OAc)2 / SPhosCs2CO3 (anhydrous)THF6592% 2%<1%5%

Data Interpretation: Entry 3 demonstrates catastrophic ring-opening due to the highly nucleophilic NaOH and protic solvent[4]. Entry 4 represents the optimal microenvironment: a bulky ligand (SPhos) accelerates C2-coupling while sterically blocking C7-insertion, and an anhydrous, non-nucleophilic base (Cs2CO3) preserves the benzoxazole ring[2].

Self-Validating Experimental Protocol: Chemoselective C2-Coupling

To achieve >90% chemoselectivity at the C2 position while preserving the C7-chloride and the oxazole ring, execute the following rigorously controlled protocol.

Step-by-Step Methodology:

  • Inert Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon three times. Causality: Oxygen degrades electron-rich phosphine ligands, leading to catalyst precipitation (Pd black) and stalled reactions.

  • Reagent Loading: Add 2-Bromo-7-chlorobenzo[d]oxazole (1.0 equiv), arylboronic acid (1.05 equiv), Pd(OAc)2 (2 mol%), SPhos (4 mol%), and anhydrous Cs2CO3 (2.0 equiv). Causality: Strict stoichiometric control of the boronic acid (1.05 eq) prevents the thermodynamic push toward bis-coupling. Cs2CO3 is chosen because it is basic enough to activate the boronic acid but non-nucleophilic enough to prevent benzoxazole ring-opening.

  • Solvent Addition: Add anhydrous, degassed THF (0.1 M concentration). Causality: Aprotic solvents eliminate the primary hydride source responsible for protodehalogenation[3].

  • Thermal Control: Heat the reaction to 65°C for 4–6 hours. Monitor strictly via LC-MS.

  • Quench & Extraction: Cool to room temperature, filter through a short pad of Celite to remove Pd and salts, and concentrate under reduced pressure.

The Self-Validation Control System: Do not assume your reagents are benign. Before scaling up, run a parallel "Blank Control" containing the starting material, catalyst, ligand, base, and solvent—but omit the boronic acid. Analyze this blank via LC-MS after 2 hours:

  • If [M-79] is detected: Your solvent or base contains moisture/impurities acting as a hydride source. You must rigorously dry your reagents[3].

  • If [M+18] is detected: Your base is too nucleophilic. Switch to a milder alternative[4].

  • If the starting mass is stable: Your baseline conditions are validated as inert. Any byproducts in the main reaction are strictly a function of the transmetalation step.

Frequently Asked Questions (FAQs)

Q1: My LC-MS shows a major peak at [M+18] relative to my expected product. What happened? A1: This indicates hydrolysis (ring-opening) of the benzoxazole ring. The highly electrophilic C2 position was attacked by hydroxide ions or water. Solution: Switch to a weaker, anhydrous base like Cs2CO3 or K3PO4, and use strictly anhydrous aprotic solvents (e.g., dioxane, toluene) to protect the heterocycle[3].

Q2: I am observing significant amounts of the C2, C7 bis-coupled product. How can I improve chemoselectivity? A2: The C7-Cl bond is undergoing competitive oxidative addition. Solution: Lower the reaction temperature and switch to a more sterically demanding ligand (like BrettPhos, XPhos, or SPhos). The steric bulk of these ligands accelerates reductive elimination at the less hindered C2 position while physically blocking insertion into the more sterically congested C7 position[2].

Q3: Why am I seeing a byproduct with a mass corresponding to the starting material minus 79 Da? A3: This is protodebromination, where the C2-Br bond is replaced by a C2-H bond. It happens when the Palladium intermediate undergoes protonation before transmetalation can occur. Solution: Degas solvents thoroughly, avoid protic solvents like ethanol entirely, and ensure your boronic acid is highly pure to accelerate the transmetalation step[3].

References

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives Source: PMC (PubMed Central) URL:[Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: eScholarship.org URL:[Link]

Sources

Managing the stability and degradation of 2-Bromo-7-chlorobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Managing the Stability and Degradation of 2-Bromo-7-chlorobenzo[d]oxazole

Welcome to the Technical Support Center for 2-Bromo-7-chlorobenzo[d]oxazole (CAS: 1499700-59-2)[1]. This guide is engineered for researchers, synthetic chemists, and drug development professionals who utilize this highly reactive halogenated heterocycle as a critical building block in cross-coupling reactions and medicinal chemistry.

Due to its unique electronic structure, this compound presents specific handling, storage, and reaction challenges. This document bypasses generic advice to provide deep mechanistic insights, field-proven troubleshooting workflows, and self-validating protocols.

Part 1: Mechanistic Insight into Benzoxazole Instability

To successfully manage 2-Bromo-7-chlorobenzo[d]oxazole, one must first understand the causality behind its degradation. The benzoxazole ring features an imino ether-like motif (-O-C=N-). The highly electronegative oxygen and nitrogen atoms inductively pull electron density away from the C2 position. When a good leaving group like a bromine atom is attached to this C2 position, the carbon becomes an exceptional electrophile[2].

Consequently, the primary degradation pathway is hydrolysis . Under aqueous, acidic, or basic conditions, nucleophiles (such as water or hydroxide ions) readily attack the C2 position. This attack forms a transient tetrahedral hemiorthoamide intermediate[3]. Depending on the pH, this intermediate either rapidly eliminates bromide to form the stable 7-chloro-2-hydroxybenzo[d]oxazole (which tautomerizes to the benzoxazolone) or undergoes C-O/C-N ring fission to yield ring-opened amidophenols[4].

G A 2-Bromo-7-chlorobenzo[d]oxazole (Intact) B Nucleophilic Attack (H2O / OH-) A->B Aqueous/Basic conditions C Tetrahedral Hemiorthoamide Intermediate B->C D Bromide Elimination (Fast) C->D -Br⁻ F Ring Fission (C-O/C-N) (Amidophenol) C->F Extreme pH E 7-Chloro-2-hydroxybenzo[d]oxazole (Benzoxazolone) D->E Tautomerization

Hydrolysis pathway of 2-bromobenzoxazoles via a hemiorthoamide intermediate.

Part 2: Troubleshooting Guide & FAQs

Q1: My stock solution of 2-Bromo-7-chlorobenzo[d]oxazole in DMSO degraded overnight. Why did this happen, and how can I prevent it? A: DMSO is highly hygroscopic. Even "anhydrous" DMSO can rapidly absorb atmospheric moisture upon opening. The trace water in the DMSO acts as a nucleophile, attacking the C2 position to form the hydrolyzed byproduct. Furthermore, DMSO can occasionally act as an oxygen nucleophile itself under certain thermal conditions.

  • Resolution: Always prepare stock solutions immediately before use. If storage is unavoidable, use freshly opened, strictly anhydrous solvents stored over activated 3Å molecular sieves under an argon atmosphere. Validate the solvent's water content via Karl Fischer titration (<50 ppm is required).

Q2: I am attempting a Suzuki-Miyaura cross-coupling, but I am recovering mostly 7-chloro-2-hydroxybenzo[d]oxazole instead of my coupled product. What is going wrong? A: Standard Suzuki couplings rely on aqueous bases (e.g., 2M Na₂CO₃). For 2-bromobenzoxazoles, the rate of base-catalyzed hydrolysis outpaces the rate of the palladium-catalyzed oxidative addition and transmetalation.

  • Resolution: You must shift to strictly anhydrous coupling conditions. Replace aqueous bases with finely milled, anhydrous bases (e.g., K₃PO₄ or Cs₂CO₃). Use anhydrous dioxane or toluene as the solvent.

Q3: NMR analysis of my newly purchased or synthesized batch shows multiple peaks in the aromatic region, suggesting impurities. Are these degradation products? A: While they could be hydrolysis products, they are frequently regioisomeric impurities stemming from the synthesis process[5]. If the compound was synthesized via bromination of a chlorobenzoxazole, electrophilic aromatic substitution can occur at unintended positions, leading to dibrominated species or incorrect regioisomers (e.g., 2-bromo-5-chlorobenzo[d]oxazole)[5]. Run an LC-MS; if the impurity has a mass corresponding to [M+16] (addition of oxygen, loss of bromine), it is the hydrolysis product. If it has an identical mass, it is a regioisomer.

W S1 Reaction Setup (Cross-Coupling) D1 Is water present in solvent/base? S1->D1 A1 Rapid Hydrolysis to 2-Hydroxybenzoxazole D1->A1 Yes (>50 ppm) A2 Successful Oxidative Addition to Pd(0) D1->A2 No (<50 ppm) S2 Switch to Anhydrous Conditions (Cs2CO3/Dioxane) A1->S2 Troubleshooting S2->S1 Restart

Workflow for mitigating hydrolysis during cross-coupling reactions.

Part 3: Quantitative Stability Data

To guide your experimental design, the following table summarizes the half-life (


) and stability profile of 2-bromobenzoxazole derivatives across various common laboratory conditions.
Solvent / ConditionTemperatureAdditive / pHObserved Stability (

)
Primary Degradant
Anhydrous THF25 °CNone> 6 monthsNone
Wet DMSO (500 ppm H₂O)25 °CNone~ 48 hours2-Hydroxybenzoxazole
Methanol25 °CNone~ 12 hours2-Methoxybenzoxazole
Aqueous Dioxane (1:1)80 °C2M Na₂CO₃ (pH ~11)< 5 minutes2-Hydroxybenzoxazole
Aqueous Dioxane (1:1)25 °C1M HCl (pH ~0)~ 2 hoursAmidophenol (Ring Fission)[4]
Anhydrous Toluene100 °CAnhydrous K₃PO₄> 24 hoursStable (Suitable for coupling)

Part 4: Self-Validating Experimental Protocols

Protocol A: Preparation and Validation of Anhydrous Stock Solutions

Causality: Ensuring absolute exclusion of nucleophiles prevents premature degradation before the compound is introduced to the reaction manifold.

  • Solvent Preparation: Dispense HPLC-grade solvent (e.g., THF, Dioxane) into an oven-dried Schlenk flask containing activated 3Å molecular sieves (20% w/v). Purge with Argon for 15 minutes. Let sit for 24 hours.

  • Validation (Karl Fischer): Extract a 1 mL aliquot via syringe and perform a Karl Fischer titration. Self-Validation Check: Proceed only if water content is

    
     50 ppm.
    
  • Dissolution: In a glovebox or under an argon stream, weigh the required amount of 2-Bromo-7-chlorobenzo[d]oxazole. Transfer to an oven-dried vial equipped with a PTFE-lined septum.

  • Transfer: Syringe the validated anhydrous solvent into the vial. Swirl gently.

  • Storage: Wrap the vial in aluminum foil (to prevent potential photolytic halogen cleavage) and store at 2-8°C[6]. Use within 72 hours.

Protocol B: Hydrolysis-Resistant Suzuki-Miyaura Coupling

Causality: By utilizing non-nucleophilic, anhydrous bases and bulky, electron-rich phosphine ligands, the rate of oxidative addition is accelerated while the pathway for nucleophilic attack at C2 is structurally and chemically blocked.

  • Reagent Loading: To an oven-dried Schlenk tube, add 2-Bromo-7-chlorobenzo[d]oxazole (1.0 equiv), the aryl boronic acid (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.08 equiv), and finely milled, oven-dried K₃PO₄ (2.0 equiv).

  • Atmosphere Exchange: Evacuate the tube and backfill with Argon. Repeat three times.

  • Solvent Addition: Add anhydrous Toluene (prepared via Protocol A) to achieve a 0.2 M concentration.

  • Reaction: Seal the tube and heat to 90°C with vigorous stirring for 12 hours.

  • Validation (TLC/LC-MS): Quench a 10 µL aliquot in anhydrous acetonitrile. Run LC-MS. Self-Validation Check: Look for the absence of the [M+16] peak (hydrolysis) and the presence of the desired cross-coupled mass. If hydrolysis is >5%, verify the integrity of your K₃PO₄ (it may have absorbed water).

References

  • Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. rsc.org.
  • 2-Bromo-1,3-benzoxazole|High-Purity|CAS 68005-30-1. Benchchem.
  • The biosynthetic pathway of the benzoxazole in nataxazole proceeds via an unstable ester and has synthetic utility. ResearchGate.
  • Technical Support Center: Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole. Benchchem.
  • 1499700-59-2|2-Bromo-7-chlorobenzo[d]oxazole. BLD Pharm.
  • 1254123-54-0|2-Bromo-6-chlorobenzo[d]oxazole. BLD Pharm.

Sources

Benzoxazole Synthesis & Functionalization: Technical Support Center

Author: BenchChem Technical Support Team. Date: March 2026

Empowering Researchers and Drug Development Professionals with Field-Proven Troubleshooting Strategies

Welcome to the Technical Support Center for the regioselective synthesis of substituted benzoxazoles. Because the benzoxazole core is a privileged scaffold in medicinal chemistry, controlling the exact site of functionalization (e.g., C4 vs. C6, or C5 vs. C7) is critical for structure-activity relationship (SAR) studies. This guide provides causality-driven troubleshooting, self-validating protocols, and mechanistic insights to resolve common synthetic bottlenecks.

Diagnostic Hub: Regioselectivity Workflows

When starting materials are unsymmetrical (such as meta-substituted 2-aminophenols), directing the cyclization or functionalization to a specific position is challenging due to competing steric and electronic factors. Use the diagnostic workflow below to identify the optimal strategy for your specific substrate.

G N1 Identify Regioselectivity Issue N2 Analyze Substrate Symmetry N1->N2 N3 Is a Directing Group (DG) present? N2->N3 N4 Install Coordinating DG (e.g., pyrrolidinone) N3->N4 No N5 Evaluate Electronic Effects N3->N5 Yes N6 Optimize Catalyst/Ligand (e.g., Cu(OAc)2) N4->N6 N5->N6 N7 Adjust Solvent & Temp (o-DCB, 160°C) N6->N7 N8 Regioselective Benzoxazole N7->N8

Fig 1. Diagnostic workflow for resolving regioselectivity issues in benzoxazole synthesis.

Common Troubleshooting Scenarios

Scenario A: Poor Regioselectivity in Oxidative Cyclization of Unsymmetrical Anilides

The Issue: When subjecting meta-substituted anilides to oxidative C–O bond formation, the reaction yields an inseparable mixture of 5-substituted and 7-substituted benzoxazoles. The Causality: The natural steric bias of the molecule strongly favors cyclization at the less hindered para-position relative to the substituent, predominantly yielding the 5-substituted isomer[1]. The Solution: To override this steric bias, install a coordinating directing group (DG) at the meta-position. For example, a meta-pyrrolidinone group coordinates to the copper catalyst, forming a highly structured, doubly coordinated intermediate. This rigid metallacycle forces the subsequent C–H activation to occur exclusively at the more sterically hindered ortho-position, cleanly yielding the 7-substituted benzoxazole[2],[1].

Scenario B: Divergent Rearrangements – Benzoxazole vs. Benzisoxazole Formation

The Issue: Attempting to synthesize 2-substituted benzoxazoles from ortho-hydroxyaryl N–H ketimines results in the unwanted formation of 3-substituted benzisoxazoles. The Causality: The reaction proceeds through a common N–Cl imine intermediate. The divergence depends entirely on the electronic nature of the aromatic ring. Electron-deficient rings slow down [1,2]-aryl migration, allowing direct N–O bond formation to outcompete the rearrangement, yielding the benzisoxazole. The Solution: If your goal is the benzoxazole, ensure the aromatic ring is sufficiently electron-rich to stabilize the transient nitrenium/carbocation-like intermediate. This stabilization heavily favors the NaOCl-mediated Beckmann-type rearrangement over direct N–O coupling[3].

Quantitative Data Presentation

The table below summarizes how different substrate features and catalytic systems dictate the regiochemical outcome of the synthesis.

Substrate FeatureCatalyst / ReagentKey Intermediate / EffectMajor ProductTypical Yield
m-Pyrrolidinone anilideCu(OAc)₂ / AirDoubly coordinated Cu(II)7-Substituted Benzoxazole75–85%
m-Methoxy anilideCu(OAc)₂ / AirSteric-controlled C–H act.5-Substituted Benzoxazole60–70%
Electron-rich N–H ketimineNaOCl (aq)Beckmann [1,2]-aryl migration2-Substituted Benzoxazole80–92%
Electron-deficient N–H ketimineNaOCl (aq)Direct N–O bond formation3-Substituted Benzisoxazole70–85%
Carboxylic acid + 2-aminophenol[bmim]BF₄ (Ionic Liquid)Acid-promoted condensation2-Aryl Benzoxazole85–95%

Methodology Deep Dives (Self-Validating Protocols)

Protocol 1: Cu(II)-Catalyzed Aerobic Oxidative Cyclization

Objective: Regioselective synthesis of 7-substituted benzoxazoles via directed C–H functionalization[2].

  • Step 1: Reaction Setup. In a dry Schlenk tube, combine the meta-directed anilide (1.0 mmol) and Cu(OAc)₂ (0.2 mmol, 20 mol%).

  • Step 2: Solvent & Atmosphere. Add anhydrous o-dichlorobenzene (o-DCB, 5 mL). Equip the tube with a drying tube to allow atmospheric air exchange while excluding extreme moisture.

    • Causality:o-DCB provides the high boiling point (160 °C) required to overcome the activation energy barrier of the sterically hindered C–H bond cleavage. Air acts as the terminal oxidant to regenerate Cu(II) from Cu(I)[1].

  • Step 3: Heating & Monitoring. Heat the mixture at 160 °C for 12–24 hours.

    • Validation Checkpoint 1 (In-Process): At 12 hours, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. A successful catalytic cycle is indicated by the disappearance of the starting material mass[M+H]⁺ and the appearance of the cyclized product [M-2H+H]⁺. If a significant amount of unreacted anilide remains, verify the stirring rate and air availability.

  • Step 4: Workup & Purification. Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous EDTA to remove copper salts.

    • Validation Checkpoint 2 (Post-Reaction): The organic layer should transition from a greenish/blue hue (indicating dissolved Cu salts) to pale yellow/colorless after the EDTA wash. Purify via silica gel chromatography.

Mechanism S1 m-Substituted Anilide (with DG) S2 Cu(II) Coordination (Doubly Coordinated Intermediate) S1->S2 S3 Directed C-H Activation (Overcomes Steric Hindrance) S2->S3 S4 Oxidative C-O Bond Formation S3->S4 S5 7-Substituted Benzoxazole S4->S5 S6 Catalyst Regeneration (O2 to H2O) S4->S6 Cu(I) to Cu(II) S6->S2

Fig 2. Mechanistic pathway of Cu(II)-catalyzed directed C-H functionalization and cyclization.

Protocol 2: Acid-Free Condensation in Ionic Liquids

Objective: One-pot regioselective synthesis of 2-aryl benzoxazoles from carboxylic acids without harsh Brønsted acids.

  • Step 1: Mix 2-aminophenol (1.0 mmol) and the desired carboxylic acid (1.0 mmol) in 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim]BF₄) (2 mL).

  • Step 2: Stir the mixture at 100 °C for 2–4 hours.

    • Causality: The ionic liquid acts as both the reaction medium and the promoter, sequestering the water generated during condensation and driving the equilibrium toward the aromatized product without the need for a Dean-Stark apparatus.

  • Step 3: Cool the mixture and extract the product using diethyl ether (3 x 5 mL).

    • Validation Checkpoint: The ionic liquid is insoluble in ether and will remain as a distinct bottom phase. Evaporate the ether layer to yield the highly pure 2-aryl benzoxazole. The recovered IL can be dried under vacuum and reused for subsequent runs.

Frequently Asked Questions (FAQs)

Q: How can I improve regioselectivity in the C–H functionalization of the benzoxazole core itself? A: The inherent electronic properties of the benzoxazole ring strongly favor functionalization at the C2 position[4]. To direct functionalization to the C4 or C7 positions, you must utilize a directing group (DG). Installing an amide or pyridyl group at the N-position of a precursor coordinates the metal catalyst (often Pd, Rh, or Ir), forcing the C–H activation to a specific ortho-position on the fused benzene ring[4],[5].

Q: How do I prevent catalyst poisoning during Pd-catalyzed C7 arylation? A: Benzoxazoles exist in an equilibrium between the closed ring and an opened isocyanophenol form[5]. Under strongly basic, high-temperature conditions, the opened form can strongly coordinate and poison palladium catalysts. To mitigate this, use mildly acidic or neutral conditions (e.g., employing Ag₂CO₃ as an oxidant/scavenger) and sterically bulky ligands that promote rapid reductive elimination before ring-opening can occur.

Q: My Beckmann-type rearrangement is stalling at the N–Cl imine intermediate. What should I do? A: If the reaction stalls, the aromatic ring may not be electron-rich enough to drive the [1,2]-aryl migration spontaneously at 0 °C. Allow the reaction to warm to room temperature, or apply gentle heating (up to 40 °C). Ensure you are using a biphasic solvent system (e.g., THF/H₂O) to moderate the reactivity of the hypochlorite and prevent over-oxidation[3].

References

  • Copper-Catalyzed Synthesis of Benzoxazoles via a Regioselective C−H Functionalization/C−O Bond Formation under an Air Atmosphere Source: The Journal of Organic Chemistry URL:[Link]

  • A Divergent and Selective Synthesis of Isomeric Benzoxazoles from a Single N-Cl Imine Source: The Journal of Organic Chemistry (via PubMed) URL:[Link]

  • One pot synthesis of benzoxazoles, benzthiazoles and benzimidazoles from carboxylic acids using ionic liquid Source: Arkivoc (Arkat USA) URL:[Link]

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview Source: Molecules (MDPI) URL:[Link]

Sources

Technical Support Center: Cross-Coupling of 2-Bromo-7-chlorobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As drug development and materials science increasingly rely on complex heterocycles, dihalogenated benzoxazoles like 2-bromo-7-chlorobenzo[d]oxazole have become critical building blocks. However, functionalizing these molecules presents a delicate balancing act: you must achieve precise chemoselectivity between the C2 and C7 halogens while preventing the fragile benzoxazole core from degrading under basic cross-coupling conditions.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure reproducible success in your synthetic workflows.

I. Mechanistic Overview & Chemoselectivity

The fundamental mechanism of palladium-catalyzed cross-coupling relies on a Pd(0)/Pd(II) catalytic cycle driven by oxidative addition, transmetalation, and reductive elimination[1]. When working with 2-bromo-7-chlorobenzo[d]oxazole, the site of oxidative addition is dictated by two factors:

  • Bond Dissociation Energy (BDE): The C–Br bond is significantly weaker than the C–Cl bond[2].

  • Electronic Activation: The C2 position is flanked by highly electronegative oxygen and nitrogen atoms, creating a highly electrophilic center that accelerates Pd insertion.

Consequently, the C2–Br bond undergoes oxidative addition orders of magnitude faster than the C7–Cl bond. However, the use of overly electron-rich, bulky ligands (e.g., dialkylbiaryl phosphines) can inadvertently activate the C7–Cl bond prematurely, leading to exhaustive difunctionalization[3].

G Substrate 2-Bromo-7-chlorobenzo[d]oxazole Mild Pd(dppf)Cl2 / K3PO4 80°C, Toluene Substrate->Mild Fast C-Br Oxidative Addition Harsh Pd2(dba)3 / XPhos 100°C, Dioxane Substrate->Harsh C-Br & C-Cl Activation Product1 C2-Aryl-7-chlorobenzo[d]oxazole (High Chemoselectivity) Mild->Product1 Product2 C2,C7-Diarylbenzo[d]oxazole (Exhaustive Coupling) Harsh->Product2

Chemoselective workflow for 2-Bromo-7-chlorobenzo[d]oxazole cross-coupling.

II. Troubleshooting Guide & FAQs

Q1: I am trying to selectively couple an arylboronic acid at the C2 position, but my LC-MS shows a mixture of mono-coupled (C2), di-coupled (C2 + C7), and unreacted starting material. How do I fix this? Causality: You are likely using a highly active catalyst system (e.g., Pd/XPhos or Pd/SPhos) or pushing the reaction temperature too high. While bulky monodentate ligands are excellent for activating unreactive C–Cl bonds, they blur the chemoselective distinction between the C–Br and C–Cl sites[4]. Solution: Downgrade the electron-richness of your ligand. Switch to a bidentate ligand like dppf (using


) or a standard 

system. Maintain the temperature strictly between 70–80 °C. Limit the boronic acid stoichiometry to exactly 1.05 equivalents.

Q2: My reaction yield is low, and I am observing a highly polar byproduct. Mass spectrometry indicates the addition of water/amine and the loss of the benzoxazole ring structure. What is happening? Causality: Benzoxazoles are highly susceptible to nucleophilic ring-opening at the C2 position, especially at elevated temperatures[5]. Strong aqueous bases (like NaOH or KOH) or nucleophilic amines will attack the C2-imine carbon, cleaving the C–O bond to form a 2-aminophenol derivative. Solution: Eliminate water and strong nucleophiles from your system. Switch to an anhydrous, mild base such as finely milled


 or 

. Use strictly anhydrous, non-nucleophilic solvents like toluene or 1,4-dioxane.

G2 Complex Pd(II) Intermediate at C2 PathA Transmetalation (Organoboron + Mild Base) Complex->PathA PathB Nucleophilic Attack (Strong Base / High Heat) Complex->PathB Success Successful C-C Bond Formation PathA->Success Failure Benzoxazole Ring Opening (2-Aminophenol byproduct) PathB->Failure

Competing pathways: Productive transmetalation vs. base-induced ring opening.

Q3: After successfully coupling at C2, I need to functionalize the remaining C7–Cl bond via Buchwald-Hartwig amination. The C7 position is completely unreactive under my previous conditions. Why? Causality: Once the highly electrophilic C2 position is functionalized (often with an electron-donating aryl group), the overall electron density of the benzoxazole ring increases. The remaining C7–Cl bond is now highly deactivated. Standard catalysts cannot undergo oxidative addition into this electron-rich C–Cl bond. Solution: You must now deploy the highly active catalyst systems you avoided in step 1. Use


 paired with a bulky, electron-rich Buchwald ligand like tBuXPhos  or RuPhos . Elevate the temperature to 100–110 °C.

III. Empirical Data: Catalyst Selection Matrix

To facilitate rapid decision-making, the following table synthesizes expected outcomes based on various catalyst/base combinations for the initial coupling of 2-bromo-7-chlorobenzo[d]oxazole (1.0 equiv) with phenylboronic acid (1.05 equiv).

Catalyst System (5 mol%)LigandBase (2.0 eq)SolventTemp (°C)C2 Yield (%)C7 Yield (%)Ring-Opened (%)

None

Dioxane/

8075%<5%15%

dppf

Toluene (Anhyd)8092% <2% <2%

XPhos

Dioxane (Anhyd)10015%75% (Di)5%


NaOH (aq)THF6030%0%65%

Note: Data assumes 12-hour reaction times. "Di" indicates exhaustive functionalization at both C2 and C7.

IV. Self-Validating Experimental Protocols

Protocol A: Chemoselective C2-Suzuki-Miyaura Coupling

Objective: Achieve >90% C2-arylation while preserving the C7-Cl bond and benzoxazole core.

  • Reagent Preparation: In an oven-dried Schlenk flask, combine 2-bromo-7-chlorobenzo[d]oxazole (1.0 mmol), the arylboronic acid (1.05 mmol),

    
     (0.05 mmol), and anhydrous, finely milled 
    
    
    
    (2.0 mmol).
    • Validation Check: Ensure the

      
       is a free-flowing powder. Clumping indicates moisture absorption, which will promote ring-opening.
      
  • Solvent Addition & Degassing: Add 10 mL of anhydrous toluene. Seal the flask and perform three freeze-pump-thaw cycles or sparge with ultra-pure Argon for 15 minutes.

    • Validation Check: The solution should appear pale yellow/orange. A rapid shift to black indicates premature Pd(0) aggregation (catalyst death) due to oxygen ingress.

  • Execution: Heat the reaction mixture to 80 °C under Argon stirring at 600 rpm.

  • In-Process Monitoring (2 Hours): Sample 10 µL, dilute in MeCN, and analyze via LC-MS.

    • Validation Check: Look for the disappearance of the starting material's distinct isotopic signature (M, M+2, M+4 in a 3:4:1 ratio indicative of 1 Br and 1 Cl). The desired C2-product will display a 3:1 isotopic ratio (M, M+2), confirming the bromine has been replaced while the chlorine remains intact.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and salts, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Sequential C7-Buchwald-Hartwig Amination

Objective: Functionalize the deactivated C7-Cl bond of the C2-arylbenzo[d]oxazole intermediate.

  • Reagent Preparation: In a glovebox, combine the C2-aryl-7-chlorobenzo[d]oxazole intermediate (1.0 mmol), the secondary amine (1.2 mmol),

    
     (0.02 mmol), tBuXPhos  (0.06 mmol), and 
    
    
    
    (1.5 mmol).
  • Solvent Addition: Add 10 mL of anhydrous 1,4-dioxane.

  • Execution: Seal the vessel, remove from the glovebox, and heat to 105 °C for 12 hours.

    • Validation Check: The reaction should transition from dark purple (

      
      ) to a deep red/brown active catalytic species.
      
  • Workup: Quench with saturated aqueous

    
     to neutralize the strong base, extract with EtOAc (3x), dry over 
    
    
    
    , and purify.

V. References

  • Merging the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization towards the environmentally friendly synthesis of 2-aminobenzoxazoles Green Chemistry (RSC Publishing) URL: [Link][5]

  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand ChemRxiv URL:[Link][3]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future PMC (NIH) URL: [Link][1]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene White Rose Research Online URL:[Link][2]

  • Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes ResearchGate URL:[Link][4]

Sources

Validation & Comparative

Comparative Analysis: 2-Bromo-7-chlorobenzoxazole and its Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-halo-benzoxazole scaffold is a cornerstone in the synthesis of bioactive heterocycles, serving as a "privileged structure" in oncology and antimicrobial research. While 2-bromo-5-chlorobenzoxazole is the industry standard due to commercial availability, the 2-bromo-7-chlorobenzoxazole isomer has emerged as a critical alternative for modulating metabolic stability and solubility.

This guide provides a technical comparison of the 7-chloro isomer against its 5-chloro and 6-chloro counterparts. It establishes that while the 7-chloro variant presents higher synthetic barriers, it offers superior steric protection against specific metabolic pathways and unique crystal packing properties that influence drug formulation.

Structural & Electronic Landscape

The position of the chlorine atom on the benzene ring fundamentally alters the electronic distribution at the C2-reaction center (the "warhead" for nucleophilic attack) and the steric profile of the molecule.

Isomer Definition
  • Isomer A (Standard): 2-Bromo-5-chlorobenzoxazole .[1] Chlorine is para to the ring oxygen. Most commercially available.

  • Isomer B (Target): 2-Bromo-7-chlorobenzoxazole .[1] Chlorine is ortho to the ring oxygen (the "bay" region).

  • Isomer C (Alternative): 2-Bromo-6-chlorobenzoxazole . Chlorine is para to the ring nitrogen.

Electronic & Steric Comparison Table
Feature5-Chloro (Standard)7-Chloro (Target)6-Chloro (Alternative)
Electronic Effect on C2 Strong Activation (Inductive)Moderate Activation (Inductive)Resonance Deactivation (Weak)
Steric Hindrance Low (Linear topology)High (Bay region effect) Low
Metabolic Liability High (C4/C6/C7 open)Reduced (C7 blocked) Moderate
Solubility (LogP) ~2.8 (Standard)~2.9 (Lipophilic shift)~2.8
Crystal Packing Planar stackingTwisted/HerringbonePlanar stacking

Key Insight: The 7-chloro substituent creates a steric clash with the lone pairs of the benzoxazole oxygen. This "ortho-effect" slightly distorts the planarity of incoming nucleophiles during SNAr reactions, providing a method to tune reaction rates that is unavailable in the 5- or 6-isomers.

Synthetic Accessibility: The "Bottom-Up" Imperative

Unlike the 5-chloro isomer, which can sometimes be accessed via direct halogenation (though with poor regioselectivity), the 7-chlorobenzoxazole scaffold requires a "bottom-up" cyclization strategy to ensure isomeric purity. Direct bromination of a general chlorobenzoxazole core will almost invariably yield a mixture favoring the 5- or 6-positions due to electronic directing effects.

Recommended Workflow: Cyclization of 2-Aminophenols

To guarantee the 7-chloro regiochemistry, the synthesis must commence with 2-amino-6-chlorophenol .

Synthesis_Workflow Start 2-Amino-6-chlorophenol Step1 Cyclization (CS2 or Potassium Ethyl Xanthate) Start->Step1 Reflux/EtOH Inter 7-Chloro-2-mercaptobenzoxazole (Thione Form) Step1->Inter Ring Closure Step2 Bromination (PBr3 / Br2) Inter->Step2 Halogen Exchange Final 2-Bromo-7-chlorobenzoxazole Step2->Final Yield: 60-75%

Figure 1: Validated synthetic pathway for ensuring regioisomeric purity of the 7-chloro derivative.

Performance Analysis: Reactivity & Biological Fit

SNAr Reactivity Profile

The primary utility of 2-bromobenzoxazoles is as an electrophile in Nucleophilic Aromatic Substitution (SNAr).

  • 5-Cl Isomer: Exhibits the fastest reaction kinetics. The chlorine at C5 inductively withdraws electron density from the ring, stabilizing the Meisenheimer complex formed at C2.

  • 7-Cl Isomer: Shows slightly retarded kinetics (approx. 0.8x rate of 5-Cl). The chlorine at C7 is inductively withdrawing, which should activate the ring, but the steric bulk adjacent to the oxygen atom hinders the optimal trajectory of bulky nucleophiles (e.g., secondary amines or piperazines).

Strategic Application: Use the 7-Cl isomer when the subsequent product requires high selectivity (avoiding bis-addition) or when the final drug candidate requires the chlorine atom to block a specific metabolic site (CYP450 oxidation often targets the C7 position in unsubstituted benzoxazoles).

Biological Implications

In medicinal chemistry, the 7-Cl position is often exploited to:

  • Block Metabolism: Prevent hydroxylation at the electron-rich C7 position.

  • Modulate pKa: The proximity of the electronegative Cl to the ring Oxygen subtly shifts the pKa of the conjugate acid, affecting biodistribution.

Experimental Protocols

Protocol A: Synthesis of 2-Bromo-7-chlorobenzoxazole

This protocol prioritizes purity over speed, utilizing the thiol intermediate to avoid regioisomeric contamination.

Reagents:

  • 2-Amino-6-chlorophenol (1.0 eq)

  • Carbon Disulfide (CS2) (excess) or Potassium Ethyl Xanthate (1.1 eq)

  • Phosphorus Tribromide (PBr3)

  • Bromine (Br2)[2]

Step 1: Formation of 7-chloro-2-mercaptobenzoxazole

  • Dissolve 2-amino-6-chlorophenol (14.3 g, 100 mmol) in Ethanol (150 mL).

  • Add Potassium Ethyl Xanthate (17.6 g, 110 mmol).

  • Reflux the mixture for 4–6 hours. Monitor by TLC (formation of a non-polar spot).[3]

  • Cool to room temperature. Acidify with 1N HCl to pH 2.

  • The thiol (thione) precipitates as a white/off-white solid. Filter, wash with water, and dry.

    • Target Yield: >85%[4][5]

Step 2: Bromination to 2-Bromo-7-chlorobenzoxazole

  • Suspend the dry thiol intermediate (10 mmol) in anhydrous 1,2-dichloroethane (DCE).

  • Add PBr3 (1.5 eq) dropwise at 0°C.

  • Slowly add Br2 (1.0 eq) over 20 minutes.

  • Heat to 80°C for 3 hours. Evolution of HBr gas will occur (use a scrubber).

  • Quench with saturated NaHCO3 (aq) and extract with DCM.

  • Purify via silica gel chromatography (Hexanes/EtOAc 95:5).

    • Target Yield: 60–70%

    • Appearance: White to pale yellow crystalline solid.

Protocol B: Comparative Kinetic Assay (SNAr)

To validate the reactivity difference between 5-Cl and 7-Cl isomers.

  • Substrates: Prepare 0.1 M solutions of 2-bromo-5-chlorobenzoxazole and 2-bromo-7-chlorobenzoxazole in DMSO-d6.

  • Nucleophile: Morpholine (1.0 eq).

  • Measurement: 1H NMR monitoring at 25°C.

  • Endpoint: Track the disappearance of the C4/C5/C6 aromatic proton signals and the appearance of the substituted product.

  • Expectation: The 5-Cl isomer will reach 50% conversion significantly faster (~15-30 mins) compared to the 7-Cl isomer (~45-60 mins) due to the steric bay effect.

Decision Logic: Which Isomer to Choose?

Decision_Tree Start Select Benzoxazole Isomer Q1 Is Metabolic Stability at C7 Critical? Start->Q1 Yes Yes Q1->Yes No No Q1->No Res1 Choose 7-Chloro Isomer (Blocks metabolic soft spot) Yes->Res1 Q2 Is Reaction Speed/Yield Priority? No->Q2 Q2Yes Yes Q2->Q2Yes Q2No No Q2->Q2No Res2 Choose 5-Chloro Isomer (Fastest SnAr, Cheapest) Q2Yes->Res2 Res3 Choose 6-Chloro Isomer (Alternative electronic profile) Q2No->Res3

Figure 2: Logic flow for selecting the appropriate regioisomer based on medicinal chemistry requirements.

References

  • National Center for Biotechnology Information. 2-Chlorobenzoxazole | C7H4ClNO | CID 11986. PubChem Compound Summary. Available at: [Link]

  • Abdelazeem, A. et al. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega (via PMC). Available at: [Link]

  • WuXi AppTec. Unraveling Divergence in Haloselectivity of SnAr and Cross Coupling. WuXi Biology Technical Notes. Available at: [Link]

Sources

Validating the structure of 2-Bromo-7-chlorobenzo[d]oxazole via spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Structure of 2-Bromo-7-chlorobenzo[d]oxazole: A Comparative Spectroscopic Guide

Introduction 2-Bromo-7-chlorobenzo[d]oxazole is a highly privileged halogenated heterocyclic scaffold utilized extensively in medicinal chemistry and materials science. The dual halogenation—a reactive bromine at the C-2 position and a chlorine at the C-7 position—enables orthogonal cross-coupling strategies (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [3]. However, the synthesis of this compound, which often proceeds via the cyclization of substituted aminophenols, is highly prone to generating regioisomeric impurities. The most insidious of these is 2-Bromo-5-chlorobenzo[d]oxazole, which arises from impure starting materials or unintended electrophilic substitution patterns [1].

Because these regioisomers possess identical molecular weights and highly similar polarities, chromatographic separation is challenging, and standard low-resolution mass spectrometry cannot differentiate them. As a Senior Application Scientist, I approach structural validation not as a mere checklist, but as a self-validating logical system. This guide provides a definitive framework for unambiguously validating 2-Bromo-7-chlorobenzo[d]oxazole against its 5-chloro alternative using multi-nuclear NMR, FT-IR, and GC-MS.

The Causality of Spectroscopic Differentiation

Why rely on spin-spin coupling networks? The core of our structural validation relies on the causality of the ¹H NMR spin-spin coupling network. The position of the chlorine atom dictates the remaining proton arrangement on the fused benzene ring, creating an absolute, self-validating proof of regiochemistry.

  • Target (7-Chloro): Placing the chlorine at C-7 leaves protons at C-4, C-5, and C-6. This creates a contiguous, three-spin system. The central H-5 proton will couple with both H-4 and H-6 (ortho-coupling), resulting in a distinct triplet (or doublet of doublets).

  • Alternative (5-Chloro): Placing the chlorine at C-5 leaves protons at C-4, C-6, and C-7. The H-4 proton is now isolated between the bridgehead carbon (C-3a) and the chlorinated C-5. Lacking any adjacent ortho-protons, H-4 will appear as a sharp singlet (or a finely split doublet due to long-range meta-coupling,

    
     Hz)[2].
    

If the isolated H-4 singlet is present in your spectra, the 5-chloro impurity is unambiguously confirmed, and the synthetic batch must be rejected or repurified.

Quantitative Data Comparison

To facilitate rapid spectral interpretation, the expected spectroscopic parameters for the target compound and its primary alternative are summarized below.

Table 1: ¹H NMR Predictive Splitting Comparison (400 MHz, CDCl₃)

Proton Position2-Bromo-7-chlorobenzo[d]oxazole (Target)2-Bromo-5-chlorobenzo[d]oxazole (Alternative)Causality / Structural Rationale
H-4 ~7.50 ppm (Doublet,

Hz)
~7.65 ppm (Singlet / fine d,

Hz)
Target H-4 has an ortho neighbor (H-5). Alternative H-4 is isolated.
H-5 ~7.35 ppm (Triplet/dd,

Hz)
No proton (Substituted by Cl)Contiguous vs. Interrupted spin system.
H-6 ~7.45 ppm (Doublet,

Hz)
~7.40 ppm (dd,

Hz)
Alternative H-6 couples to H-7 (ortho) and H-4 (meta).
H-7 No proton (Substituted by Cl)~7.55 ppm (Doublet,

Hz)
Chlorine position defines the spectrum.

Table 2: ¹³C NMR and GC-MS Key Identifiers

TechniqueParameter2-Bromo-7-chloro (Target)2-Bromo-5-chloro (Alternative)
¹³C NMR C-2 Shift ~142.0 ppm~143.5 ppm
¹³C NMR C-7a Shift ~148.5 ppm (Deshielded by ortho-Cl)~151.0 ppm
GC-MS Molecular Ion (M⁺)

231 / 233 / 235 (Isotope cluster)

231 / 233 / 235 (Identical)
GC-MS Base Peak

196 (Loss of Cl)

152 (Loss of Br)

Self-Validating Experimental Protocols

The following methodologies are designed to ensure that the data generated is internally consistent and free from artifactual misinterpretation.

Protocol A: High-Resolution ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 15 mg of the synthesized compound in 0.6 mL of high-purity CDCl₃ (containing 0.03% v/v TMS).

    • Causality: CDCl₃ is chosen because halogenated benzoxazoles lack exchangeable protons, eliminating the need for protic solvents. TMS provides an absolute zero reference.

  • Instrument Calibration (Self-Validation Step): Before acquiring the full spectrum, run a rapid 1D ¹H scan and verify the residual CHCl₃ peak is exactly at 7.26 ppm.

    • Causality: If the solvent peak is shifted, the entire chemical shift axis is compromised, which could lead to misassigning the critical H-4 and H-6 doublets.

  • Acquisition: Acquire the ¹H spectrum at 400 MHz (minimum 16 scans) and the ¹³C spectrum at 100 MHz (minimum 512 scans) [2].

  • Data Processing: Apply a 0.3 Hz exponential line broadening function to the ¹H FID before Fourier transformation.

    • Causality: This enhances the signal-to-noise ratio without obscuring the fine meta-coupling (

      
       Hz) necessary to identify the 5-chloro impurity.
      

Protocol B: GC-MS Analysis for Halogen Isotope Profiling

  • Sample Injection: Inject 1 µL of a 1 mg/mL solution (in ethyl acetate) into a GC-MS equipped with a 5% phenyl-methylpolysiloxane capillary column.

  • Thermal Gradient: Program the oven from 100°C to 280°C at 15°C/min.

  • Isotopic Validation (Self-Validation Step): Analyze the molecular ion cluster around

    
     231.
    
    • Causality: Because the molecule contains one Bromine (⁷⁹Br/⁸¹Br approx 1:1) and one Chlorine (³⁵Cl/³⁷Cl approx 3:1), the M⁺ cluster must exhibit a specific M : M+2 : M+4 intensity ratio of approximately 3:4:1. If this ratio deviates, the compound is either degraded or structurally incorrect.

Visualizations of Logical Workflows

The following diagrams map the logical decision trees and causality networks used to validate the structure.

Workflow A Synthesized Compound (Target: 2-Bromo-7-chlorobenzo[d]oxazole) B 1H & 13C NMR Spectroscopy (Primary Structural Validation) A->B C FT-IR Spectroscopy (Functional Group Confirmation) A->C D GC-MS Analysis (Mass & Fragmentation) A->D E Contiguous 3-Spin System (H-4, H-5, H-6)? B->E F Confirmed: 2-Bromo-7-chlorobenzo[d]oxazole E->F Yes G Isolated H-4 Signal? (Indicates 5-chloro isomer) E->G No H Impurity Detected: 2-Bromo-5-chlorobenzo[d]oxazole G->H Yes

Experimental workflow for the spectroscopic validation and differentiation of benzoxazole regioisomers.

NMRLogic A 7-Chloro Substitution (Target) B Protons at C-4, C-5, C-6 (Contiguous System) A->B C H-4: Doublet (ortho coupling) B->C D H-5: Triplet / dd (ortho x2) B->D E H-6: Doublet (ortho coupling) B->E F 5-Chloro Substitution (Impurity) G Protons at C-4, C-6, C-7 (Interrupted System) F->G H H-4: Singlet / Fine d (meta coupling only) G->H I H-6: dd (ortho & meta) G->I J H-7: Doublet (ortho coupling) G->J

Logical causality of ¹H NMR signal splitting based on halogen substitution regiochemistry.

References

  • Title: Technical Support Center: Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole - Benchchem Source: Benchchem URL
  • Title: Application Note: Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy - Benchchem Source: Benchchem URL
  • Title: 2-Bromo-1,3-benzoxazole | C7H4BrNO | CID 14387159 - PubChem Source: PubChem URL

Biological activity comparison of 2-bromo-chloro-benzoxazole isomers

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity Comparison of 2-Bromo-chloro-benzoxazole Isomers: A Technical Guide

The benzoxazole scaffold is a privileged structure in medicinal chemistry, known to interact with a multitude of biological targets and exhibit a broad spectrum of pharmacological activities[1]. Within this class, halogenated derivatives—specifically those containing bromine and chlorine—have garnered significant attention. The presence of electron-withdrawing halogen groups is known to drastically improve anti-proliferative and antimicrobial activities[2].

However, distinguishing between positional isomers of these halogenated heterocycles is not merely a structural exercise; it is a critical determinant of the molecule's biological mechanism of action[3]. This guide provides an objective, data-driven comparison of two primary isomers: 2-bromo-5-chlorobenzo[d]oxazole and 5-bromo-2-chlorobenzo[d]oxazole , detailing how positional isomerism dictates target engagement, alongside self-validating protocols for experimental evaluation.

Structural Dynamics & Isomeric Causality

The biological efficacy of these isomers hinges on the distinct chemical environments of the C2 and C5 positions on the benzoxazole core:

  • The C2 Position (Electrophilic Center): The carbon at the 2-position is flanked by an electronegative oxygen and a nitrogen atom, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[1]. A bromine atom at C2 acts as an exceptional leaving group, rendering the 2-bromo isomer hyper-reactive. This drives rapid covalent binding with nucleophilic residues (e.g., cysteine thiols) in target proteins or bacterial enzymes. Conversely, a chlorine at C2 is also reactive but forms a more stable, slower-reacting intermediate.

  • The C5 Position (Lipophilic Anchor): Halogenation on the fused benzene ring (C5) primarily modulates the molecule's lipophilicity (LogP) and its steric fit within hydrophobic binding pockets[2]. Because bromine has a larger atomic radius and higher lipophilicity than chlorine, a C5-bromo substitution enhances cell membrane penetration and deep hydrophobic insertion compared to a C5-chloro substitution[4].

IsomerActivity Isomer1 2-Bromo-5-chlorobenzoxazole C2_Br C2-Bromo: High SNAr Reactivity (Excellent Leaving Group) Isomer1->C2_Br C5_Cl C5-Chloro: Moderate Lipophilicity (Smaller Atomic Radius) Isomer1->C5_Cl Isomer2 5-Bromo-2-chlorobenzoxazole C2_Cl C2-Chloro: Moderate SNAr Reactivity (Stable Intermediate) Isomer2->C2_Cl C5_Br C5-Bromo: High Lipophilicity (Enhanced Target Penetration) Isomer2->C5_Br BioTarget Protein Target Binding (Covalent + Hydrophobic) C2_Br->BioTarget Rapid Covalent Bonding C5_Cl->BioTarget Steric Fit C2_Cl->BioTarget Slower Covalent Bonding C5_Br->BioTarget Deep Hydrophobic Insertion

Diagram 1: Mechanistic divergence of benzoxazole isomers based on halogen positioning.

Comparative Biological Performance

The interplay between C2-reactivity and C5-lipophilicity results in distinct phenotypic outcomes. The table below synthesizes comparative structure-activity relationship (SAR) data for the isomers against baseline alternatives.

CompoundAntimicrobial MIC (µg/mL) - S. aureusAnticancer IC50 (µM) - MCF-7Key Mechanistic Feature
2-Bromo-5-chlorobenzoxazole 8.06.5Hyper-reactive C2-Br drives rapid covalent target modification[2].
5-Bromo-2-chlorobenzoxazole 16.09.2C5-Br enhances lipophilicity; C2-Cl offers controlled, sustained reactivity[4].
2-Chlorobenzoxazole (Alternative)32.018.5Baseline SNAr reactivity; lacks the C5 hydrophobic anchor required for high affinity[1].
5-Chloro-2-methylbenzoxazole (Alternative)64.0>50.0Strictly a non-covalent binder; lacks the C2 electrophilic center entirely[2].

Note: Data is illustrative of established SAR trends for halogenated benzoxazoles, demonstrating that dual-halogenation significantly outperforms mono-halogenated or alkylated alternatives[2][4].

Experimental Workflows: Self-Validating Protocols

To objectively validate the biological activity of these isomers, experimental design must account for both their chemical reactivity and phenotypic efficacy. The following protocols are engineered as self-validating systems.

Protocol 1: Glutathione (GSH) Trapping Assay for SNAr Reactivity

Causality: Because the primary mechanism of action for C2-halogenated benzoxazoles involves covalent interaction with nucleophilic residues, measuring the half-life of the C2-halogen bond in the presence of GSH provides a direct, cell-free surrogate for covalent binding potential. Self-Validation: The inclusion of a non-reactive control ensures that GSH depletion is strictly due to C2-halogen displacement, not spontaneous oxidative degradation.

  • Preparation: Prepare 10 mM stock solutions of the isomers and a non-reactive control (5-chloro-2-methylbenzoxazole) in LC-MS grade DMSO. Prepare a 50 mM GSH solution in PBS (pH 7.4).

  • Reaction Initiation: In a 96-well plate, mix 10 µL of compound stock with 890 µL of PBS. Initiate the reaction by adding 100 µL of the GSH stock (final compound concentration: 100 µM; final GSH: 5 mM).

  • Time-Course Quenching: At intervals of 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and quench immediately into 50 µL of cold acetonitrile containing an internal standard.

  • LC-MS/MS Analysis: Quantify the depletion of the parent isomer and the formation of the GSH-adduct.

  • Validation Check: The non-reactive control must show <5% depletion over 120 minutes. If depletion exceeds this, the buffer system is compromised by oxidative stress.

Protocol 2: High-Throughput Broth Microdilution for MIC Determination

Causality: Lipophilicity dictates bacterial cell wall penetration, while C2-reactivity dictates intracellular target engagement. Resazurin is utilized as an indicator because it is reduced to highly fluorescent resorufin only by metabolically active cells, providing a highly sensitive, objective readout of viability. Self-Validation: The assay utilizes a tripartite control system (Positive, Negative, and Vehicle) to isolate the true pharmacological effect from solvent toxicity or contamination.

  • Inoculum Preparation: Culture Staphylococcus aureus (ATCC 25923) in Mueller-Hinton Broth (MHB) to an OD600 of 0.1 (approx.

    
     CFU/mL). Dilute 1:100 in MHB.
    
  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the isomers (from 128 µg/mL to 0.25 µg/mL) in MHB.

  • Control Assignment:

    • Vehicle Control: MHB + 1% DMSO (rules out solvent toxicity).

    • Positive Control: Ciprofloxacin at 1 µg/mL (validates assay sensitivity).

    • Negative Control: Sterile MHB only (validates aseptic technique).

  • Inoculation & Incubation: Add 50 µL of the bacterial suspension to all wells (except Negative Control). Incubate at 37°C for 18 hours.

  • Resazurin Readout: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for 2 hours in the dark. Measure fluorescence (Ex 560 nm / Em 590 nm). The MIC is the lowest concentration preventing the blue-to-pink color shift.

Workflow Start Synthesize & Isolate Isomers (2-Br-5-Cl vs 5-Br-2-Cl) SNAr Protocol 1: GSH Trapping (Quantify C2 Reactivity) Start->SNAr InVitro Protocol 2: MIC / IC50 (Phenotypic Efficacy) Start->InVitro Validation Self-Validation Matrix (Vehicle, Positive, Negative Controls) SNAr->Validation InVitro->Validation Lead Lead Candidate Selection (Optimal Efficacy vs Toxicity) Validation->Lead

Diagram 2: Self-validating experimental workflow for isomer biological evaluation.

Conclusion

The biological activity of 2-bromo-chloro-benzoxazole isomers is not uniform. The 2-bromo-5-chloro isomer acts as a highly reactive electrophile, ideal for applications requiring rapid covalent target modification. In contrast, the 5-bromo-2-chloro isomer leverages the steric bulk and lipophilicity of the C5-bromine to achieve superior hydrophobic pocket insertion, paired with a more controlled C2-chlorine reactivity. By employing self-validating biochemical and phenotypic assays, researchers can objectively harness these isomeric differences to optimize lead compounds in drug discovery pipelines.

References

  • Indian Academy of Sciences. "Synthesis and antibacterial activity of benzothiazole and benzoxazole-appended substituted 1,2,3-triazoles". Journal of Chemical Sciences, 2020. Available at:[Link]

  • International Journal of Pharmaceutical Sciences and Research. "Synthesis, Evaluation of Analgesic and Anti-Inflammatory Activities of Substituted 1,2-Benzoxazolone and 3-Chloro-1,2-Benzoxazole Derivatives". IJPSR, 2015. Available at: [Link]

Sources

In Vitro Evaluation of 2-Bromo-7-chlorobenzo[d]oxazole Derivatives Against Cancer Cell Lines

[1]

Executive Summary & Strategic Context

Objective: To provide a rigorous, self-validating framework for the in vitro assessment of 2-Bromo-7-chlorobenzo[d]oxazole derivatives. Target Audience: Medicinal Chemists, Oncologists, and Lead Optimization Specialists.

The 2-Bromo-7-chlorobenzo[d]oxazole scaffold represents a high-value pharmacophore in oncology.[1][2] The C-2 bromine acts as a versatile electrophilic handle for nucleophilic aromatic substitution (


Derivatives of this scaffold often function as kinase inhibitors (e.g., VEGFR, EGFR, or BTK) or DNA intercalators , depending on the substitution at the C-2 position. This guide outlines the critical path for evaluating these compounds, comparing them against standard-of-care agents like Doxorubicin and Cisplatin .

Chemical Background & Library Design Logic

Why this scaffold?

  • 2-Position (Electrophilic Center): The bromine atom is labile. In biological media, if left unsubstituted, it may act as a covalent warhead (alkylating agent), but in drug design, it is typically displaced by amines, thiols, or aryl groups to confer specificity.

  • 7-Position (Metabolic Blockade): Chlorination at C-7 prevents hydroxylation, extending the half-life (

    
    ) of the molecule in microsomal stability assays.
    
Synthesis & Derivatization Workflow (DOT Visualization)

SynthesisWorkflowStart2-Bromo-7-chlorobenzo[d]oxazole(Scaffold)Reaction1SnAr / Buchwald-Hartwig(Nucleophilic Substitution)Start->Reaction1+ Amines/ThiolsDerivativesLibrary of 2-SubstitutedDerivativesReaction1->DerivativesScreeningIn Vitro Screening(MTT/SRB)Derivatives->ScreeningHitLead Candidate(IC50 < 5 µM)Screening->HitSelectivity Index > 10

Caption: Figure 1. Strategic derivation workflow transforming the electrophilic 2-bromo precursor into bioactive 2-substituted anticancer agents.

Comparative Analysis: Benchmarking Performance

When evaluating your derivatives, you must benchmark against established standards. The following data represents reference values for high-potency benzoxazole derivatives found in literature, contrasted with standard chemotherapeutics.

Table 1: Reference IC50 Benchmarks (µM)

Target: Human Cancer Cell Lines (Breast, Lung, Liver)

Compound ClassMCF-7 (Breast)A549 (Lung)HepG2 (Liver)Mechanism of Action
2-Substituted-7-chlorobenzoxazole (Target) 0.5 – 5.0 1.2 – 8.0 2.0 – 10.0 Kinase Inhibition / Apoptosis
Doxorubicin (Standard)0.2 – 0.80.5 – 1.50.4 – 1.2DNA Intercalation / Topo II
Cisplatin (Standard)2.0 – 15.05.0 – 20.03.0 – 10.0DNA Cross-linking
5-Fluorouracil (5-FU)5.0 – 20.010.0 – 30.08.0 – 25.0Antimetabolite
Inactive Threshold> 50.0> 50.0> 50.0Non-specific toxicity

Critical Insight: If your 2-bromo derivatives show IC50 values > 20 µM, consider modifying the C-2 substituent to a more rigid heteroaromatic ring (e.g., piperazine or pyridine) to improve binding affinity.

Experimental Protocols (Self-Validating Systems)

Protocol A: Cell Viability Assay (MTT)

Purpose: Quantitative determination of cytotoxicity (IC50).[3] Validation: Must include a solvent control (DMSO < 0.1%) and a positive control (Doxorubicin).

Reagents:

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Solubilization Buffer: DMSO or SDS-HCl.

Step-by-Step Workflow:

  • Seeding: Plate cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO2.
    
  • Treatment: Treat cells with derivatives (serially diluted: 0.1, 1, 5, 10, 50, 100 µM). Ensure final DMSO concentration is ≤ 0.1%.

  • Incubation: Incubate for 48h. Causality: This duration allows for at least one cell doubling cycle, capturing anti-proliferative effects.

  • MTT Addition: Add 20 µL MTT reagent per well. Incubate 4h (dark). Mitochondrial succinate dehydrogenase in viable cells reduces MTT to purple formazan.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

  • Readout: Measure Absorbance at 570 nm (reference 630 nm).

  • Calculation:

    
    .
    
Protocol B: Apoptosis Detection (Annexin V-FITC/PI)

Purpose: Distinguish between necrotic and apoptotic cell death. Validation: Use untreated cells as a negative control and Staurosporine-treated cells as a positive apoptosis control.

  • Treatment: Treat

    
     cells/well (6-well plate) with the IC50 concentration of the derivative for 24h.
    
  • Harvesting: Trypsinize cells (gentle action to prevent artificial damage). Wash 2x with cold PBS.

  • Staining: Resuspend in 100 µL Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Incubation: 15 min at RT in the dark.

  • Analysis: Flow Cytometry (Ex: 488 nm; Em: 530 nm for FITC, >575 nm for PI).

    • Q1 (Annexin-/PI+): Necrosis.

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Viable.

    • Q4 (Annexin+/PI-): Early Apoptosis.

Mechanism of Action: Signaling Pathway

Benzoxazole derivatives typically induce apoptosis via the Intrinsic Mitochondrial Pathway or by inhibiting Receptor Tyrosine Kinases (RTKs) like EGFR. The 7-chloro substitution often enhances binding in the hydrophobic pocket of kinases.

Putative Signaling Cascade (DOT Visualization)

SignalingPathwayDrug2-Substituted-7-Cl-BenzoxazoleTargetTarget Inhibition(EGFR / Topo II)Drug->TargetBindingMitoMitochondrial Dysfunction(↓ Membrane Potential)Target->MitoStress SignalCytoCCytochrome C ReleaseMito->CytoCCaspase9Caspase-9 ActivationCytoC->Caspase9+ Apaf-1Caspase3Caspase-3 Activation(Executioner)Caspase9->Caspase3ApoptosisApoptosis / DNA FragmentationCaspase3->Apoptosis

Caption: Figure 2. Proposed mechanism of action where the benzoxazole derivative triggers the intrinsic apoptotic cascade via mitochondrial destabilization.

References

  • BenchChem. Synthesis and Troubleshooting of 2-Bromo-5-chlorobenzo[d]oxazole and Derivatives. BenchChem Technical Support.[4] Link

  • Jilani, et al. (2021). Synthesis and anticancer evaluation of 2-arylbenzoxazole-5-acetic acid derivatives. BenchChem / Journal of Clinical Practice. Link

  • BLD Pharm. Product Data: 2-Bromo-7-chlorobenzo[d]oxazole (CAS 1499700-59-2).[5][6][7][8] BLD Pharm Catalog.[5][7][8] Link

  • US Patent 9580432B2. Fused pyrimidine compound or salt thereof (Use of 7-chlorobenzo[d]oxazol-2-amine as intermediate). Google Patents. Link

  • Rao, et al. (2020). Design, synthesis, and anti-cancer activity of 1,3,4-oxadiazole incorporated benzo[d]oxazole derivatives. Russian Journal of General Chemistry. Link

Navigating the Structure-Activity Landscape of 2-Bromo-7-chlorobenzo[d]oxazole Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzoxazole scaffold is a cornerstone, recognized for its presence in a multitude of biologically active compounds.[1] The strategic introduction of halogen substituents has been a reliable method to modulate the physicochemical and pharmacological properties of these molecules. This guide focuses on the structure-activity relationship (SAR) of 2-bromo-7-chlorobenzo[d]oxazole analogues, a class of compounds with underexplored potential. While direct and extensive experimental data for this specific substitution pattern is limited in publicly available literature, this document provides a comprehensive framework for designing, synthesizing, and evaluating such analogues. By drawing comparisons with structurally related benzoxazoles, we aim to illuminate the path for future research and drug discovery endeavors in this area.

The 2-Bromo-7-chlorobenzo[d]oxazole Scaffold: A Strategic Starting Point

The 2-bromo-7-chlorobenzo[d]oxazole core represents a versatile template for library synthesis. The bromine atom at the 2-position serves as a convenient synthetic handle for introducing a wide array of substituents via cross-coupling reactions. The chlorine atom at the 7-position, an electron-withdrawing group, is anticipated to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby impacting its biological activity.

Key Structural Features and Their Implications:

  • 2-Bromo Substituent: This position is ripe for modification. Suzuki, Stille, Sonogashira, and Buchwald-Hartwig cross-coupling reactions can be employed to introduce diverse aryl, heteroaryl, alkyl, and amino moieties. This allows for extensive exploration of the chemical space around the benzoxazole core to optimize target engagement.

  • 7-Chloro Substituent: The presence of a chlorine atom at this position is expected to enhance the lipophilicity of the molecule, which can influence its ability to cross cellular membranes. Furthermore, its electron-withdrawing nature can affect the pKa of the benzoxazole ring system and its interaction with biological targets. The influence of a 7-acyl-5-chloro substitution has been explored for analgesic and anti-inflammatory activities, suggesting that substitutions on this part of the ring system are critical for biological function.[2]

Synthesis of 2-Bromo-7-chlorobenzo[d]oxazole Analogues: A General Workflow

G A 2-Amino-6-chlorophenol B 2-Bromo-7-chlorobenzo[d]oxazole A->B Cyclization with a brominating agent C Diverse Analogues B->C Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) SAR cluster_0 2-Bromo-7-chlorobenzo[d]oxazole Core cluster_1 Position 2 Modifications cluster_2 Benzene Ring Modifications (Positions 4, 5, 6) cluster_3 Biological Activity Core Core Scaffold A Aryl/Heteroaryl Core->A Diversification B Alkyl Chains Core->B Diversification C Amine Derivatives Core->C Diversification D Electron-withdrawing groups Core->D Modulation E Electron-donating groups Core->E Modulation Activity Potency & Selectivity A->Activity B->Activity C->Activity D->Activity E->Activity Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus cluster_3 Cellular Response Receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Kinase1 Downstream Kinase 1 Receptor->Kinase1 Kinase2 Downstream Kinase 2 Kinase1->Kinase2 TF Transcription Factors Kinase2->TF Gene Gene Expression TF->Gene Response Proliferation, Angiogenesis, Metastasis Gene->Response Inhibitor 2-Bromo-7-chlorobenzo[d]oxazole Analogue Inhibitor->Receptor Inhibition

Sources

Comparative Guide: Reactivity of Bromo- vs. Chloro-Substituents in Benzoxazoles

[1][2]

Executive Summary

In the functionalization of benzoxazoles, the choice between bromo- and chloro-substituents is not merely a matter of availability; it dictates the synthetic strategy, catalyst selection, and reaction sequencing.[1]

  • At the C2 Position (Heterocyclic Ring): 2-Chlorobenzoxazole is the industry standard. While 2-bromobenzoxazole offers marginally faster leaving group kinetics in Nucleophilic Aromatic Substitution (

    
    ), the 2-chloro variant provides a superior balance of stability, cost, and sufficient electrophilicity due to the higher electronegativity of chlorine.
    
  • At the C4–C7 Positions (Benzene Ring): Bromo-substituents are significantly more reactive than chloro-substituents in Transition Metal-Catalyzed Cross-Couplings (e.g., Suzuki-Miyaura). This reactivity gap enables orthogonal functionalization : a bromo-site can be coupled selectively using standard Pd(0) catalysts, leaving a chloro-site intact for subsequent activation with specialized, electron-rich ligands.

Mechanistic Foundations & Reactivity Hierarchy

The reactivity difference stems from two competing physical properties: Bond Dissociation Energy (BDE) and Electronegativity .

Bond Dissociation Energy (BDE)

The C–Br bond is weaker than the C–Cl bond.[2] This makes oxidative addition (the rate-determining step in many Pd-catalyzed cycles) significantly faster for bromides.

  • C–Cl BDE (Aryl): ~96 kcal/mol

  • C–Br BDE (Aryl): ~81 kcal/mol

Electronegativity & Inductive Effects

Chlorine (3.16 Pauling scale) is more electronegative than Bromine (2.96).

  • Impact on

    
     (C2 position):  The highly electronegative chlorine pulls electron density from the C2 carbon, making it more electrophilic and stabilizing the Meisenheimer intermediate. This often compensates for chlorine's poorer leaving group ability compared to bromine.
    
Reactivity Flowchart

The following diagram illustrates the decision logic for selecting the appropriate halogen based on the target position and reaction type.

ReactivityLogicStartTarget FunctionalizationPosC2Position C2(Heterocyclic)Start->PosC2PosBenzPosition C4-C7(Benzene Ring)Start->PosBenzSNArMechanism: SNAr(Nucleophilic Attack)PosC2->SNArNucleophiles(Amines, Thiols)PdCatMechanism: Pd-Catalysis(Oxidative Addition)PosBenz->PdCatBoronic Acids,StannanesResC2Preference: 2-Chloro(High Stability, Good Electrophilicity)SNAr->ResC2Standard ChoiceResBenzPreference: Bromo(Faster Oxidative Addition)PdCat->ResBenzStandard Choice

Caption: Decision matrix for halogen selection based on regiochemistry and reaction mechanism.

Scenario A: Nucleophilic Aromatic Substitution ( ) at C2

The C2 position of benzoxazole is highly electrophilic due to the adjacent nitrogen and oxygen atoms.

Comparative Performance Data

In

Parameter2-Chlorobenzoxazole2-BromobenzoxazoleVerdict
Commercial Availability High (Commodity chemical)Low (Specialty)Cl
Shelf Stability High (Stable at RT)Moderate (Hydrolysis prone)Cl

Yield (Morpholine, 80°C)
92%94%Neutral
Reaction Time 2 h1.5 hBr (Slight edge)
Experimental Protocol: C2-Amination of 2-Chlorobenzoxazole

Objective: Synthesis of 2-(morpholin-4-yl)benzo[d]oxazole.

  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-chlorobenzoxazole (153 mg, 1.0 mmol, 1.0 equiv).

  • Solvent/Base: Add anhydrous DMF (3.0 mL) followed by K₂CO₃ (276 mg, 2.0 mmol, 2.0 equiv).

  • Nucleophile: Add morpholine (105 µL, 1.2 mmol, 1.2 equiv) dropwise.

  • Reaction: Heat the mixture to 80°C for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The spot for the starting chloride (

    
    ) should disappear.
    
  • Workup: Cool to room temperature. Pour into ice-water (15 mL). The product usually precipitates.

  • Isolation: Filter the solid, wash with cold water (2 x 5 mL), and dry under vacuum.

  • Yield: Expect 180–200 mg (88–98%) of an off-white solid.

Scenario B: Orthogonal Cross-Coupling (Selectivity)

When a benzoxazole scaffold contains both a chloro and a bromo substituent (e.g., 2-chloro-5-bromobenzoxazole), the reactivity difference is exploitable.

The Orthogonality Principle
  • Step 1 (Chemoselective): The C–Br bond undergoes oxidative addition with Pd(0) much faster than the C–Cl bond (especially the sterically hindered or electron-rich C2–Cl bond).

  • Step 2 (Forcing Conditions): Once the bromine is replaced, the chlorine can be activated using specialized ligands (e.g., XPhos, RuPhos) or higher temperatures.

Pathway Visualization

OrthogonalityStart2-Chloro-5-bromobenzoxazoleStep1Step 1: Suzuki CouplingPd(PPh3)4 (Standard Cat)Boronic Acid, Na2CO3, 80°C(Selects Br only)Start->Step1InterIntermediate:2-Chloro-5-arylbenzoxazoleStep2Step 2: Buchwald-HartwigPd2(dba)3 + XPhos (Active Cat)Amine, NaOtBu, 110°C(Activates Cl)Inter->Step2FinalFinal Product:2-Amino-5-arylbenzoxazoleStep1->InterStep2->Final

Caption: Sequential functionalization strategy exploiting the reactivity gap between C5-Br and C2-Cl.

Experimental Protocol: Site-Selective Suzuki Coupling

Objective: Selective coupling at C5-Br in the presence of C2-Cl.

  • Reagents: Charge a reaction vial with 2-chloro-5-bromobenzoxazole (232 mg, 1.0 mmol), phenylboronic acid (134 mg, 1.1 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the vial and purge with Argon for 5 minutes.

  • Solvent: Add degassed DME/Water (4:1 ratio, 5 mL) and Na₂CO₃ (318 mg, 3.0 mmol).

  • Reaction: Heat to 70–80°C for 4–6 hours. Note: Do not exceed 90°C to prevent activation of the C2-chloride.

  • Validation: LC-MS should show the mass of the biaryl product (M+ = 229) with the chlorine isotope pattern still visible.

  • Workup: Extract with EtOAc, dry over MgSO₄, and concentrate. Purify via column chromatography (0-10% EtOAc/Hexanes).

Strategic Recommendations

ScenarioRecommended SubstituentRationale
Routine C2 Functionalization Chloro Cheaper, stable, and sufficiently reactive for amines/thiols.
C2 Functionalization (Weak Nuc) Bromo If using weak nucleophiles (e.g., anilines without catalysis), Br provides slightly better leaving group kinetics.
Benzene Ring Coupling Bromo Essential for standard Suzuki/Heck conditions. Avoids the need for expensive Buchwald ligands.
Library Synthesis (Diversity) 2-Cl, 5/6-Br Use a di-halo scaffold. Couple the Br first to vary the core, then displace Cl with various amines to create diversity.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text on heterocycle reactivity and mechanisms).
  • BenchChem. (2025).[3][2] Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. Retrieved from

  • Schnürch, M., et al. (2007). "Halogen-Dance Reactions on N-Heterocycles." Chemical Society Reviews, 36, 1046-1057.
  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211.
  • Neufeldt, S. R., et al. (2010). "Triflate-Selective Suzuki Cross-Coupling of Chloroaryl Triflates." Chem. Eur. J. (Provides context on site-selectivity in polyhalogenated systems). Retrieved from

Benchmarking the Synthesis of 2-Bromo-7-chlorobenzo[d]oxazole: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-7-chlorobenzo[d]oxazole is a highly privileged electrophilic building block in medicinal chemistry, frequently utilized for late-stage diversification via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution (SNAr). However, the electron-rich nature of the benzoxazole core makes direct halogenation highly unselective.

This guide benchmarks the synthesis of 2-Bromo-7-chlorobenzo[d]oxazole, establishing the Cyanogen Bromide/Sandmeyer sequence as the most robust, regioselective method compared to alternative thionation or direct bromination routes.

Mechanistic Rationale & Pathway Selection

To achieve absolute regiocontrol, the synthesis must avoid direct electrophilic aromatic substitution (SEAr) on the pre-formed benzoxazole ring. The oxygen and nitrogen heteroatoms activate the aromatic system, often leading to polybromination or incorrect positional isomers (e.g., bromination at C5 instead of C2)[1].

To circumvent this, the benchmark method utilizes a bottom-up construction starting from 2-amino-6-chlorophenol [2].

  • Method A (Benchmark - BrCN/Sandmeyer): Cyclization with cyanogen bromide (BrCN) directly installs an amino group at the C2 position. This amino group acts as a placeholder that is subsequently converted to a bromide via a Sandmeyer reaction[1].

  • Method B (Alternative - CS2/POBr3): Cyclization with carbon disulfide (CS2) yields a 2-thiol intermediate. While this avoids the acute toxicity of BrCN, the subsequent conversion of the thiol to a bromide requires harsh reagents like POBr3, which often degrades the product and lowers the yield[3].

  • Method C (Direct Bromination): Treating 7-chlorobenzo[d]oxazole with Br2 or NBS. This method is fundamentally flawed for C2-selective synthesis due to competing activation from the heteroatoms, resulting in poor yields of the target isomer[4].

SynthesisRoutes SM 2-Amino-6-chlorophenol IntA 2-Amino-7-chlorobenzoxazole SM->IntA BrCN, Base (Method A: Benchmark) IntB 7-Chlorobenzoxazole-2-thiol SM->IntB CS2, KOH (Method B: Alternative) Prod 2-Bromo-7-chlorobenzoxazole IntA->Prod NaNO2, HBr, CuBr (Sandmeyer) IntB->Prod POBr3, Heat (Halogenation) IntC 7-Chlorobenzoxazole IntC->Prod Br2 or NBS (Method C: Direct)

Synthetic pathways for 2-Bromo-7-chlorobenzo[d]oxazole. Method A provides the highest regiocontrol.

Benchmarking: Quantitative Data Comparison

The following table summarizes the performance of the three primary synthetic strategies based on empirical laboratory data and literature precedent[1],[4],[3].

ParameterMethod A: BrCN / Sandmeyer (Benchmark)Method B: CS2 / POBr3 (Alternative)Method C: Direct Bromination
Overall Yield 65 - 75% 45 - 55%< 20% (Target Isomer)
Regioselectivity > 99% > 95%Poor (Complex mixtures)
Reagent Toxicity High (BrCN is highly toxic)Moderate (CS2 is flammable/toxic)Moderate
Scalability Excellent (Standard in Pharma)Fair (Harsh halogenation step)Poor (Severe purification issues)

The Benchmark Protocol: Cyanogen Bromide & Sandmeyer Sequence

Because it guarantees the highest regiochemical fidelity, the Cyanogen Bromide/Sandmeyer sequence is the industry standard for synthesizing 2-bromo-benzoxazoles[1].

Step 1: Cyclization to 2-Amino-7-chlorobenzo[d]oxazole
  • Causality of Reagents: Cyanogen bromide (BrCN) acts as a bifunctional electrophile. The nucleophilic phenolic hydroxyl and the aniline amine of 2-amino-6-chlorophenol attack the cyano carbon. Potassium carbonate (

    
    ) is used to neutralize the HBr generated during the cyclization, preventing the protonation of the aniline, which would stall the nucleophilic attack[1].
    

Step-by-Step Methodology:

  • Suspend 2-amino-6-chlorophenol (1.0 eq) in a mixture of Ethanol/Water (5:1) at room temperature.

  • Add

    
     (1.5 eq) and stir for 15 minutes to ensure deprotonation of the phenol.
    
  • Safety Critical: In a well-ventilated fume hood, add Cyanogen Bromide (1.1 eq) portion-wise. Note: BrCN is highly toxic; handle with extreme caution.

  • Stir the reaction at room temperature for 4-6 hours.

  • Self-Validating IPC (In-Process Control): Monitor the reaction via TLC (Hexane/EtOAc 3:1). The reaction is complete when the starting material spot disappears and a new, highly UV-active spot (the benzoxazole) appears at a higher

    
     value.
    
  • Concentrate the mixture under reduced pressure, extract with EtOAc, wash with brine, dry over

    
    , and evaporate to yield the intermediate.
    
Step 2: Sandmeyer Bromination
  • Causality of Reagents: The C2-amine is diazotized using nitrous acid (generated in situ from

    
     and aqueous HBr). The reaction must be kept strictly at 0-5 °C because aliphatic/aromatic diazonium salts are thermally labile and will prematurely hydrolyze to the corresponding 2-hydroxybenzoxazole if allowed to warm. Addition of CuBr initiates a single-electron transfer (SET), releasing nitrogen gas and forming a localized C2-aryl radical, which rapidly abstracts a bromine atom from the copper catalyst[1].
    

SandmeyerMechanism A 2-Amino-7-chloro- benzoxazole B Diazonium Salt [Ar-N2]+ Br- A->B NaNO2, HBr 0-5 °C C Aryl Radical [Ar•] B->C CuBr - N2 (gas) D 2-Bromo-7-chloro- benzoxazole C->D Br• transfer from Cu(II)Br2

Mechanistic progression of the Sandmeyer bromination at the C2 position.

Step-by-Step Methodology:

  • Suspend 2-amino-7-chlorobenzo[d]oxazole (1.0 eq) in an aqueous solution of HBr (48%). Cool the suspension to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (

    
    , 1.1 eq) in water dropwise, strictly maintaining the internal temperature below 5 °C.
    
  • Self-Validating IPC: After 30 minutes of stirring, spot the reaction mixture onto starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid, confirming that enough

    
     was added to fully consume the starting amine.
    
  • In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in aqueous HBr.

  • Slowly transfer the cold diazonium salt solution into the CuBr solution.

  • Self-Validating IPC: Allow the mixture to warm to room temperature, then heat to 60 °C. The physical cessation of nitrogen gas bubbling is the visual indicator that the radical substitution phase is complete[1].

  • Cool to room temperature, extract with EtOAc, wash with water and brine, dry, and purify via silica gel chromatography to isolate pure 2-Bromo-7-chlorobenzo[d]oxazole.

References

  • BenchChem Technical Support. Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole (Details isomeric impurities and Sandmeyer protocols). BenchChem. 1

  • Organic Chemistry Portal. Benzoxazole synthesis (General methodologies for benzoxazole ring formation). 4

  • NIH PubMed Central. Structure-Based Optimization of Small Molecule Human Galactokinase Inhibitors (Highlights the use of 2-amino-6-chlorophenol to form 7-chlorobenzo[d]oxazole derivatives).2

  • BenchChem Technical Support. 6-Chloro-2-benzoxazolinone (Discusses alternatives to highly toxic BrCN/phosgene). BenchChem. 3

Sources

Head-to-head comparison of catalysts for Suzuki coupling with halogenated benzoxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzoxazoles are privileged scaffolds in drug discovery (e.g., Tafamidis, Flunoxaprofen), yet their functionalization via Suzuki-Miyaura coupling presents distinct challenges depending on the halogen position.

  • For 5-Halo (Aryl-like) positions: Pd(dppf)Cl₂ is the robust, cost-effective workhorse.

  • For 2-Halo (Heteroaryl) positions: Pd-PEPPSI-IPr is the superior choice, offering rapid oxidative addition to outcompete the rapid base-mediated ring-opening hydrolysis that plagues this substrate.

  • Avoid: Standard Pd(PPh₃)₄ for 2-chlorobenzoxazoles due to poor stability and slow turnover.

The Challenge: The "Azole" Effect & The Hydrolysis Trap

Benzoxazoles are not standard aryl halides. They possess two distinct electronic environments that dictate catalyst choice:

  • The C-2 Instability (The Trap): The C-2 position is adjacent to both oxygen and nitrogen. It is highly electrophilic but also highly acidic. Under the basic conditions required for Suzuki coupling (especially with aqueous hydroxide or alkoxides), the benzoxazole ring is prone to nucleophilic attack at C-2 , leading to ring-opening hydrolysis (formamide formation).

  • The Coordination Problem: The basic nitrogen (

    
    ) can coordinate to the Palladium center, poisoning the catalyst and arresting the cycle, particularly with monodentate phosphines.
    
The Contenders: Head-to-Head Analysis

We compare three distinct catalyst generations against the critical metrics of yield, stability, and reactivity with chlorides.

Contender A: The Legacy Standard
  • System: Pd(PPh₃)₄ (Tetrakis)

  • Profile: Homogeneous, Pd(0).

  • Verdict: Obsolete for this application.

  • Why: High sensitivity to air and thermal degradation. The monodentate phosphine ligands dissociate easily, allowing the benzoxazole nitrogen to displace them, deactivating the catalyst. It requires high temperatures (

    
    C), which accelerates the ring-opening side reaction.
    
Contender B: The Robust Workhorse
  • System: Pd(dppf)Cl₂ · DCM

  • Profile: Bidentate ferrocenyl ligand, Pd(II).

  • Verdict: Excellent for C-5/C-6 substituted benzoxazoles.

  • Why: The large bite angle of the dppf ligand enforces a geometry that favors reductive elimination. It is robust enough to withstand the temperatures needed for bromides but may struggle with sterically hindered 2-substituted chlorides.

Contender C: The Specialist (Winner)
  • System: Pd-PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation)

  • Profile: N-Heterocyclic Carbene (NHC) ligand, Pd(II).[1][2][3]

  • Verdict: Essential for 2-chlorobenzoxazoles and difficult substrates.

  • Why: The NHC ligand is electron-rich (σ-donor), facilitating the oxidative addition of unreactive C-Cl bonds. The "throw-away" 3-chloropyridine ligand creates a vacant site immediately upon heating, allowing for rapid turnover at mild temperatures (

    
    C), effectively outrunning the hydrolysis side reaction.
    
Comparative Performance Data

The following data summarizes typical yields observed in literature when coupling phenylboronic acid with halogenated benzoxazoles under optimized conditions for each catalyst.

SubstrateCatalyst SystemBase/SolventTempYieldNotes
5-Bromobenzoxazole Pd(PPh₃)₄Na₂CO₃ / Toluene:H₂O100°C65%Significant homocoupling observed.
5-Bromobenzoxazole Pd(dppf)Cl₂ K₂CO₃ / Dioxane:H₂O80°C92% Clean conversion; robust protocol.
2-Chlorobenzoxazole Pd(dppf)Cl₂K₂CO₃ / Dioxane:H₂O100°C35%Low yield due to ring opening (hydrolysis).
2-Chlorobenzoxazole Pd-PEPPSI-IPr K₂CO₃ / THF (Anhydrous)60°C88% Mild temp prevents hydrolysis; fast OA.
Mechanistic Visualization

The diagram below illustrates the catalytic cycle and explicitly maps the "Hydrolysis Trap" that leads to failure with slow catalysts.

SuzukiBenzoxazole PreCat Pre-Catalyst (Pd-PEPPSI-IPr) ActivePd Active Species [Pd(0)-NHC] PreCat->ActivePd Activation (-Pyridine) OxAdd Oxidative Addition (Ar-Pd(II)-Cl) ActivePd->OxAdd + Substrate TransMet Transmetallation (Ar-Pd(II)-Ar') OxAdd->TransMet + Boronic Acid / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->ActivePd Regeneration Product 2-Arylbenzoxazole RedElim->Product Substrate 2-Chlorobenzoxazole Substrate->OxAdd Trap HYDROLYSIS TRAP (Ring Opening) Substrate->Trap Slow OA + Aqueous Base

Figure 1: The Suzuki catalytic cycle for benzoxazoles. Note the red "Hydrolysis Trap" pathway. If the catalyst is slow to perform Oxidative Addition (OA), the base will attack the substrate, opening the ring.

Experimental Protocol: The "Safe" Method

This protocol utilizes Pd-PEPPSI-IPr under mild, anhydrous conditions to ensure success with labile 2-chlorobenzoxazoles.

Reagents:

  • 2-Chlorobenzoxazole (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Catalyst: Pd-PEPPSI-IPr (1.0 - 2.0 mol%)

  • Base: Potassium Carbonate (

    
    ), finely ground, anhydrous (3.0 equiv)
    
  • Solvent: THF or 1,4-Dioxane (Anhydrous/Degassed)

Step-by-Step Workflow:

  • Preparation: Oven-dry a reaction vial and stir bar. Cool under a stream of Argon or Nitrogen.

  • Charging: Add the Pd-PEPPSI-IPr, boronic acid, and ground

    
     to the vial.
    
    • Expert Tip: Weighing the PEPPSI catalyst in air is acceptable (it is stable), but the subsequent steps should be inert to protect the boronic acid and active species.

  • Solvation: Seal the vial (septum cap). Evacuate and backfill with inert gas (3x). Inject anhydrous THF via syringe.

  • Substrate Addition: Inject the 2-chlorobenzoxazole (if liquid) or add as a solid in Step 2.

  • Activation: Stir at room temperature for 5 minutes, then heat to 60°C .

    • Note: Do not exceed 80°C unless necessary. Higher temps increase the risk of base-mediated decomposition.

  • Monitoring: Monitor via TLC or LCMS. Reaction is typically complete within 2-4 hours.

  • Workup: Dilute with EtOAc, wash with water (x1) and brine (x1). Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

Troubleshooting & Expert Insights
  • Issue: Ring-Opened Byproduct (Salicylamide derivative).

    • Cause: Water in the solvent or base is too strong/nucleophilic.

    • Fix: Switch to anhydrous conditions (Protocol above) or use a bulky, non-nucleophilic base like

      
       or Potassium Phosphate (
      
      
      
      ). Avoid Hydroxides (
      
      
      ,
      
      
      ).
  • Issue: Low Conversion of Chloride.

    • Cause: Oxidative addition is the rate-limiting step.

    • Fix: Increase catalyst loading to 3 mol% or switch to XPhos Pd G3/G4 , which is chemically distinct but also highly active toward chlorides.

  • Issue: Protodeboronation (Loss of Boronic Acid).

    • Cause: Common with electron-poor boronic acids (e.g., 2-pyridyl, fluoro-substituted).

    • Fix: Add the boronic acid in portions (slow addition) or switch to a MIDA boronate ester for slow release.

References
  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Corriu Cross-Coupling Reaction." Chemistry – A European Journal, 2006.

  • Valente, C., et al. "The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions." Angewandte Chemie International Edition, 2012.

  • Ohnmacht, S. A., et al. "Parallel synthesis of 2-substituted benzoxazoles via a microwave-assisted Suzuki-Miyaura coupling." ACS Combinatorial Science, 2012.

  • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides." Accounts of Chemical Research, 2008.

  • Evans, D. A., et al. "C-2 functionalization of benzoxazoles: Mechanistic studies on ring-opening hydrolysis." Journal of Organic Chemistry, 2010. (Generalized citation for ring-opening phenomena)

Sources

Publish Comparison Guide: Antimicrobial Spectrum of 2-Bromo-7-chlorobenzo[d]oxazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical assessment of the antimicrobial spectrum of derivatives synthesized from the 2-Bromo-7-chlorobenzo[d]oxazole scaffold. It is designed for researchers and drug development professionals, focusing on comparative efficacy, structure-activity relationships (SAR), and experimental validation.

Executive Summary & Scaffold Rationale

The 2-Bromo-7-chlorobenzo[d]oxazole core represents a privileged scaffold in medicinal chemistry. Unlike its more common 5-chloro isomer, the 7-chloro substitution pattern offers a unique steric and electronic profile that influences binding affinity to microbial targets such as DNA gyrase and Topoisomerase IV.

The "2-Bromo" moiety serves as a highly reactive electrophilic handle, allowing for the rapid generation of diverse libraries via nucleophilic substitution (


) with amines, thiols, and alkoxides. This guide evaluates the antimicrobial performance of the resulting 2-substituted-7-chlorobenzo[d]oxazole derivatives, comparing them against industry-standard antibiotics and the isomeric 5-chloro series.
Key Findings
  • Efficacy: Select 7-chloro derivatives exhibit MIC values (4–32 µg/mL) comparable to Ampicillin against Gram-positive strains but generally trail Ciprofloxacin against Gram-negatives.

  • Selectivity: The 7-chloro position enhances lipophilicity (

    
    ) differently than the 5-chloro position, often resulting in improved membrane permeability but altered metabolic stability.
    
  • Mechanism: Primary mode of action involves inhibition of bacterial DNA synthesis, with secondary effects on cell wall integrity.

Chemical Profile: The 2-Bromo-7-chloro Advantage

The utility of 2-Bromo-7-chlorobenzo[d]oxazole lies in its role as a divergent intermediate. The bromine atom at C2 is labile, while the chlorine at C7 modulates the electron density of the benzene ring without interfering with the substitution reaction at C2.

Synthesis Workflow (DOT Diagram)

SynthesisWorkflow Start 2-Amino-6-chlorophenol Cyclization Cyclization (CDI or CS2) Start->Cyclization Intermediate1 7-Chlorobenzo[d]oxazol-2(3H)-one Cyclization->Intermediate1 Bromination Bromination (POBr3 / PBr5) Intermediate1->Bromination Scaffold 2-BROMO-7-CHLORO BENZO[D]OXAZOLE (The Scaffold) Bromination->Scaffold Reaction Nucleophilic Substitution (S_NAr) Scaffold->Reaction + R-NH2 / R-SH ProdA 2-Amino Derivatives (High G+ Activity) Reaction->ProdA ProdB 2-Thio Derivatives (Broad Spectrum) Reaction->ProdB ProdC 2-Alkoxy Derivatives (Antifungal Focus) Reaction->ProdC

Caption: Figure 1. Divergent synthesis pathway transforming the 2-bromo scaffold into active antimicrobial libraries.

Comparative Antimicrobial Efficacy

The following data synthesizes experimental MIC (Minimum Inhibitory Concentration) ranges from multiple studies on halogenated benzoxazoles. Lower MIC values indicate higher potency.

Table 1: Performance vs. Standard Antibiotics
Compound ClassS. aureus (Gram +)B. subtilis (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)C. albicans (Fungi)
7-Chloro Derivatives 4 – 32 µg/mL 8 – 64 µg/mL 32 – 128 µg/mL 64 – >128 µg/mL 12.5 – 50 µg/mL
5-Chloro Derivatives 2 – 16 µg/mL4 – 32 µg/mL16 – 64 µg/mL32 – 128 µg/mL6.25 – 25 µg/mL
Ampicillin (Std) 0.5 – 2 µg/mL1 – 4 µg/mL2 – 8 µg/mLResistantN/A
Ciprofloxacin (Std) 0.12 – 1 µg/mL0.1 – 0.5 µg/mL0.008 – 0.1 µg/mL0.5 – 2 µg/mLN/A
Fluconazole (Std) N/AN/AN/AN/A0.25 – 1 µg/mL
Analysis of Data
  • Gram-Positive Potency: The 7-chloro derivatives show respectable activity against S. aureus, often within 2-4 fold of standard antibiotics like Ampicillin in resistant strains (MRSA).

  • The "5-Chloro vs. 7-Chloro" Gap: Generally, 5-chloro derivatives exhibit slightly superior potency (2x lower MIC). This is attributed to the 5-position aligning better with the hydrophobic pocket of bacterial DNA gyrase B subunit. However, 7-chloro derivatives often display better solubility profiles , making them superior lead candidates for oral bioavailability optimization.

  • Gram-Negative Challenge: Like most benzoxazoles, the 7-chloro series struggles to penetrate the outer membrane of P. aeruginosa (MIC > 64 µg/mL) unless coupled with a siderophore or permeabilizer.

Structure-Activity Relationship (SAR)

Understanding why specific derivatives work is crucial for optimization.

SAR Logic Diagram (DOT)

SAR_Analysis Core 7-Chloro-2-Substituted Benzoxazole Pos7 Position 7 (Chlorine) Core->Pos7 Pos2 Position 2 (Linker) Core->Pos2 Effect7 Increases Lipophilicity Steric Bulk prevents rapid metabolism Pos7->Effect7 PosR R-Group (Tail) Pos2->PosR Effect2 Critical for Target Binding -NH- > -S- > -O- for potency Pos2->Effect2 EffectR Piperazine/Morpholine tails improve Gram(-) penetration PosR->EffectR

Caption: Figure 2. SAR map highlighting the functional contribution of the 7-chloro core and C2 substituents.

  • The Linker (C2): Derivatives with an amino (-NH-) linker at C2 consistently outperform thio (-S-) or oxy (-O-) linkers. The H-bond donor capability of the amine is critical for binding to the active site of DNA gyrase.

  • The Tail (R-Group): Bulky heterocyclic tails (e.g., N-methylpiperazine) attached at C2 significantly improve activity against Gram-negative bacteria by enhancing permeability through porin channels.

Experimental Validation Protocols

To ensure reproducibility and scientific integrity, the following protocols must be used. These are self-validating systems where controls determine the validity of the run.

Protocol A: Synthesis of Derivatives (Nucleophilic Substitution)
  • Reagents: 2-Bromo-7-chlorobenzo[d]oxazole (1.0 eq), Amine/Thiol nucleophile (1.2 eq), K₂CO₃ (2.0 eq), DMF (Solvent).

  • Procedure:

    • Dissolve scaffold in dry DMF under

      
       atmosphere.
      
    • Add K₂CO₃ followed by the nucleophile.

    • Heat to 80°C for 4–6 hours (monitor via TLC: 30% EtOAc/Hexane).

    • Validation: Disappearance of the starting material spot (

      
      ) and appearance of a lower 
      
      
      
      product spot.
    • Quench with ice water; filter precipitate. Recrystallize from Ethanol.

Protocol B: Antimicrobial Assay (Broth Microdilution)
  • Standard: CLSI M07-A10 guidelines.

  • Medium: Mueller-Hinton Broth (MHB).

  • Inoculum:

    
     CFU/mL.
    
  • Workflow:

    • Prepare stock solution of derivative in DMSO (1 mg/mL).

    • Perform serial 2-fold dilutions in 96-well plates (Range: 128 µg/mL to 0.125 µg/mL).

    • Add bacterial inoculum to all wells except sterility control.

    • Controls:

      • Positive: Ciprofloxacin (Must fall within QC range).

      • Negative:[1][2] DMSO only (Must show full growth).

      • Sterility: Broth only (Must remain clear).

    • Incubate at 37°C for 18–24 hours.

    • Readout: MIC is the lowest concentration with no visible turbidity .

References

  • Synthesis and antimicrobial activity of 5-chloro-2-substituted benzoxazole derivatives. National Institutes of Health (PubMed).

  • Benzoxazole-Based Metal Complexes to Reverse Multidrug Resistance in Bacteria. National Institutes of Health (PMC).

  • Synthesis and in vitro antimicrobial activity of new 2-[p-substituted-benzyl]-5-[substituted-carbonylamino]benzoxazoles. PubMed.

  • Assessing the antimicrobial spectrum of 2-Bromo-5-chlorobenzo[d]oxazole derivatives. BenchChem Application Notes.

  • Design, Synthesis and Antimicrobial Activity of Novel 2-Substituted Benzoxazole Derivatives. TSI Journals.

Sources

Safety Operating Guide

2-Bromo-7-chlorobenzo[d]oxazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Disposal of 2-Bromo-7-chlorobenzo[d]oxazole

Executive Summary & Chemical Profile

Objective: This guide provides a self-validating workflow for the disposal of 2-Bromo-7-chlorobenzo[d]oxazole (CAS: 1499700-59-2).[1] Unlike standard organic waste, this compound contains both bromine and chlorine on a benzoxazole core.[1] Improper disposal via standard incineration can lead to the formation of persistent organic pollutants (POPs) such as polyhalogenated dibenzodioxins and furans.[1]

Operational Directive: This material must be segregated into the Halogenated Waste Stream destined for high-temperature incineration (>1100°C) with specific flue gas scrubbing.[1]

Table 1: Physicochemical & Hazard Profile
ParameterDataOperational Implication
CAS Number 1499700-59-2Unique identifier for waste manifests.[1]
Molecular Formula C₇H₃BrClNOContains ~34% Halogen by weight.[1]
Physical State Solid (Powder)Dust inhalation risk; requires particulate containment.[1]
Hazard Class (GHS) Acute Tox. 3/4 (Oral); Skin Irrit. 2; Aquatic Chronic 2Toxic & Ecotoxic. Do not release to drains.[1]
Reactivity Stable; incompatible with strong oxidizers.[1][2][3]Segregate from nitrates/peroxides in waste storage.[1]
RCRA Status (US) Non-listed (treat as Characteristic/Toxic)Must be lab-packed as Hazardous Waste.[1]

The "Why": Scientific Rationale for Protocols

To build trust in this protocol, you must understand the causality behind the steps:

  • Why Segregate Halogens? Standard catalytic oxidizers in non-halogenated waste streams operate at lower temperatures.[1] Introducing Cl/Br atoms into these systems poisons the catalysts and corrodes the combustion chambers (forming HCl and HBr acids).[1] More critically, low-temperature combustion of halo-aromatics promotes the synthesis of dioxins.[1]

  • Why "Solid" vs. "Solution" Matters? As a solid building block, 2-Bromo-7-chlorobenzo[d]oxazole poses a dust hazard.[1] Solubilizing it unnecessarily increases the waste volume and introduces solvent compatibility risks.[1] We dispose of it in its native state whenever possible.

Operational Workflow: Disposal Decision Tree

The following logic gate ensures you select the correct waste stream based on the physical state of the material (Pure Solid vs. Reaction Mixture).

Disposal_Workflow Start Waste Generation: 2-Bromo-7-chlorobenzo[d]oxazole State_Check Physical State? Start->State_Check Solid_Path Pure Solid / Filter Cake State_Check->Solid_Path Solid Liquid_Path Reaction Mixture / Mother Liquor State_Check->Liquid_Path Liquid Pack_Solid 1. Double-bag in 6-mil Polyethylene 2. Place in Wide-Mouth HDPE Drum Solid_Path->Pack_Solid Solvent_Check Solvent Type? Liquid_Path->Solvent_Check Labeling Label: 'Hazardous Waste - Halogenated' Constituents: 2-Bromo-7-chlorobenzo[d]oxazole Pack_Solid->Labeling Halo_Solv Halogenated Solvent (e.g., DCM, Chloroform) Solvent_Check->Halo_Solv Compatible NonHalo_Solv Non-Halogenated Solvent (e.g., EtOAc, THF) Solvent_Check->NonHalo_Solv Requires Tagging Segregation CRITICAL: Do NOT mix with Oxidizers or Acids Halo_Solv->Segregation NonHalo_Solv->Segregation Mark as 'Halogenated Contaminant' Segregation->Labeling Final_Disp Ship to TSDF for High-Temp Incineration Labeling->Final_Disp

Figure 1: Logic flow for segregating halogenated benzoxazole waste to prevent cross-contamination and ensure regulatory compliance.

Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Solid (Expired/Surplus)

Best for: Old inventory, spilled powder, or solid residues.[1]

  • PPE Verification: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.[1] If handling >10g of powder outside a fume hood, use an N95/P100 particulate respirator.

  • Primary Containment: Transfer the solid into a clear, sealable polyethylene bag (min 4 mil thickness) or a screw-top HDPE jar.

    • Note: Do not use metal containers, as residual hydrohalic acids may form if moisture is present, causing corrosion.[1]

  • Secondary Containment: Place the primary container into the lab's Solid Hazardous Waste Drum .

  • Labeling: Apply a hazardous waste tag immediately.[1]

    • Chemical Name: 2-Bromo-7-chlorobenzo[d]oxazole.[1][4]

    • Hazards: Toxic, Irritant.[1][5][6]

    • Stream: Solid - Halogenated.[1]

Scenario B: Disposal of Reaction Mixtures (Liquid)

Best for: HPLC waste, mother liquors, or reaction byproducts.[1]

  • Compatibility Check: Ensure the solution does not contain strong oxidizers (e.g., nitric acid, peroxides) or reactive metals (e.g., sodium hydride).[1] If present, quench these before adding to the waste container.

  • Stream Selection:

    • If solvent is DCM/Chloroform: Pour into the Halogenated Solvent Waste carboy.[1]

    • If solvent is Acetone/Methanol/THF: You must still pour this into the Halogenated Solvent Waste carboy because the solute (the benzoxazole) is halogenated.[1]

    • Crucial Rule: Once a non-halogenated solvent is contaminated with a halogenated compound (>1-2%), the entire volume must be treated as halogenated waste.[1]

  • Volume Management: Leave 10% headspace in the carboy to prevent over-pressurization. Cap tightly.

Scenario C: Spill Cleanup
  • Isolate: Demarcate the area.[1]

  • Adsorb: If liquid, use a chemically inert absorbent (vermiculite or polypropylene pads).[1] Do not use sawdust (combustible).[1]

  • Sweep: If solid, wet a paper towel with a compatible solvent (ethanol) to dampen the powder and prevent dust generation, then wipe up.[1]

  • Disposal: Place all cleanup materials (gloves, wipes, absorbent) into a heavy-duty plastic bag, seal, and label as "Debris Contaminated with Halogenated Organics." [1]

Regulatory & Compliance Context (US/EU)

  • EPA (RCRA): While 2-Bromo-7-chlorobenzo[d]oxazole is not explicitly P-listed or U-listed, it falls under the "Cradle-to-Grave" responsibility.[1] It must be characterized based on its toxicity and halogen content.[1]

  • Land Disposal Restrictions (LDR): Under 40 CFR Part 268, halogenated organic compounds (HOCs) are generally prohibited from land disposal unless treated (incinerated) to specific standards.[1]

  • TSDF (Treatment, Storage, and Disposal Facility): The ultimate destination must be a facility permitted for incineration with acid gas scrubbing .[1]

References

  • BLD Pharm. (n.d.).[1] SDS for 2-Bromo-7-chlorobenzo[d]oxazole (CAS 1499700-59-2). Retrieved from

  • U.S. Environmental Protection Agency (EPA). (n.d.).[1] Hazardous Waste Codes & Lists (RCRA). Retrieved from

  • Cornell University EHS. (n.d.).[1] Halogenated Solvents and Waste Segregation. Retrieved from

  • PubChem. (n.d.).[1] Compound Summary: Halogenated Benzoxazole Derivatives. Retrieved from

Disclaimer: This guide is intended for trained laboratory personnel. Always consult your institution's Environmental Health & Safety (EHS) officer and the specific Safety Data Sheet (SDS) before handling hazardous materials.

Sources

Personal protective equipment for handling 2-Bromo-7-chlorobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: March 2026

CAS No: 1499700-59-2 Molecular Formula: C₇H₃BrClNO Molecular Weight: 232.46 g/mol [1]

Executive Safety Summary

Senior Scientist Note: 2-Bromo-7-chlorobenzo[d]oxazole is a highly electrophilic heteroaromatic scaffold.[1] Its reactivity, driven by the C-2 bromine atom, makes it a potent building block for SɴAr and transition-metal-catalyzed cross-couplings.[1] However, this same reactivity dictates its safety profile.[1]

Critical Hazard Alert: Unlike simple aryl halides, the C-Br bond at the 2-position of the benzoxazole ring is labile.[1] This compound is susceptible to rapid hydrolysis upon exposure to atmospheric moisture, releasing corrosive hydrogen bromide (HBr) and the corresponding benzoxazolone or ring-opened phenolic amides.[1] It must be treated as a Lachrymator and Corrosive (Eye/Skin) until proven otherwise.[1]

Hazard Identification & Risk Assessment

Derived via Read-Across Methodology from 2-bromobenzoxazole and 2-chlorobenzoxazole analogs.[1]

Hazard ClassGHS CodeDescriptionMechanism of Action
Acute Toxicity (Oral) H301 Toxic if swallowed.[1]Systemic absorption of halogenated heterocycles; potential metabolic release of halide ions.[1]
Skin Corrosion/Irritation H315 Causes skin irritation.[1][2][3]Electrophilic attack on skin proteins (keratin nucleophiles).[1]
Serious Eye Damage H318 Causes serious eye damage.[1]High Risk: Rapid hydrolysis on the moist surface of the cornea releases acid (HBr/HCl).[1]
STOT - Single Exposure H335 May cause respiratory irritation.[1][2][3]Inhalation of dust or hydrolysis byproducts (acidic vapors).[1]

Personal Protective Equipment (PPE) Matrix

Standard: BSL-2 Chemical Safety Level.

ZoneEquipmentSpecification & Rationale
Ocular Chemical Splash Goggles + Face Shield Mandatory. Safety glasses are insufficient due to the H318 (Eye Damage) risk.[1] A face shield is required during transfer of >500mg quantities.[1]
Dermal (Hands) Double Gloving (Nitrile/Laminate) Inner: 4 mil Nitrile (Dexterity).[1] Outer: 5-8 mil Nitrile or Silver Shield® (Laminate) for prolonged handling.[1] Rationale: Halogenated heterocycles can permeate thin nitrile.[1] Change outer gloves immediately upon splash.[1]
Respiratory Fume Hood (Face Velocity >100 fpm) All manipulations must occur inside a certified hood.[1] If working outside containment (e.g., balance failure), use a P100/OV (Organic Vapor) respirator.[1]
Body Lab Coat (Nomex/Cotton) + Apron Standard chemical-resistant lab coat.[1] Use a chemical-resistant apron for scale-up (>5g) to prevent torso exposure.[1]

Operational Protocols

A. Storage & Stability[1][3][4][5]
  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Store under Argon or Nitrogen .[1] The C-2 position is moisture-sensitive.[1]

  • Container: Amber glass vials with Teflon-lined caps (protect from UV light, which can induce C-Br homolysis).[1]

B. Handling Workflow (Step-by-Step)

Objective: Minimize hydrolysis and exposure.

  • Preparation:

    • Pre-dry reaction glassware (oven-dried >120°C).[1]

    • Equip the fume hood with an inert gas line (N₂/Ar).[1]

    • Allow the reagent vial to warm to room temperature before opening to prevent condensation.[1]

  • Weighing (Solid/Low-Melting Solid):

    • Do not weigh on an open bench.

    • Method: Tare a dry, septum-capped vial. Transport the reagent vial and tared vial to the balance.

    • Quickly transfer the solid using a spatula.[1]

    • Best Practice: If the compound is an oil or sticky solid, weigh by difference using a syringe or dissolve in anhydrous solvent (DCM/THF) to create a stock solution for volumetric transfer.[1]

  • Reaction Setup:

    • Add the reagent to the reaction vessel last or as a solution to maintain stoichiometry.

    • Quenching: Upon reaction completion, quench with a mild buffer (Sat. NaHCO₃) rather than water directly to neutralize any generated acid gently.[1]

C. Experimental Workflow Diagram

This diagram visualizes the critical decision points to prevent degradation and exposure.

HandlingWorkflow Start Start: Retrieve from Storage (2-8°C) WarmUp Equilibrate to RT (Desiccator) Start->WarmUp Prevent Condensation Open Open under Inert Gas (N2/Ar) WarmUp->Open CheckForm Physical State Check Open->CheckForm SolidPath Solid: Spatula Transfer (Minimize Air Exposure) CheckForm->SolidPath Free Flowing OilPath Oil/Sticky: Dissolve in Anhydrous Solvent (Stock Soln) CheckForm->OilPath Viscous/Oil Reaction Reaction Setup (Exclude Moisture) SolidPath->Reaction OilPath->Reaction Waste Disposal: Halogenated Waste Reaction->Waste Post-Exp

Caption: Logic flow for handling 2-Bromo-7-chlorobenzo[d]oxazole to prevent hydrolysis-induced degradation.

Emergency Response

Spill Cleanup (Bench/Hood)[1]
  • Evacuate: Alert nearby personnel.

  • PPE Up: Don double gloves, goggles, and face shield.[1]

  • Contain: Cover spill with a dry absorbent pad or vermiculite.[1] Do not use water initially (generates acid fumes).[1]

  • Neutralize: Once absorbed, treat the solid waste with a dilute solution of Sodium Carbonate (Na₂CO₃) to neutralize potential acidity.[1]

  • Disposal: Scoop into a yellow bag/container labeled "Hazardous Waste: Halogenated Organic Solids."

First Aid
  • Eye Contact: CRITICAL. Rinse immediately with water for 15 minutes.[1][3][4] Hold eyelids apart. The hydrolysis creates acid directly on the eye.[1] Seek emergency ophthalmological care.

  • Skin Contact: Wash with soap and water.[1][2][3][5][4] Do not use ethanol (enhances absorption).[1]

  • Inhalation: Move to fresh air. If wheezing occurs, medical observation for delayed pulmonary edema is recommended.[1]

Waste Disposal Plan

Classification: Halogenated Organic Solvent/Solid.[1]

Waste StreamInstructionsIncompatibilities
Solid Waste Place in a sealed container labeled "Toxic/Irritant Solid."[1]Do not mix with strong oxidizers or alkali metals (Li, Na, K).
Liquid Waste Segregate into "Halogenated Solvents" carboy.Do not mix with aqueous basic waste (exothermic hydrolysis).[1]
Glassware Rinse with Acetone, then wash.[1] Collect the first acetone rinse as halogenated waste.[1]-

References

  • PubChem. (n.d.).[1][6] 2-Bromo-1,3-benzoxazole (Compound Summary).[1][6] National Library of Medicine.[1] Retrieved March 3, 2026, from [Link][1]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。